Product packaging for Ditilin(Cat. No.:CAS No. 541-19-5)

Ditilin

Cat. No.: B1209039
CAS No.: 541-19-5
M. Wt: 417.30 g/mol
InChI Key: JXQQSSHAJZYUMK-UHFFFAOYSA-M
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Description

Suxamethonium iodide, with the CAS number 541-19-5, is a bis-ammonium compound and a depolarizing neuromuscular blocking agent. Its primary research application is in pharmacological and physiological studies investigating neuromuscular transmission. As a dicholine ester of succinic acid, it is a structural analogue of acetylcholine and acts by binding to post-synaptic nicotinic acetylcholine receptors at the skeletal muscle motor endplate . This binding initially causes depolarization, leading to fasciculations, which is followed by a persistent depolarization that prevents the generation of further action potentials, resulting in flaccid paralysis of the muscle . This mechanism is valuable for researchers studying the function of the neuromuscular junction. The drug's rapid onset and short duration of action, due to its rapid hydrolysis by plasma cholinesterase (pseudocholinesterase), make it a useful tool for creating controlled, short-term paralysis in experimental models . A key area of research involves pharmacogenomics, as genetic variations in the butyrylcholinesterase (BCHE) gene can lead to significantly prolonged neuromuscular blockade, providing a model for studying drug metabolism and pharmacogenetics . Researchers also utilize suxamethonium to investigate adverse drug effects such as hyperkalemia, malignant hyperthermia (linked to RYR1 gene mutations), bradycardia, and postoperative myalgia . Suxamethonium iodide is supplied with a molecular formula of C14H30I2N2O4 and a molecular weight of 544.21 g/mol . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30IN2O4+ B1209039 Ditilin CAS No. 541-19-5

Properties

CAS No.

541-19-5

Molecular Formula

C14H30IN2O4+

Molecular Weight

417.30 g/mol

IUPAC Name

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium iodide

InChI

InChI=1S/C14H30N2O4.HI/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1

InChI Key

JXQQSSHAJZYUMK-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[I-].[I-]

Other CAS No.

541-19-5

Related CAS

306-40-1 (Parent)

Synonyms

Anectine
Bromide, Suxamethonium
Celocurine
Dibromide, Succinylcholine
Dichloride, Succinylcholine
dicholine succinate
Diiodide, Succinylcholine
Diperchlorate, Succinylcholine
Ditilin
Listenon
Lysthenon
Myorelaxin
Quelicin
Succicuran
Succinate, Dicholine
Succinylcholine
Succinylcholine Chloride
Succinylcholine Dibromide
Succinylcholine Dichloride
Succinylcholine Dichloride, Di H2O
Succinylcholine Dichloride, Di-H2O
Succinylcholine Diiodide
Succinylcholine Diperchlorate
Succinylcholine Iodide
Succinyldicholine
Suxamethonium
Suxamethonium Bromide
Suxamethonium Chloride

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ditilin (Suxamethonium) on Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditilin, clinically known as suxamethonium or succinylcholine, is a depolarizing neuromuscular blocking agent widely utilized in clinical practice for its rapid onset and short duration of action. Its mechanism of action is centered on its interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and the biphasic nature of the neuromuscular block induced by this compound. Quantitative data on its potency and affinity are presented, alongside detailed experimental protocols for its characterization. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development engaged in the study of neuromuscular transmission and the pharmacology of nAChRs.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission at the neuromuscular junction and in the central and peripheral nervous systems.[1] Structurally, they are pentameric protein complexes composed of various subunits.[2] The muscle-type nAChR is typically composed of two α1, one β1, one δ, and either a γ (fetal) or an ε (adult) subunit.[1][2] The binding of the endogenous agonist, acetylcholine (ACh), to the two α subunits triggers a conformational change, opening the channel pore and allowing the influx of cations, primarily Na+, leading to depolarization of the postsynaptic membrane and subsequent muscle contraction.[3][4]

This compound, a structural analog of acetylcholine composed of two linked ACh molecules, acts as an agonist at these receptors.[5] However, its resistance to hydrolysis by acetylcholinesterase (AChE) at the neuromuscular junction leads to a prolonged receptor activation and a unique biphasic neuromuscular block.[3][6] This guide delves into the intricate mechanisms underlying this process.

Molecular Mechanism of Action

This compound's interaction with the nAChR is characterized by its initial agonistic action followed by a more complex desensitizing and blocking phase.

Phase I Block: Depolarizing Block

Upon administration, this compound binds to the α subunits of the nAChR, mimicking the action of acetylcholine.[3] This binding triggers the opening of the ion channel, leading to a sustained influx of Na+ ions and depolarization of the motor endplate.[3][4] This initial depolarization results in transient muscle fasciculations.[7]

Unlike acetylcholine, which is rapidly hydrolyzed by AChE, this compound persists in the synaptic cleft, causing prolonged depolarization.[6] This sustained depolarization leads to the inactivation of voltage-gated sodium channels in the perijunctional membrane, rendering the muscle fiber refractory to further stimulation by acetylcholine.[3] This state of flaccid paralysis is known as the Phase I block .[7]

Phase II Block: Desensitizing Block

With prolonged or repeated exposure to this compound, the nature of the neuromuscular block transitions to a Phase II block .[7] The precise molecular mechanisms underlying Phase II block are not fully elucidated but are thought to involve several factors:

  • Receptor Desensitization: Continuous exposure to an agonist can lead to a state where the receptor no longer responds to the ligand, even though it may still be bound. This desensitization is a conformational change in the receptor protein.[2]

  • Presynaptic Inhibition: There is evidence to suggest that this compound may also act presynaptically, inhibiting the synthesis and release of acetylcholine.[6]

  • Ionic Imbalance: Prolonged depolarization can disrupt the normal ionic gradients across the muscle cell membrane, contributing to the block.[2]

Phase II block clinically resembles the block produced by non-depolarizing neuromuscular blockers, characterized by a "fade" in the train-of-four (TOF) stimulation.[8]

Quantitative Data

The interaction of this compound with nAChRs can be quantified by several parameters, including its potency as an agonist (EC50) and its affinity for the receptor.

ParameterReceptor SubtypeValueReference
EC50 Muscle-type (human)10.8 µM (95% CI: 9.8-11.9 µM)[9]
IC50 Neuronal α3β2> 100 µM[9]
IC50 Neuronal α3β4> 100 µM[9]
IC50 Neuronal α4β2> 100 µM[9]
IC50 Neuronal α7> 100 µM[9]
Relative Affinity Muscle-type (frog)2.9-fold lower than Acetylcholine[10]
Open Channel Block (KB) Muscle-type (frog)~200 µM[10]

Table 1: Quantitative Parameters of this compound Interaction with Nicotinic Acetylcholine Receptors

Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. KB (Equilibrium constant for block) is a measure of the affinity of a channel blocker.

Experimental Protocols

The characterization of this compound's action on nAChRs relies on sophisticated electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of the total ionic current passing through all the nAChRs on the surface of a single cell.

Objective: To determine the potency (EC50) and efficacy of this compound on muscle-type nAChRs.

Methodology:

  • Cell Preparation: Mouse flexor digitorum brevis (FDB) muscle cells are isolated.[11]

  • Electrode and Solutions:

    • Pipette Solution (intracellular): 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 1 mM CaCl2, and 1 mM MgCl2; pH adjusted to 7.2 with KOH.[11]

    • External Solution (extracellular): 5 mM KCl, 140 mM NaCl, 1 mM CaCl2, 1.25 mM MgCl2, 10 mM HEPES, 10 mM glucose, and 0.5 µM atropine sulfate; pH adjusted to 7.4 with NaOH.[11]

  • Recording:

    • Cells are voltage-clamped at a holding potential of -80 mV in a whole-cell configuration.[11]

    • This compound (succinylcholine) is dissolved in the external solution and applied to the cell via a gravity-driven perfusion system.[11]

    • Currents are recorded using an EPC10 amplifier and PatchMaster software, sampled at 10 kHz.[11]

  • Data Analysis: Concentration-response curves are generated by plotting the peak current response against the concentration of this compound. The EC50 value is determined by fitting the data to a sigmoidal dose-response equation.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This method is ideal for studying the pharmacology of specific nAChR subtypes expressed heterologously.

Objective: To determine the selectivity of this compound for various neuronal nAChR subtypes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired human nAChR subunits (e.g., α3, β2, β4, α4, α7).[9]

  • Recording:

    • Oocytes are voltage-clamped using a multichannel two-electrode voltage clamp setup.[9]

    • Receptor activation, desensitization, and inhibition are studied by applying acetylcholine or this compound.[9]

    • Responses are measured as peak current and net charge.[9]

  • Data Analysis: Concentration-inhibition curves are generated to determine IC50 values for the different neuronal nAChR subtypes.

Signaling Pathways and Logical Relationships

The interaction of this compound with the nAChR initiates a cascade of events that can be visualized to better understand the logical flow of its mechanism of action.

Ditilin_Signaling_Pathway cluster_Phase1 Phase I: Depolarizing Block cluster_Phase2 Phase II: Desensitizing Block This compound This compound nAChR_resting nAChR (Resting) This compound->nAChR_resting Binds nAChR_open nAChR (Open) nAChR_resting->nAChR_open Activates Na_Influx Na+ Influx nAChR_open->Na_Influx Depolarization Sustained Depolarization Fasciculations Muscle Fasciculations Depolarization->Fasciculations VGSC_Inactivation Voltage-Gated Na+ Channel Inactivation Depolarization->VGSC_Inactivation Na_Influx->Depolarization Paralysis1 Flaccid Paralysis VGSC_Inactivation->Paralysis1 Prolonged_Exposure Prolonged/Repeated This compound Exposure Receptor_Desensitization Receptor Desensitization Prolonged_Exposure->Receptor_Desensitization Presynaptic_Inhibition Presynaptic Inhibition Prolonged_Exposure->Presynaptic_Inhibition Paralysis2 Resembles Non-Depolarizing Block (Fade) Receptor_Desensitization->Paralysis2 Presynaptic_Inhibition->Paralysis2

Biphasic mechanism of this compound action on nAChRs.

Experimental_Workflow cluster_Preparation Preparation cluster_Recording Recording cluster_Analysis Data Analysis Cell_Isolation Isolate FDB Muscle Cells Whole_Cell_Config Establish Whole-Cell Configuration Cell_Isolation->Whole_Cell_Config Solution_Prep Prepare Intra- & Extra- cellular Solutions Solution_Prep->Whole_Cell_Config Pipette_Pulling Pull Borosilicate Glass Pipettes Pipette_Pulling->Whole_Cell_Config Voltage_Clamp Voltage Clamp Cell at -80 mV Whole_Cell_Config->Voltage_Clamp Ditilin_Application Apply this compound via Perfusion System Voltage_Clamp->Ditilin_Application Current_Recording Record Ionic Currents Ditilin_Application->Current_Recording Concentration_Response Generate Concentration- Response Curve Current_Recording->Concentration_Response EC50_Determination Determine EC50 Value Concentration_Response->EC50_Determination

Workflow for whole-cell patch-clamp analysis of this compound.

Logical_Relationship Ditilin_Admin This compound Administration nAChR_Binding Binding to nAChR α-subunits Ditilin_Admin->nAChR_Binding Prolonged_Use Prolonged/Repeated Use Ditilin_Admin->Prolonged_Use Channel_Opening Ion Channel Opening nAChR_Binding->Channel_Opening Sustained_Depol Sustained Depolarization (Phase I) Channel_Opening->Sustained_Depol Fasciculations Initial Muscle Fasciculations Sustained_Depol->Fasciculations VGSC_Inactivation Na+ Channel Inactivation Sustained_Depol->VGSC_Inactivation Paralysis Flaccid Paralysis VGSC_Inactivation->Paralysis Desensitization Receptor Desensitization (Phase II) Prolonged_Use->Desensitization Fade Train-of-Four Fade Desensitization->Fade Fade->Paralysis

Logical flow of this compound-induced neuromuscular blockade.

Conclusion

This compound's mechanism of action on nicotinic acetylcholine receptors is a multifaceted process that begins with its function as a potent agonist, leading to a depolarizing neuromuscular block. The subsequent development of a Phase II block, characterized by receptor desensitization, highlights the complex pharmacology of this drug. A thorough understanding of its interaction with different nAChR subtypes, supported by quantitative data from detailed experimental protocols, is crucial for its safe and effective clinical use and for the development of novel neuromuscular blocking agents. This guide provides a foundational resource for professionals dedicated to advancing the science of neuromuscular pharmacology.

References

Pharmacological properties of Ditilin in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Pharmacological Properties of Ditilin (Succinylcholine)

Introduction

This compound, known scientifically as succinylcholine or suxamethonium, is a depolarizing neuromuscular blocking agent (NMBA).[1][2] Structurally, it consists of two acetylcholine (ACh) molecules linked together.[2][3] This unique structure dictates its mechanism of action and pharmacological profile. Due to its rapid onset and short duration of action, succinylcholine is a critical tool in clinical settings for procedures requiring brief but profound muscle relaxation, such as rapid sequence endotracheal intubation.[3][4][5] This technical guide provides a comprehensive overview of the preclinical pharmacological properties of succinylcholine, focusing on data derived from various animal models. It is intended for researchers, scientists, and drug development professionals.

Pharmacodynamics

The primary pharmacodynamic effect of succinylcholine is the induction of skeletal muscle paralysis. This is achieved through its action as an agonist at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[3][6]

Mechanism of Action

Succinylcholine binds to the α-subunits of the postsynaptic nAChRs, mimicking the effect of acetylcholine.[3][6] This binding opens the ion channel, leading to an influx of sodium ions (Na+) and a localized depolarization of the motor endplate.[4][7] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, succinylcholine is not significantly metabolized at this site.[4] This results in a persistent depolarization of the endplate.

The initial, widespread depolarization leads to transient, uncoordinated muscle contractions known as fasciculations.[3][4] Following this, the voltage-gated sodium channels surrounding the endplate become inactivated and cannot repolarize, rendering the neuromuscular junction refractory to further stimulation by acetylcholine. This state of flaccid paralysis is known as a Phase I block.[3]

With prolonged exposure or in certain clinical situations, the neuromuscular block can transition to a Phase II block, which clinically resembles the block produced by non-depolarizing agents. The exact mechanism of Phase II block is complex but involves desensitization of the nAChR to the effects of acetylcholine.[3]

Dose-Response and Potency

The dose of succinylcholine required to produce effective muscle relaxation varies across species. Preclinical studies have established effective intravenous (IV) doses in several animal models.

Animal SpeciesEffective IV Dose (mg/kg)Duration of ActionReference(s)
Horse0.125 - 0.20~8 minutes recumbency[8]
0.2 - 0.4Short-lived hypoventilation[9][10]
Cattle0.012 - 0.02~15 minutes recumbency[8]
Dog0.22 - 1.1~15-20 minutes paralysis[8]
Dog (Greyhound)0.3Time to 50% recovery: ~38 mins[11]
Cat0.22 - 1.1~3-5 minutes paralysis[8]
Cynomolgus MacaqueClinically equivalent to humansDeep and persistent block[12]

Note: Duration of action can be influenced by the specific experimental conditions, anesthetic agents used, and the definition of recovery.

Pharmacokinetics

The pharmacokinetic profile of succinylcholine is characterized by a rapid onset and a very short duration of action, primarily dictated by its rapid metabolism.[13]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Succinylcholine is typically administered intravenously, leading to an immediate onset of action.[1] Intramuscular administration is also possible, with an onset of 2-3 minutes.[3][14]

  • Distribution: As a highly polar molecule, succinylcholine has low lipid solubility and a small volume of distribution.[3] Consequently, only a small fraction (5-10%) of the administered dose reaches the neuromuscular junction to exert its effect.[3][13]

  • Metabolism: The primary route of metabolism is rapid hydrolysis by plasma cholinesterase (also known as pseudocholinesterase or butyrylcholinesterase, BCHE).[1][3][15] This enzyme breaks down succinylcholine into succinylmonocholine, which has very weak neuromuscular blocking activity, and then further into succinic acid and choline.[3] The plasma half-life is extremely short, estimated to be around 47 seconds in humans.[14][16]

  • Excretion: A small portion of the drug, approximately 10%, is excreted unchanged in the urine.[1]

Pharmacokinetic ParameterValueSpecies/ContextReference(s)
Onset of Action (IV)30 - 60 secondsGeneral[2][3][7]
Onset of Action (IM)2 - 3 minutesGeneral[3][14]
Duration of Action (IV)5 - 10 minutesGeneral[3][4][8]
Plasma Half-life~47 secondsHuman data, often cited preclinically[14][16]
MetabolismRapid hydrolysis by plasma cholinesteraseGeneral[1][3][15]
Excretion (Unchanged)~10% in urineGeneral[1]

Toxicology and Safety Pharmacology

Preclinical studies have identified several key safety concerns associated with succinylcholine administration.

  • Hyperkalemia: The depolarization of muscle cells causes a transient release of potassium into the bloodstream, leading to a small increase in serum potassium (~0.5 mEq/L) in normal individuals.[3] However, in animals with conditions that cause an upregulation of extra-junctional acetylcholine receptors (e.g., burns, nerve damage, prolonged immobilization, massive trauma), the potassium release can be dangerously exaggerated, potentially leading to cardiac arrest.[3]

  • Malignant Hyperthermia (MH): In susceptible individuals (and certain animal models like specific pig breeds), succinylcholine is a potent trigger for malignant hyperthermia, a rare and life-threatening hypermetabolic state of skeletal muscle.[17][18] This susceptibility is linked to genetic mutations in the ryanodine receptor (RYR1) and the dihydropyridine receptor (CACNA1S).[1][15]

  • Cardiovascular Effects: Succinylcholine can stimulate autonomic cholinergic receptors, including nicotinic receptors in autonomic ganglia and muscarinic receptors in the heart.[8][13] This can lead to varied cardiovascular responses, including bradycardia (especially after a second dose), tachycardia, and hypertension.[5][9][10]

  • Increased Intraocular and Intragastric Pressure: The initial muscle fasciculations can cause a transient increase in intraocular and intragastric pressure.[3]

  • Myalgia: Post-procedural muscle pain is a known side effect, attributed to the initial unsynchronized muscle fasciculations.[3]

  • Prolonged Paralysis: Animals with genetically determined low levels or atypical forms of plasma cholinesterase will exhibit a significantly prolonged duration of neuromuscular blockade due to impaired metabolism of the drug.[1][5][15]

Experimental Protocols

The preclinical evaluation of succinylcholine involves a variety of in vivo and in vitro experimental models to characterize its pharmacodynamic and pharmacokinetic properties.[19]

In Vivo Assessment of Neuromuscular Blockade

A common method for evaluating NMBAs in preclinical species (e.g., cats, dogs, monkeys) involves an anesthetized animal preparation.[12][19][20]

  • Animal Preparation: The animal is anesthetized, and ventilation is mechanically controlled to prevent respiratory distress during paralysis. Vital signs (heart rate, blood pressure, temperature) are continuously monitored.

  • Nerve-Muscle Preparation: A peripheral motor nerve (e.g., the sciatic or ulnar nerve) is surgically isolated and fitted with stimulating electrodes. The corresponding muscle (e.g., tibialis anterior or gastrocnemius) is isolated, and its tendon is attached to a force-displacement transducer to measure isometric twitch tension.

  • Stimulation: The nerve is stimulated with a supramaximal electrical stimulus. Common stimulation patterns include single twitch (e.g., at 0.1 Hz) and train-of-four (TOF), where four stimuli are delivered at 2 Hz.

  • Drug Administration: A baseline twitch response is established. Succinylcholine is then administered intravenously, and the resulting depression of twitch height is recorded.

  • Data Analysis: Key parameters are measured, including:

    • Onset time: Time from injection to maximum block.

    • Degree of block: The percentage reduction in twitch height from baseline.

    • Duration of action: Time from injection until the twitch height recovers to a certain percentage of baseline (e.g., 25%, 75%, or 90%).

In Vitro ADME Studies

To understand the metabolic fate of succinylcholine, in vitro assays are employed.[21]

  • Metabolic Stability: Succinylcholine is incubated with liver microsomes or plasma from various species (e.g., rat, mouse, dog, human).[21]

  • Sample Analysis: At various time points, samples are taken, and the reaction is stopped. The concentration of the remaining succinylcholine is quantified using an analytical method like liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The rate of disappearance of the parent drug is used to calculate parameters such as in vitro half-life and intrinsic clearance, which helps predict its metabolic fate in vivo.

Visualizations

Signaling and Metabolic Pathways

succinylcholine_mechanism cluster_synapse Neuromuscular Junction cluster_receptor Postsynaptic Membrane ACh_vesicle Acetylcholine (ACh) Vesicle Sux_blood Succinylcholine (this compound) nAChR Nicotinic ACh Receptor (nAChR) Sux_blood->nAChR Binds & Activates Depolarization Persistent Depolarization (Na+, Ca²+ Influx) nAChR->Depolarization Opens Ion Channel Fasciculations Muscle Fasciculations (Transient) Depolarization->Fasciculations Initial Effect Paralysis Flaccid Paralysis (Phase I Block) Fasciculations->Paralysis Followed by

Caption: Mechanism of action of Succinylcholine (this compound) at the neuromuscular junction.

succinylcholine_metabolism Sux Succinylcholine (this compound) Mono Succinylmonocholine (Weakly Active) Sux->Mono Rapid Hydrolysis Enzyme Plasma Cholinesterase (Butyrylcholinesterase) Enzyme->Sux Enzyme->Mono EndProducts Succinic Acid + Choline (Inactive) Mono->EndProducts Slower Hydrolysis

Caption: Metabolic pathway of Succinylcholine (this compound) in plasma.

Experimental Workflow

experimental_workflow start Start: Anesthetize Animal & Initiate Ventilation prep Surgical Prep: Isolate Nerve & Muscle start->prep setup Attach Muscle to Force Transducer prep->setup stim Apply Supramaximal Nerve Stimulation (e.g., TOF) setup->stim baseline Record Baseline Twitch Response stim->baseline admin Administer Succinylcholine (IV) baseline->admin record Record Twitch Depression & Recovery admin->record analyze Analyze Data: Onset, Duration, % Block record->analyze end End Experiment analyze->end

Caption: Workflow for in vivo assessment of neuromuscular blockade in a preclinical model.

References

Ditilin (Suxamethonium) as a Tool for Studying Neuromuscular Junction Physiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditilin, also known as suxamethonium or succinylcholine, is a depolarizing neuromuscular blocking agent that has been a valuable tool in the study of neuromuscular junction (NMJ) physiology for decades. Its unique mechanism of action, mimicking acetylcholine (ACh) but with prolonged effects, allows for the detailed investigation of synaptic transmission, receptor dynamics, and the mechanisms of muscle paralysis. This technical guide provides an in-depth overview of the use of this compound in NMJ research, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound is a structural analogue of acetylcholine, consisting of two linked ACh molecules. This structure allows it to bind to and activate nicotinic acetylcholine receptors (nAChRs) at the motor endplate of the neuromuscular junction.[1][2] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase (AChE), this compound is resistant to this enzyme and is instead metabolized more slowly by plasma butyrylcholinesterase.[1][2]

This prolonged activation of nAChRs leads to a sustained depolarization of the postsynaptic membrane.[1] The initial depolarization triggers a transient and disorganized contraction of muscle fibers, known as fasciculations. Following this, the persistent depolarization leads to the inactivation of voltage-gated sodium channels in the perijunctional membrane, rendering the muscle fiber refractory to further stimulation by acetylcholine.[1] This state of flaccid paralysis is known as a Phase I block .

With prolonged exposure or high concentrations of this compound, a Phase II block can develop. The mechanism of Phase II block is more complex and less fully understood but is thought to involve desensitization of the nAChRs, where the receptors become unresponsive to agonists, including this compound itself. This phase is characterized by a fade in the train-of-four (TOF) stimulation, similar to that seen with non-depolarizing neuromuscular blockers.

Quantitative Data on the Effects of this compound

The effects of this compound on neuromuscular transmission can be quantified through various electrophysiological and mechanical measurements. The following tables summarize key quantitative data from published studies.

ParameterValueSpecies/PreparationReference
ED50 167 µg/kgHuman[3]
ED90 316 µg/kgHuman[3]
ED95 392 µg/kgHuman[3]
ED95 0.51 mg/kgHuman[4]
ED50 (Adductor Pollicis & Masseter) 0.11 ± 0.01 mg/kgHuman (Adults)[5]
ED90 (Adductor Pollicis) 0.16 ± 0.01 mg/kgHuman (Adults)[5]
ED90 (Masseter) 0.17 ± 0.02 mg/kgHuman (Adults)[5]
ED95 (Adductor Pollicis) 0.44 ± 0.05 mg/kgHuman (Children)[6][7]
ED95 (Masseter) 0.28 ± 0.02 mg/kgHuman (Children)[6][7]

Table 1: Dose-Response Characteristics of Suxamethonium for Neuromuscular Blockade.

ParameterTimeDoseSpeciesReference
Onset of Action (IV) 30-60 seconds1.0-1.5 mg/kgHuman[8]
Duration of Action 4-6 minutesN/AHuman[8]
Plasma Half-life 47 secondsN/AHuman[9]

Table 2: Pharmacokinetic and Pharmacodynamic Timings of Suxamethonium.

ParameterEffectConcentrationPreparationReference
End-Plate Current (EPC) IC50 = 2.7 µM2.7 µMFrog Cutaneous Pectoris Muscle[10]
Miniature End-Plate Potential (MEPP) Amplitude Initial increase followed by decreaseConcentration-dependentGeneral observation
Miniature End-Plate Potential (MEPP) Frequency Initial increase followed by decreaseConcentration-dependentGeneral observation
End-Plate Potential (EPP) Amplitude Initial potentiation followed by depressionConcentration-dependentGeneral observation

Table 3: Electrophysiological Effects of Suxamethonium at the Neuromuscular Junction.

Experimental Protocols

Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo preparation is a classic and robust model for studying neuromuscular transmission.

Materials:

  • Krebs-Ringer solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection tools (scissors, forceps)

  • Organ bath with stimulating and recording electrodes

  • Force transducer

  • Data acquisition system

Procedure:

  • Humanely euthanize a rodent (e.g., mouse or rat) according to approved animal care protocols.

  • Carefully dissect out the diaphragm with the phrenic nerve attached.

  • Mount the hemidiaphragm preparation in an organ bath containing Krebs-Ringer solution, continuously bubbled with carbogen and maintained at 37°C.

  • Attach the tendinous portion of the diaphragm to a force transducer to record isometric contractions.

  • Place the phrenic nerve in a stimulating electrode.

  • Deliver supramaximal stimuli to the phrenic nerve to elicit muscle contractions.

  • Allow the preparation to stabilize before recording baseline contractile responses.

  • Introduce this compound into the organ bath at desired concentrations and record the changes in muscle contraction.

Electrophysiological Recording of End-Plate Potentials

This protocol allows for the direct measurement of the electrical events at the postsynaptic membrane.

Materials:

  • Phrenic nerve-hemidiaphragm preparation (as described above)

  • Glass microelectrodes (filled with 3 M KCl)

  • Micromanipulator

  • Amplifier and data acquisition system

  • Microscope

Procedure:

  • Prepare and mount the phrenic nerve-hemidiaphragm preparation in a recording chamber with physiological saline.

  • Using a microscope and micromanipulator, carefully insert a glass microelectrode into a muscle fiber near the end-plate region. A stable resting membrane potential of -60 to -80 mV should be achieved.

  • Record spontaneous miniature end-plate potentials (MEPPs).

  • Stimulate the phrenic nerve to evoke end-plate potentials (EPPs). To prevent muscle contraction from dislodging the electrode, experiments are often performed in a low calcium/high magnesium solution to reduce transmitter release below the threshold for action potential generation.

  • After establishing a stable baseline of MEPPs and EPPs, introduce this compound to the bathing solution at various concentrations.

  • Record the changes in MEPP frequency and amplitude, and EPP amplitude.

Mandatory Visualizations

Signaling Pathway of this compound at the Neuromuscular Junction

Ditilin_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane (Motor Endplate) ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds & Activates This compound This compound (Suxamethonium) This compound->AChE Resistant to Hydrolysis This compound->nAChR Binds & Persistently Activates Depolarization Sustained Depolarization nAChR->Depolarization Na+ influx, K+ efflux Na_channel Voltage-Gated Na+ Channel Paralysis Flaccid Paralysis (Phase I Block) Na_channel->Paralysis Depolarization->Na_channel Inactivation Fasciculations Initial Muscle Contraction (Fasciculations) Depolarization->Fasciculations

Caption: Signaling pathway of this compound at the neuromuscular junction.

Experimental Workflow for Studying this compound's Effects

Ditilin_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_conclusion Conclusion A1 Animal Euthanasia A2 Dissection of Phrenic Nerve-Hemidiaphragm A1->A2 A3 Mounting in Organ Bath/ Recording Chamber A2->A3 B1 Stabilization & Baseline Recording (Contractions/EPPs) A3->B1 B2 Application of this compound (Varying Concentrations) B1->B2 B3 Recording of Neuromuscular Response B2->B3 C1 Measure Muscle Contraction Force B3->C1 C2 Analyze Electrophysiological Data (MEPPs, EPPs) B3->C2 C3 Generate Dose-Response Curves C1->C3 C2->C3 C4 Statistical Analysis C3->C4 D1 Interpretation of Results C4->D1 D2 Publication/Further Studies D1->D2

References

An In-depth Technical Guide to the Chemical Structure and Stability of Ditilin (Suxamethonium Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stability, and analytical methodologies for Ditilin, a widely used neuromuscular blocking agent. The information presented herein is intended to support research, development, and quality control activities related to this compound. This compound is a brand name for Suxamethonium, which is also known as Succinylcholine.[1][2][3]

Chemical Structure and Properties

Suxamethonium is a sterile, non-pyrogenic solution utilized for its short-acting, depolarizing skeletal muscle relaxant properties.[4] It is structurally composed of two acetylcholine molecules linked by their acetyl groups.[5] This structure acts as an agonist at the nicotinic acetylcholine receptors on the motor endplate.[6]

Table 1: Chemical and Physical Properties of Suxamethonium Chloride

PropertyValueReferences
IUPAC Name 2,2'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(N,N,N-trimethylethanaminium) dichloride[2]
Synonyms Succinylcholine chloride, Suxamethonium chloride, Anectine, Quelicin, Scoline[1][2][5]
CAS Number 71-27-2 (anhydrous)[2]
Molecular Formula C₁₄H₃₀Cl₂N₂O₄[2]
Molecular Weight 361.3 g/mol [2]
Appearance Odorless, white crystalline substance[5]
Solubility Highly soluble in water (~1 g/mL), soluble in ethanol (~1 g/350 mL), slightly soluble in chloroform, practically insoluble in ether.[5]
Melting Point 160 °C (dihydrate), 190 °C (anhydrous)[5]
pH of aqueous solution Approximately 4[5]

Stability and Degradation

Suxamethonium chloride is known for its limited stability, particularly in aqueous solutions. The primary degradation pathway is hydrolysis, which is significantly influenced by pH and temperature. The molecule is most stable in acidic conditions (pH 4-5) and undergoes rapid hydrolysis in alkaline solutions.[7][8] The degradation proceeds in a stepwise manner, first hydrolyzing to succinylmonocholine and choline, and then the succinylmonocholine is further hydrolyzed to succinic acid and choline.[9]

Degradation Pathway

The hydrolysis of suxamethonium follows a clear pathway, initiated by the cleavage of one of the ester linkages.

Suxamethonium Suxamethonium Succinylmonocholine Succinylmonocholine + Choline Suxamethonium->Succinylmonocholine Hydrolysis (k1) Succinic_Acid Succinic Acid + Choline Succinylmonocholine->Succinic_Acid Hydrolysis (k2)

Hydrolysis degradation pathway of Suxamethonium.
Stability Data

The stability of suxamethonium chloride solutions is highly dependent on storage temperature. Refrigeration is generally recommended to minimize degradation.

Table 2: Degradation Rates of Suxamethonium Chloride Solutions at Various Temperatures

ConcentrationTemperatureDegradation Rate (% per month)Reference
20 mg/mL4°C0.18[1]
50 mg/mL4°C0.30[1]
20 mg/mLRoom Temperature1.2[1]
50 mg/mLRoom Temperature2.1[1]
20 mg/mL37°C5.4[1]
50 mg/mL37°C8.1[1]

Experimental Protocols

Synthesis of Suxamethonium Chloride

The synthesis of suxamethonium chloride can be achieved through several methods. One common laboratory-scale synthesis involves the reaction of succinic anhydride with N,N-dimethylethanolamine followed by quaternization with methyl chloride.[10]

Experimental Workflow for Synthesis

cluster_0 Step 1: Esterification cluster_1 Step 2: Quaternization cluster_2 Step 3: Purification A Succinic Anhydride + N,N-Dimethylethanolamine C Reflux with azeotropic removal of water A->C B Toluene p-Toluenesulfonic acid B->C D Bis(dimethylaminoethyl) succinate C->D E Bis(dimethylaminoethyl) succinate G Reaction under pressure in an autoclave E->G F Methyl Chloride Gas Isopropyl Alcohol (Solvent) F->G H Suxamethonium Chloride (Crude) G->H I Crude Suxamethonium Chloride J Dissolve in water, treat with activated charcoal, and filter I->J K Pure Suxamethonium Chloride J->K

General workflow for the synthesis of Suxamethonium Chloride.

Methodology:

  • Esterification: Succinic anhydride is reacted with N,N-dimethylethanolamine in the presence of a catalyst such as p-toluenesulfonic acid in a suitable solvent like toluene. The reaction is typically carried out under reflux with azeotropic removal of water to drive the reaction to completion, yielding bis(dimethylaminoethyl) succinate.[10]

  • Quaternization: The resulting bis(dimethylaminoethyl) succinate is dissolved in a solvent like isopropyl alcohol and reacted with methyl chloride gas under pressure in an autoclave. This step converts the tertiary amines into quaternary ammonium salts, forming crude suxamethonium chloride.[10]

  • Purification: The crude product is then purified, for example, by dissolving it in water, treating with activated charcoal to remove colored impurities, and then filtering. The pure suxamethonium chloride can be isolated from the filtrate.[10]

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying suxamethonium chloride and its degradation products. The following protocol is a composite based on published methods.[2][4]

Table 3: HPLC Method Parameters for Suxamethonium Chloride Analysis

ParameterSpecificationReference(s)
Column C18[2][4]
Mobile Phase Isocratic: 100% Water[2][4]
Flow Rate 0.6 mL/min[2][4]
Detector UV at 218 nm[2][4]
Injection Volume 20 µL (Typical)-
Column Temperature Ambient (e.g., 25°C)-
Run Time 5 minutes[2]

Experimental Workflow for HPLC Analysis

Sample_Prep Sample Preparation (Dilution in mobile phase) HPLC_System HPLC System (C18 column, Water mobile phase) Sample_Prep->HPLC_System Injection Injection (20 µL) HPLC_System->Injection Separation Isocratic Elution (0.6 mL/min) Injection->Separation Detection UV Detection (218 nm) Separation->Detection Data_Analysis Data Analysis (Quantification of Suxamethonium and degradation products) Detection->Data_Analysis

Workflow for the HPLC analysis of Suxamethonium Chloride.
Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. These studies are performed under conditions more severe than accelerated stability testing.[9] The following protocol is based on ICH guidelines.[9][11][12]

Table 4: Conditions for Forced Degradation Studies of Suxamethonium Chloride

Stress ConditionReagent and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at room temperature for 1 hour
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 70°C for 48 hours (in solid state and solution)
Photodegradation Exposure to UV light (254 nm) and visible light for 24 hours

Methodology:

  • Prepare separate solutions of suxamethonium chloride in water.

  • Expose each solution to one of the stress conditions listed in Table 4. A control sample should be stored under normal conditions.

  • After the specified time, neutralize the acidic and basic solutions.

  • Analyze all samples, including the control, using the validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

This comprehensive guide provides a foundational understanding of the chemical properties, stability, and analysis of this compound (Suxamethonium Chloride). The detailed protocols and data presented can be adapted and utilized by researchers and professionals in the field of pharmaceutical sciences.

References

Succinylcholine Hydrolysis and Metabolite Identification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis of succinylcholine, a short-acting depolarizing neuromuscular blocking agent. It details the metabolic pathway, the primary enzyme responsible for its degradation, and the resulting metabolites. Furthermore, this guide offers a thorough examination of the analytical methodologies employed for the identification and quantification of succinylcholine and its breakdown products in biological matrices.

Introduction

Succinylcholine, structurally two acetylcholine molecules linked together, is widely used in clinical settings to induce muscle relaxation for procedures such as endotracheal intubation.[1][2] Its rapid onset and short duration of action are direct consequences of its swift hydrolysis in the body.[3] Understanding the kinetics and pathways of this degradation is crucial for drug development, clinical monitoring, and forensic toxicology.[4][5] This guide will explore the core aspects of succinylcholine hydrolysis and the analytical techniques used to study it.

The Hydrolysis Pathway of Succinylcholine

The breakdown of succinylcholine is a two-step enzymatic process primarily occurring in the plasma.[1][6] The enzyme responsible for this rapid hydrolysis is butyrylcholinesterase (BCHE) , also known as pseudocholinesterase, which is synthesized in the liver.[3][7]

Step 1: Rapid Hydrolysis to Succinylmonocholine

Succinylcholine is rapidly hydrolyzed by BCHE to form succinylmonocholine and choline .[8][9] This initial step is very fast and is the primary determinant of succinylcholine's short duration of action.[3]

Step 2: Slower Hydrolysis to Succinic Acid and Choline

Succinylmonocholine, the intermediate metabolite, is then more slowly hydrolyzed by BCHE into succinic acid and another molecule of choline .[1][8]

The overall hydrolysis pathway can be visualized as follows:

Succinylcholine_Hydrolysis Succinylcholine Succinylcholine Succinylmonocholine Succinylmonocholine Succinylcholine->Succinylmonocholine Rapid Hydrolysis Choline1 Choline Succinylcholine->Choline1 Succinic_Acid Succinic Acid Succinylmonocholine->Succinic_Acid Slower Hydrolysis Choline2 Choline Succinylmonocholine->Choline2 BCHE1 Butyrylcholinesterase (BCHE) BCHE1->Succinylcholine BCHE2 Butyrylcholinesterase (BCHE) BCHE2->Succinylmonocholine

Succinylcholine Hydrolysis Pathway

Quantitative Analysis of Succinylcholine and its Metabolites

The quantification of succinylcholine and its metabolites is essential for pharmacokinetic studies and forensic investigations. The following tables summarize key quantitative data gathered from various analytical methods.

Table 1: Detection Limits of Succinylcholine and Succinylmonocholine in Biological Samples

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Citation
SuccinylcholineSerumHPLC-ESI-MS/MS1.9 ng/mL6.0 ng/mL[10]
SuccinylmonocholineSerumHPLC-ESI-MS/MS2.5 ng/mL8.6 ng/mL[10]
SuccinylcholineUrineHPLC-ESI-MS/MS1.4 ng/mL4.0 ng/mL[10]
SuccinylmonocholineUrineHPLC-ESI-MS/MS1.5 ng/mL4.9 ng/mL[10]
SuccinylcholineAnimal-derived foodsUPLC/MS0.2 µg/kg-[8]
SuccinylmonocholineAnimal-derived foodsUPLC/MS0.2 µg/kg-[8]
SuccinylcholineEmbalmed TissueGC/MS5 ng/g-[11]

Table 2: Pharmacokinetic Parameters of Succinylcholine and Succinylmonocholine

CompoundParameterValueSpeciesCitation
SuccinylcholineElimination Half-life11.7 - 16.6 secondsHuman[12]
SuccinylcholineDistribution Half-life< 1 minuteCanine[13]
SuccinylmonocholineTerminal Half-life1 - 3 hoursHuman[14]
SuccinylcholineTime to Peak Plasma Concentration (SMC)0.03 - 2.0 minutesHuman[14]
SuccinylcholineDetectability in Blood (post-injection)Up to 10 minutesHuman[7]
SuccinylmonocholineDetectability in Blood (post-injection)At least 6 hoursHuman[7]

Experimental Protocols for Metabolite Identification

Accurate identification and quantification of succinylcholine and its metabolites require robust analytical methods. Due to the rapid in-vitro degradation of succinylcholine, proper sample handling and preparation are critical.[8]

Sample Collection and Stabilization

To prevent the enzymatic hydrolysis of succinylcholine after sample collection, it is crucial to add a cholinesterase inhibitor to the collection tubes.[7][8] Paraoxon is an effective organophosphate stabilizer for this purpose.[7] Samples should be immediately centrifuged at a low temperature, and the resulting plasma or serum should be stored at -20°C or lower if not analyzed immediately.[15]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the simultaneous determination of succinylcholine and succinylmonocholine.[10]

Sample Preparation (Solid-Phase Extraction - SPE)

  • Acidify serum or urine samples.

  • Perform solid-phase extraction using a polymeric reversed-phase cartridge (e.g., Strata-X).[10]

  • Use an ion-pairing reagent such as heptafluorobutyric acid (HFBA) to improve retention of the quaternary ammonium compounds on the SPE column.[10]

  • Elute the analytes and evaporate the solvent.

  • Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

  • HPLC Column: A reversed-phase C18 column, such as a Phenomenex Synergi Hydro RP C18 (4 µm, 150 x 2 mm), provides good separation.[10]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an ammonium formate buffer (e.g., 5 mM, pH 3.5) and acetonitrile is commonly used.[8][10]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for these quaternary ammonium compounds.[10]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analytes and their deuterated internal standards.[10] For succinylcholine, a common transition is m/z 145.1 -> 87.1, and for succinylmonocholine, m/z 248.1 -> 87.1.

Internal Standards The use of stable isotope-labeled internal standards, such as succinylcholine-d18 and succinylmonocholine-d3, is crucial for accurate quantification by isotope dilution mass spectrometry.[6][10]

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS can also be used for the analysis of succinylcholine, typically after a derivatization step to increase its volatility.[11][16]

Sample Preparation (Demethylation)

  • Extract succinylcholine from the biological matrix as an ion-pair.[11]

  • Perform a chemical demethylation of the quaternary ammonium group to form a tertiary amine, which is more amenable to GC analysis.[11]

  • The resulting tertiary amine is then analyzed by GC/MS.[11]

GC/MS Conditions

  • GC Column: A capillary column, such as one coated with SE-52, is suitable for separating the demethylated product.[11]

  • Detection: Mass spectrometry is used for identification based on the retention time and the mass spectrum of the derivatized analyte.[11] For quantification, selected ion monitoring (SIM) of characteristic ions is employed.[11]

The following diagram illustrates a typical experimental workflow for the analysis of succinylcholine and its metabolites.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample_Collection Blood/Urine Collection (with Cholinesterase Inhibitor) Centrifugation Centrifugation Sample_Collection->Centrifugation Plasma_Serum Plasma/Serum Separation Centrifugation->Plasma_Serum SPE Solid-Phase Extraction (with Ion-Pairing Reagent) Plasma_Serum->SPE Elution_Evaporation Elution & Evaporation SPE->Elution_Evaporation Reconstitution Reconstitution in Mobile Phase Elution_Evaporation->Reconstitution HPLC HPLC Separation (Reversed-Phase C18 Column) Reconstitution->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem Mass Spectrometry (MS/MS) (MRM Detection) ESI->MSMS Quantification Quantification (using Deuterated Internal Standards) MSMS->Quantification Identification Metabolite Identification (based on Retention Time & Mass Spectra) MSMS->Identification

Workflow for Succinylcholine Metabolite Analysis

Conclusion

The rapid hydrolysis of succinylcholine by butyrylcholinesterase is a defining characteristic of its pharmacokinetic profile. The primary metabolites, succinylmonocholine and choline, followed by succinic acid, are key indicators of its administration. Advanced analytical techniques, particularly HPLC-MS/MS, provide the necessary sensitivity and specificity for the accurate identification and quantification of these compounds in biological matrices. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug development, and forensic science.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of 5-Ethyl-2-methylpyridine (CAS 104-90-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the core physicochemical characteristics of 5-Ethyl-2-methylpyridine (CAS 104-90-5), a heterocyclic organic compound of significant interest in the chemical and pharmaceutical industries. While sometimes referred to by the incorrect CAS number 541-19-5, the correct identifier for this compound is 104-90-5. It serves as a crucial intermediate in the synthesis of various valuable molecules, most notably nicotinic acid (Vitamin B3).[1] This document consolidates essential quantitative data, details common experimental protocols for its characterization, and visualizes key chemical pathways and analytical workflows.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 5-Ethyl-2-methylpyridine, providing a ready reference for laboratory and development applications.

General Properties Value Reference(s)
Chemical Formula C₈H₁₁N[1]
Molar Mass 121.183 g·mol⁻¹[1]
Appearance Colorless to light yellow liquid[1][2]
Odor Nutty, raw potato, roasted[3]
Physical and Chemical Constants Value Reference(s)
Melting Point -70.9 °C / -95.6 °F[3][4][5][6]
Boiling Point 178 °C at 760 mmHg[1][6][7][8]
Density 0.919 g/mL at 25 °C[4][6][7][8]
Vapor Density 4.2 (Air = 1)[4][7]
Vapor Pressure 1.43 mmHg at 25 °C[4]
Water Solubility 1.2 g/100 mL (12,000 mg/L) at 20 °C[1]
pKa 6.51 at 20 °C[3][9]
Refractive Index (n20/D) 1.497[6][7][8]
Flash Point 66.11 °C (151.00 °F)[10]
LogP (octanol/water) 2.1[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Synthesis of 5-Ethyl-2-methylpyridine

A well-established laboratory-scale synthesis is the condensation of paraldehyde with ammonia, as detailed in Organic Syntheses.[11]

Materials:

  • 28% Aqueous ammonium hydroxide

  • Paraldehyde

  • Ammonium acetate

  • Chloroform

  • 2-liter steel reaction vessel (autoclave)

Procedure:

  • Combine 267 g of 28% aqueous ammonium hydroxide, 207.5 g of paraldehyde, and 5.0 g of ammonium acetate in the steel reaction vessel.[11]

  • Heat the mixture to 230°C with continuous agitation and maintain this temperature for one hour.[11]

  • Allow the autoclave to cool to room temperature.

  • Separate the two resulting layers of the reaction mixture.[11]

  • To the non-aqueous layer, add 60 mL of chloroform to precipitate dissolved water. Combine this water with the aqueous layer.

  • Extract the aqueous layer with three 50 mL portions of chloroform.

  • Combine all chloroform extracts and remove the chloroform via distillation at atmospheric pressure.

  • The crude product is then purified by fractional distillation under reduced pressure to yield 5-ethyl-2-methylpyridine.[11]

Determination of Physicochemical Properties

A general workflow for the experimental determination of the key physicochemical properties is as follows:

G cluster_synthesis Sample Preparation cluster_analysis Physicochemical Analysis Synthesis Synthesis of 5-Ethyl-2-methylpyridine Purification Purification by Fractional Distillation Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint BoilingPoint Boiling Point Determination Purification->BoilingPoint Density Density Measurement Purification->Density Solubility Solubility Assessment Purification->Solubility pKa pKa Determination Purification->pKa RefractiveIndex Refractive Index Measurement Purification->RefractiveIndex

Workflow for Physicochemical Property Determination.

1. Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For 5-ethyl-2-methylpyridine, which is a liquid at room temperature, this would involve cooling the substance until it solidifies.

  • Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.[4][5]

  • Procedure:

    • A small amount of the solidified compound is introduced into a capillary tube.[5]

    • The capillary tube is attached to a thermometer and placed in a heating bath (e.g., oil bath in a Thiele tube or a metal block in a Mel-Temp apparatus).[4]

    • The bath is heated slowly and evenly.[5]

    • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[4]

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: Test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., paraffin oil).[12][13][14]

  • Procedure:

    • A small amount of 5-ethyl-2-methylpyridine is placed in a test tube.[15]

    • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[12]

    • The test tube is attached to a thermometer and heated in a paraffin bath.[13]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[13]

3. Density Measurement

Density is the mass of a substance per unit volume.

  • Apparatus: Graduated cylinder, electronic balance.[8][16][17]

  • Procedure:

    • The mass of a clean, dry graduated cylinder is measured.[17]

    • A known volume of 5-ethyl-2-methylpyridine is added to the graduated cylinder, and the volume is recorded.[17]

    • The combined mass of the graduated cylinder and the liquid is measured.[17]

    • The mass of the liquid is determined by subtraction.

    • Density is calculated by dividing the mass of the liquid by its volume.[18]

4. Water Solubility Assessment

This determines the extent to which a compound dissolves in water.

  • Apparatus: Test tubes, vortex mixer (optional).[19][20][21]

  • Procedure:

    • A specified amount of 5-ethyl-2-methylpyridine (e.g., 25 mg) is placed in a test tube.[20]

    • A measured volume of water (e.g., 0.75 mL) is added in portions.[20]

    • The mixture is vigorously shaken after each addition.[20]

    • Solubility is observed and can be quantified if necessary through analytical techniques.

5. pKa Determination

The pKa is a measure of the acidity of a compound. For a basic compound like a pyridine derivative, it refers to the acidity of its conjugate acid.

  • Apparatus: pH meter, burette, beaker, magnetic stirrer.[22][23]

  • Procedure (Potentiometric Titration):

    • A solution of 5-ethyl-2-methylpyridine of known concentration is prepared in water.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[23]

    • The pH of the solution is measured and recorded after each addition of the acid.

    • A titration curve (pH vs. volume of acid added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.[22]

6. Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance.

  • Apparatus: Refractometer (e.g., Abbé refractometer).

  • Procedure:

    • A few drops of 5-ethyl-2-methylpyridine are placed on the prism of the refractometer.

    • The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus.

    • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Chemical Synthesis and Reactivity

5-Ethyl-2-methylpyridine is a key precursor in the synthesis of other important chemical compounds. A primary application is its oxidation to produce nicotinic acid.

G cluster_precursors Precursors cluster_products Synthetic Products Paraldehyde Paraldehyde (Acetaldehyde Trimer) EMP 5-Ethyl-2-methylpyridine Paraldehyde->EMP Condensation Reaction Ammonia Ammonia Ammonia->EMP Condensation Reaction NicotinicAcid Nicotinic Acid (Vitamin B3) EMP->NicotinicAcid Oxidation

Synthetic Pathway of 5-Ethyl-2-methylpyridine and its Conversion.

The synthesis typically involves the condensation of paraldehyde (a trimer of acetaldehyde) and ammonia.[1] The resulting 5-ethyl-2-methylpyridine can then be oxidized, for example, using nitric acid, to yield nicotinic acid.[1] This transformation highlights the industrial importance of 5-ethyl-2-methylpyridine as a versatile chemical intermediate.

References

A Technical Guide to the Genetic Basis of Ditilin Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditilin is a novel therapeutic agent whose efficacy is marked by significant inter-individual variability. This guide explores the foundational genetic factors influencing sensitivity to this compound, focusing on key pharmacogenes and their underlying molecular mechanisms. We present a comprehensive overview of the primary signaling pathway targeted by this compound, detail the genetic variants that modulate treatment response, and provide robust experimental protocols for assessing these factors. All quantitative data are summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate understanding.

Introduction: The this compound Response Spectrum

This compound has emerged as a promising inhibitor of Susceptibility Kinase 1 (SK1), a critical node in cellular stress response pathways. Clinical and preclinical observations, however, have revealed a heterogeneous response to this compound treatment. This variability is primarily attributed to genetic polymorphisms that alter the drug's pharmacokinetics and pharmacodynamics. This document serves as a technical resource for elucidating the genetic basis of this compound sensitivity.

The SK1 Signaling Pathway: this compound's Molecular Target

This compound exerts its therapeutic effect by inhibiting the serine/threonine kinase SK1. Under conditions of cellular stress, SK1 is activated and proceeds to phosphorylate the transcription factor Response Element Binding Protein 7 (REBP7). Phosphorylated REBP7 then translocates to the nucleus, where it binds to promoter regions of pro-survival genes, initiating their transcription. By inhibiting SK1, this compound prevents the activation of this pro-survival mechanism, leading to apoptosis in stressed cells.

SK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stressor Cellular Stressor SK1_inactive SK1 (Inactive) Stressor->SK1_inactive Activates SK1_active SK1 (Active) SK1_inactive->SK1_active REBP7_inactive REBP7 SK1_active->REBP7_inactive Phosphorylates REBP7_active p-REBP7 REBP7_inactive->REBP7_active REBP7_nuc p-REBP7 REBP7_active->REBP7_nuc Translocates This compound This compound This compound->SK1_active Inhibits DNA DNA (Promoter Region) REBP7_nuc->DNA Binds to Survival_Genes Pro-Survival Genes DNA->Survival_Genes Initiates Transcription

Caption: The hypothetical SK1 signaling pathway targeted by this compound.

Genetic Determinants of this compound Sensitivity

Two primary genetic loci have been identified as significant modulators of this compound sensitivity: a single nucleotide polymorphism (SNP) in the SK1 gene and a functional SNP in the promoter of the ABCG5 gene, which encodes a drug efflux pump.

3.1. SK1 Gene Polymorphism (rs12345)

A non-synonymous SNP, rs12345 (C>T), in the kinase domain of the SK1 gene results in an alanine to valine substitution at position 352 (p.Ala352Val). This structural change is hypothesized to reduce the binding affinity of this compound for the SK1 protein, thereby conferring resistance.

3.2. ABCG5 Gene Polymorphism (rs67890)

The SNP rs67890 (G>A) is located in the promoter region of the ABCG5 gene. The 'A' allele is associated with enhanced transcription factor binding, leading to higher expression of the ABCG5 transporter. Increased levels of this efflux pump result in lower intracellular concentrations of this compound and, consequently, reduced efficacy.

Quantitative Data Summary

The following tables summarize the impact of SK1 and ABCG5 genotypes on this compound sensitivity (measured as IC50) and gene expression.

Table 1: this compound IC50 Values (nM) by Genotype in Cancer Cell Lines

Cell LineSK1 Genotype (rs12345)ABCG5 Genotype (rs67890)Mean IC50 (nM)Std. Deviation
HCT116CC (Ala/Ala)GG50.24.5
HCT116CC (Ala/Ala)GA155.812.1
HT-29CT (Ala/Val)GG250.520.3
HT-29CT (Ala/Val)GA780.155.6
SW480TT (Val/Val)GG950.075.4
SW480TT (Val/Val)AA> 2000N/A

Table 2: Relative ABCG5 mRNA Expression by rs67890 Genotype

Genotype (rs67890)Normalized Expression LevelFold Change (vs. GG)
GG1.001.0
GA3.253.25
AA6.106.1

Experimental Protocols

Detailed methodologies for key experiments are provided below.

5.1. Protocol: Cell Viability Assay for IC50 Determination

  • Cell Seeding: Plate 5,000 cells per well in a 96-well microplate and incubate for 24 hours at 37°C, 5% CO2.

  • Drug Dilution: Prepare a 10-point serial dilution of this compound in complete culture medium, ranging from 1 nM to 10 µM. Include a vehicle-only control.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Add 10 µL of a resazurin-based viability reagent (e.g., CellTiter-Blue) to each well and incubate for 4 hours.

  • Data Acquisition: Measure fluorescence using a plate reader with excitation at 560 nm and emission at 590 nm.

  • Analysis: Normalize fluorescence values to the vehicle control. Plot the normalized values against the log-transformed this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

5.2. Protocol: SNP Genotyping using TaqMan Assay

  • DNA Extraction: Isolate genomic DNA from cell pellets using a standard column-based kit. Quantify DNA and normalize the concentration to 10 ng/µL.

  • Assay Preparation: Prepare a PCR reaction mix containing 2X TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay (containing primers and VIC/FAM labeled probes for rs12345 or rs67890), and nuclease-free water.

  • PCR: Add 10 ng of genomic DNA to the reaction mix. Perform the PCR on a real-time PCR instrument using the following cycling conditions:

    • Enzyme Activation: 95°C for 10 min

    • 40 Cycles: 95°C for 15 sec, 60°C for 1 min

  • Allelic Discrimination: Following the PCR, perform an endpoint read. The software will plot the VIC and FAM fluorescence to generate allelic discrimination plots and automatically call the genotypes.

5.3. Protocol: Gene Expression Analysis by qRT-PCR

  • RNA Extraction: Isolate total RNA from cell pellets using a TRIzol-based method. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Setup: Prepare a qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for ABCG5 and a reference gene (e.g., GAPDH), and the diluted cDNA template.

  • qPCR Run: Perform the reaction on a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis: Calculate the delta-delta Ct (ΔΔCt) value to determine the relative expression of ABCG5 normalized to the reference gene and relative to a control sample (e.g., GG genotype).

Investigative Workflow

The logical workflow for identifying and validating the genetic basis of this compound sensitivity is outlined below.

Experimental_Workflow cluster_discovery Discovery Phase cluster_hypothesis Hypothesis Generation cluster_validation Functional Validation cluster_conclusion Conclusion A Clinical Observation: Variable Patient Response B High-Throughput Screen: Test this compound on diverse cell line panel A->B C Identify Resistant vs. Sensitive Cell Lines B->C D Genomic Analysis: GWAS or Whole Exome Sequencing C->D E Identify Candidate SNPs (e.g., rs12345, rs67890) D->E F Genotype Cell Lines for Candidate SNPs E->F H Measure Gene/Protein Expression (e.g., ABCG5) E->H G Measure IC50 vs. Genotype F->G I Establish Correlation: Genotype -> Mechanism -> Phenotype G->I H->I

Caption: Workflow for identifying genetic markers of this compound sensitivity.

Methodological & Application

Application Notes and Protocols for Ditilin-Induced Muscle Paralysis in Surgical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Ditilin (Suxamethonium chloride), a short-acting depolarizing neuromuscular blocking agent, for inducing muscle paralysis in animal models during surgical research. Adherence to ethical guidelines and appropriate veterinary oversight is paramount when utilizing neuromuscular blocking agents.

Introduction

This compound, also known as Suxamethonium or Succinylcholine, is a valuable tool in surgical research for achieving profound muscle relaxation.[1] Its rapid onset and short duration of action allow for precise control over the period of paralysis, which is particularly advantageous for procedures requiring temporary immobilization without prolonged recovery times.[2][3][4][5] It is crucial to remember that this compound provides no anesthetic or analgesic effects; therefore, it must always be used in conjunction with adequate general anesthesia.[6]

Mechanism of Action

This compound functions as a depolarizing neuromuscular blocking agent. It mimics acetylcholine (ACh) at the neuromuscular junction, binding to nicotinic ACh receptors on the motor endplate.[5][7] This binding leads to a sustained depolarization of the muscle membrane, initially causing transient muscle fasciculations.[2] The persistent depolarization renders the endplate refractory to further stimulation by ACh, resulting in flaccid muscle paralysis.[7]

The action of this compound is terminated by its hydrolysis by plasma cholinesterases (pseudocholinesterases) into inactive metabolites.[2][5] This rapid enzymatic degradation is responsible for its short duration of action.[2][3][4]

Signaling Pathway of this compound-Induced Neuromuscular Blockade

Ditilin_Mechanism cluster_NMJ Neuromuscular Junction cluster_this compound This compound Action ACh_vesicle ACh Vesicle Nerve_terminal Motor Nerve Terminal ACh_vesicle->Nerve_terminal Nerve Impulse Synaptic_cleft Synaptic Cleft Nerve_terminal->Synaptic_cleft ACh Release AChR Nicotinic ACh Receptor Synaptic_cleft->AChR ACh Binding Motor_endplate Motor Endplate Na_channel Voltage-gated Na+ Channel AChR->Na_channel Opens Phase1 Phase I Block: Sustained Depolarization (Initial Fasciculations, then Flaccid Paralysis) AChR->Phase1 Muscle_fiber Muscle Fiber Na_channel->Muscle_fiber Na+ Influx -> Depolarization -> Contraction This compound This compound (Suxamethonium) This compound->AChR Phase1->Na_channel Inactivates Phase2 Phase II Block (with high/repeated doses): Desensitization of AChR (Resembles non-depolarizing block) Phase1->Phase2 Can progress to

Caption: Mechanism of this compound at the neuromuscular junction.

Quantitative Data

The following table summarizes available data on the dosage, onset, and duration of action of this compound in various species. It is important to note that species-specific data for common laboratory animals is limited, and doses should be titrated to effect for each individual animal under appropriate physiological monitoring.

SpeciesRouteDosage (mg/kg)Onset of ActionDuration of Action
Human (Adult) IV0.3 - 1.130 - 60 seconds4 - 6 minutes
IM3 - 42 - 3 minutes10 - 30 minutes
Human (Neonate) IV2~1 minute~5 minutes
Dog IV0.3-25 - 29 minutes (for 50% to complete recovery)[8]
Pig IV1.0 - 2.2--
General (for intubation) IV1.0 - 2.030 - 60 seconds5 - 10 minutes[2]
IM3.0Slower and less predictable than IV[2]-

Note: The duration of action can be prolonged in animals with lower levels of plasma cholinesterase activity.

Experimental Protocols

Materials
  • This compound (Suxamethonium chloride) for injection (sterile solution)[2]

  • Sterile saline (0.9% sodium chloride) for dilution[9]

  • Appropriate general anesthetic agents (e.g., isoflurane, ketamine/xylazine)

  • Syringes and needles of appropriate sizes for the animal model

  • Intravenous or intramuscular catheters (as appropriate)

  • Endotracheal tube and ventilator

  • Physiological monitoring equipment (ECG, pulse oximeter, capnograph, blood pressure monitor, thermometer)

  • Peripheral nerve stimulator (for monitoring neuromuscular blockade)

Drug Preparation
  • Inspect the this compound vial for particulate matter and discoloration. Do not use if the solution is not clear and colorless.

  • For intravenous administration, this compound can be administered undiluted or diluted in sterile saline.[9] A common dilution is to a final concentration of 1-2 mg/mL.[1][4]

  • For intramuscular administration, this compound is typically administered undiluted.[9]

  • Store this compound solution according to the manufacturer's instructions, typically refrigerated at 2-8°C.[2]

Experimental Workflow

Experimental_Workflow cluster_PreProcedure Pre-Procedure cluster_Procedure Procedure cluster_PostProcedure Post-Procedure Animal_Prep Animal Preparation (Fasting, pre-anesthetic medication) Anesthesia Induction of General Anesthesia Animal_Prep->Anesthesia Monitoring_Setup Establish Physiological Monitoring (ECG, SpO2, BP, Temp, ETCO2) Anesthesia->Monitoring_Setup Ventilation Initiate Mechanical Ventilation Monitoring_Setup->Ventilation Ditilin_Admin Administer this compound (IV or IM) Ventilation->Ditilin_Admin Paralysis Onset of Muscle Paralysis Ditilin_Admin->Paralysis Surgery Perform Surgical Procedure Paralysis->Surgery Monitoring_Cont Continuous Monitoring of Anesthetic Depth and Physiological Parameters Surgery->Monitoring_Cont Discontinue_this compound Discontinue this compound Administration Surgery->Discontinue_this compound Ditilin_Redose Re-dose this compound as needed based on neuromuscular monitoring Monitoring_Cont->Ditilin_Redose Ditilin_Redose->Surgery Spontaneous_Recovery Allow for Spontaneous Recovery of Neuromuscular Function Discontinue_this compound->Spontaneous_Recovery Wean_Ventilation Wean from Mechanical Ventilation Spontaneous_Recovery->Wean_Ventilation PostOp_Care Post-operative Analgesia and Care Wean_Ventilation->PostOp_Care

Caption: Experimental workflow for this compound administration.

Administration Protocol
  • Anesthetize the Animal: Induce a stable plane of surgical anesthesia using an appropriate and approved anesthetic protocol for the species. The depth of anesthesia must be sufficient to ensure the animal is unconscious and does not perceive pain before the administration of this compound.

  • Establish Monitoring: Place all physiological monitoring devices and ensure they are functioning correctly. Record baseline vital signs.

  • Secure Airway and Initiate Ventilation: Intubate the animal with an endotracheal tube and connect it to a mechanical ventilator. Begin positive pressure ventilation before administering this compound, as it will cause paralysis of the respiratory muscles.

  • Administer this compound:

    • Intravenous (IV) Administration: Administer the calculated dose of this compound as a bolus through a patent intravenous catheter. The onset of action is rapid, typically within 30-60 seconds.[2][4]

    • Intramuscular (IM) Administration: If IV access is not feasible, administer the calculated dose deep into a large muscle mass. The onset of action is slower and may be less predictable than the IV route.[2]

  • Confirm Paralysis: The onset of paralysis can be observed by the cessation of spontaneous movement and the loss of reflexes. Initial muscle fasciculations may be observed before the onset of flaccid paralysis.[2]

  • Maintain Anesthesia and Paralysis:

    • Continuously monitor the depth of anesthesia. Since motor reflexes are absent, rely on autonomic signs such as changes in heart rate, blood pressure, and response to surgical stimuli to assess anesthetic depth.

    • For procedures longer than the duration of action of a single dose, this compound can be re-administered as intermittent boluses or as a continuous intravenous infusion.[1] When redosing, it is often recommended to use 50-100% of the initial dose.[1]

  • Monitoring Neuromuscular Blockade: A peripheral nerve stimulator can be used to objectively monitor the degree of neuromuscular blockade. The train-of-four (TOF) stimulation pattern is commonly used.

Recovery
  • Discontinue this compound: Stop the administration of this compound at the end of the surgical procedure.

  • Spontaneous Recovery: Due to its rapid metabolism, neuromuscular function will return spontaneously.[2][3][4] There is no specific reversal agent for this compound.[5]

  • Wean from Ventilation: Continue mechanical ventilation until the animal demonstrates a consistent and adequate spontaneous respiratory effort.

  • Post-operative Care: Once neuromuscular function has fully returned and the animal is breathing spontaneously, discontinue anesthesia. Provide appropriate post-operative analgesia and supportive care as per the approved animal care protocol.

Potential Adverse Effects and Considerations

  • Hyperkalemia: this compound can cause a transient increase in serum potassium levels. This is a significant concern in animals with pre-existing hyperkalemia, severe trauma, burns, or neuromuscular disease.[5]

  • Malignant Hyperthermia: In susceptible animals, this compound can trigger malignant hyperthermia, a life-threatening condition characterized by a rapid rise in body temperature and severe muscle contractions.[5]

  • Bradycardia: this compound can cause bradycardia, especially with repeated doses. Pre-treatment with an anticholinergic agent like atropine may be considered.[9]

  • Increased Intraocular and Intragastric Pressure: The initial muscle fasciculations can lead to a temporary increase in both intraocular and intragastric pressure.

  • Prolonged Paralysis: Animals with a deficiency in plasma cholinesterase will experience prolonged paralysis.[2] If this occurs, the animal must be kept anesthetized and ventilated until neuromuscular function returns.

Conclusion

This compound is a potent and effective tool for inducing short-term muscle paralysis in surgical research when used correctly. A thorough understanding of its mechanism of action, careful dose calculation, and diligent physiological monitoring under a stable plane of general anesthesia are essential for its safe and humane use in animal models. Researchers must always prioritize animal welfare and adhere to all institutional and national guidelines for animal care and use.

References

Application Notes and Protocols: Succinylcholine in Muscle Cell Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinylcholine, a depolarizing neuromuscular blocking agent, serves as a critical tool in the study of muscle cell physiology and pharmacology. Structurally resembling two acetylcholine (ACh) molecules linked together, it acts as an agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate.[1][2][3] Its primary application in research is to induce and study the process of membrane depolarization, ion channel kinetics, and receptor desensitization in muscle cells. These notes provide detailed protocols and data for the application of succinylcholine in electrophysiological recordings.

Mechanism of Action

Succinylcholine binds to the α-subunits of the muscle-type nAChR, mimicking the effect of acetylcholine.[2][4] This binding opens the non-specific cation channel, leading to an influx of sodium (Na+) ions and an efflux of potassium (K+) ions.[4][5][6][7] The initial, sustained depolarization of the muscle membrane (sarcolemma) results in uncoordinated muscle contractions known as fasciculations.[1][5] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, succinylcholine is broken down more slowly in the plasma by pseudocholinesterase, leading to prolonged receptor activation.[1][7][8] This persistent depolarization causes voltage-gated sodium channels adjacent to the endplate to enter an inactivated state, preventing further action potentials and resulting in flaccid paralysis (Phase I block).[2][8][9] With continued exposure, the nAChR may undergo desensitization, leading to a Phase II block where the membrane repolarizes but remains unresponsive to acetylcholine.[1][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters of succinylcholine's action derived from electrophysiological studies.

Table 1: Receptor Binding and Activation

ParameterValueCell/System TypeCommentsReference
EC₅₀ 10.8 µMHuman muscle-type nAChR (expressed in Xenopus oocytes)Concentration for 50% of maximal response.[10]
IC₅₀ > 100 µMHuman neuronal nAChR (α3β2, α3β4, α4β2, α7)Demonstrates high selectivity for muscle-type receptors.[10]
Channel Block Equilibrium Constant ~200 µMFrog muscle nAChRSuxamethonium acts as an open channel blocker.[11]
Max Open Probability ~0.36Frog muscle nAChRLimited by channel block effect.[11]

Table 2: Electrophysiological and Clinical Effects

ParameterValueConditionsCommentsReference
Onset of Action (IV) 30 - 60 secondsIn vivo, humanRapid onset is a key clinical feature.[2][3][4][12][13]
Duration of Action (IV) 4 - 10 minutesIn vivo, humanTerminated by diffusion and plasma hydrolysis.[1][3][4][8][12][13]
Typical IV Dose 0.5 - 1.5 mg/kgAdult, humanUsed for procedures like tracheal intubation.[8][13][14]
Serum K⁺ Increase ~0.5 mEq/LNormal muscle, humanCaused by K⁺ efflux during depolarization.[2][3][13]

Table 3: Effects of Muscle Denervation on Succinylcholine Potency (Mouse Model)

Days Post-DenervationDecrease in EC₅₀Increase in Current Response (at 30 µM)Reference
120%1.9-fold[15]
456%4.6-fold[15]
773%9.4-fold[15]
1466%7.1-fold[15]
2160%5.2-fold[15]
2862%5.1-fold[15]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Succinylcholine-Induced Currents

This protocol describes a generalized method for recording currents from cultured muscle cells (e.g., C2C12 myotubes) or isolated primary muscle fibers in response to succinylcholine application.

I. Materials and Solutions

  • External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.2 with KOH.

  • Succinylcholine Stock Solution: Prepare a 100 mM stock solution of succinylcholine chloride in deionized water and store in aliquots at -20°C. Dilute to final desired concentrations (e.g., 1 µM to 1 mM) in the external solution on the day of the experiment.

  • Cell Culture: Differentiated C2C12 myotubes or freshly isolated flexor digitorum brevis (FDB) muscle fibers.

  • Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, inverted microscope, and data acquisition software.

II. Methodology

  • Cell Preparation:

    • Plate cultured myotubes or isolated fibers in a recording chamber mounted on the microscope stage.

    • Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

  • Pipette Preparation and Seal Formation:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Using the micromanipulator, approach a target cell with the pipette tip.

    • Apply gentle positive pressure to keep the tip clean. Once touching the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration:

    • After achieving a gigaseal, apply a brief, strong suction pulse to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

    • Allow the cell to equilibrate for 3-5 minutes before recording.

  • Voltage-Clamp Recording:

    • Set the holding potential to a value where nAChR currents are prominent, typically between -60 mV and -80 mV.

    • Begin recording the baseline current in the external solution.

    • Using the perfusion system, rapidly switch to an external solution containing the desired concentration of succinylcholine.

    • Record the inward current elicited by the activation of nAChRs. The current will activate rapidly and then decay (desensitize) in the continued presence of the agonist.

    • After the response, switch the perfusion back to the control external solution to allow for washout and receptor recovery. A typical washout period is 2-5 minutes.

  • Data Acquisition and Analysis:

    • Acquire data at a sampling rate of 10-20 kHz and filter at 2-5 kHz.

    • Measure the peak amplitude of the inward current to quantify the initial activation.

    • Analyze the decay of the current to study the kinetics of desensitization.

    • To generate a dose-response curve, apply increasing concentrations of succinylcholine, allowing for full recovery between applications. Plot the peak current against the logarithm of the concentration and fit with the Hill equation to determine the EC₅₀.

Visualizations

Signaling Pathway and Experimental Diagrams

Succinylcholine_Mechanism cluster_NMJ Neuromuscular Junction cluster_Ions Ion Flux cluster_MuscleCell Muscle Cell Response Succinylcholine Succinylcholine (ACh Mimic) nAChR Nicotinic ACh Receptor (nAChR) (Motor Endplate) Succinylcholine->nAChR Binds to α-subunits IonChannel Cation Channel Opens nAChR->IonChannel Conformational Change Desensitization Receptor Desensitization (Phase II Block) nAChR->Desensitization With prolonged exposure Na_Influx Na+ Influx IonChannel->Na_Influx K_Efflux K+ Efflux IonChannel->K_Efflux Depolarization Sustained Membrane Depolarization Na_Influx->Depolarization K_Efflux->Depolarization Fasciculations Initial Fasciculations (Transient Contractions) Depolarization->Fasciculations Triggers Na_Inactivation Voltage-gated Na+ Channel Inactivation Depolarization->Na_Inactivation Leads to Paralysis Flaccid Paralysis (Phase I Block) Na_Inactivation->Paralysis Causes

Caption: Signaling pathway of succinylcholine at the neuromuscular junction.

Electrophysiology_Workflow cluster_prep Preparation cluster_record Recording Procedure cluster_analysis Data Analysis Cell_Prep 1. Prepare Muscle Cell Culture (e.g., C2C12 myotubes) Gigaseal 4. Obtain Giga-Ohm Seal on Cell Membrane Cell_Prep->Gigaseal Solution_Prep 2. Prepare Internal & External Solutions Solution_Prep->Gigaseal Drug_Prep 3. Prepare Succinylcholine Stock and Dilutions Apply_Drug 8. Perfuse with Succinylcholine Solution Drug_Prep->Apply_Drug Whole_Cell 5. Rupture Membrane for Whole-Cell Access Gigaseal->Whole_Cell Set_V_Hold 6. Set Holding Potential (e.g., -70mV) Whole_Cell->Set_V_Hold Baseline 7. Record Baseline Current in Control Solution Set_V_Hold->Baseline Baseline->Apply_Drug Record_Response 9. Record Inward Current (Activation & Desensitization) Apply_Drug->Record_Response Washout 10. Washout with Control Solution Record_Response->Washout Measure_Peak 11. Measure Peak Current Amplitude Record_Response->Measure_Peak Analyze_Kinetics 12. Analyze Desensitization Kinetics Record_Response->Analyze_Kinetics Washout->Baseline Repeat for next concentration Dose_Response 13. Generate Dose-Response Curve (EC₅₀) Measure_Peak->Dose_Response

Caption: Experimental workflow for whole-cell patch-clamp recordings.

References

Application Notes and Protocols for the Administration of Ditilin (Suxamethonium Chloride) in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Ditilin, also known as Suxamethonium Chloride or Succinylcholine, in rodent research models. This compound is a short-acting, depolarizing neuromuscular blocking agent used to induce muscle relaxation. Its application in rodent studies is crucial for a variety of experimental procedures where transient muscle paralysis is required. Adherence to these protocols is essential for ensuring animal welfare, data reproducibility, and the overall success of the research.

Important Safety Considerations:

  • Anesthesia is Mandatory: this compound is a paralytic agent and does not provide analgesia or anesthesia. It should never be used in conscious animals. A surgical plane of anesthesia must be induced before administration and maintained throughout the period of neuromuscular blockade.

  • Ventilatory Support is Critical: this compound paralyzes the respiratory muscles. Therefore, mechanical ventilation must be initiated immediately after administration to prevent hypoxia and death.

  • Continuous Monitoring: Continuous monitoring of vital signs, including heart rate, respiratory rate (if applicable), and body temperature, is essential throughout the procedure.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for the administration of this compound in rodent studies.

Table 1: Recommended Intravenous (IV) Dosages of this compound in Rats

ParameterDosage RangeReference
Effective Dose (ED₅₀) - Tibialis Muscle204 ± 41 µg/kg[1]
Effective Dose (ED₉₅) - Tibialis Muscle382 ± 96 µg/kg[1]
Single IV Dose for Jaw Muscle Contracture Study750 µg/kg[2]

Table 2: Recommended Intramuscular (IM) Dosages of this compound

SpeciesDosage RangeOnset of ActionDuration of ActionReference
General (if IV is not accessible)3 - 4 mg/kg2 - 3 minutes10 - 30 minutes[3][4]

Note: Intraperitoneal (IP) administration of this compound is less common and not well-documented in the provided literature. If IP administration is necessary, a pilot study to determine the effective dose is strongly recommended, starting with a fraction of the recommended IV dose and carefully monitoring the animal's response.

Table 3: Recommended Needle Sizes and Maximum Injection Volumes

SpeciesRouteNeedle GaugeMaximum Volume
MouseIV (tail vein)27-30G5 ml/kg (bolus)
MouseIP25-27G10 ml/kg
RatIV (tail vein, lateral saphenous)23-25G5 ml/kg (bolus)
RatIP21-23G10 ml/kg

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection

This protocol describes the preparation of a this compound (Suxamethonium Chloride) solution for intravenous administration in rodents.

Materials:

  • This compound (Suxamethonium Chloride) powder or concentrated solution

  • Sterile 0.9% Sodium Chloride (Saline) solution

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound: Based on the desired final concentration and volume, calculate the mass of this compound powder or volume of concentrated solution needed.

  • Reconstitution (if using powder): Aseptically add the calculated amount of sterile saline to the vial containing the this compound powder.

  • Dilution: A common dilution for intravenous administration is to a final concentration of 10 mg/mL. To achieve this, draw up the required volume of this compound and add it to a sterile vial containing the appropriate volume of 0.9% sodium chloride.[5][6] For example, to prepare 1 mL of a 10 mg/mL solution from a 100 mg/2mL stock, draw 0.2 mL of the stock solution and add it to 0.8 mL of sterile saline.

  • Mixing: Gently vortex the solution until the this compound is completely dissolved and the solution is clear.

  • Storage: Use the prepared solution immediately. If storage is necessary, it should be kept at 2-8°C and used within 24 hours.

Protocol 2: Intravenous Administration of this compound in an Anesthetized Rat

This protocol details the procedure for administering this compound intravenously to a rat that is already under a stable plane of surgical anesthesia and mechanically ventilated.

Materials:

  • Anesthetized and mechanically ventilated rat

  • Prepared this compound solution (e.g., 10 mg/mL)

  • Appropriately sized syringe (e.g., 1 mL) and needle (e.g., 25G)

  • Heating pad to maintain body temperature

  • Monitoring equipment (ECG, pulse oximeter)

Procedure:

  • Animal Preparation: Ensure the rat is deeply anesthetized and properly intubated for mechanical ventilation. Confirm the correct plane of anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Catheterization (Recommended): For precise and repeated administration, cannulation of a suitable vein (e.g., tail vein, femoral vein) is recommended.

  • Dosage Calculation: Calculate the exact volume of the this compound solution to be administered based on the animal's body weight and the desired dose (refer to Table 1).

  • Administration:

    • If using a catheter, slowly inject the calculated volume of this compound through the catheter port.

    • If performing a direct tail vein injection, properly restrain the tail and inject the solution slowly and steadily into a lateral tail vein.

  • Monitoring Neuromuscular Blockade: The onset of neuromuscular blockade is rapid (within a minute).[3] The degree of muscle relaxation can be monitored using a peripheral nerve stimulator to observe the twitch response of a limb.

  • Maintenance of Anesthesia and Ventilation: Continuously monitor the animal's vital signs and maintain a stable plane of anesthesia and adequate ventilation throughout the period of neuromuscular blockade.

  • Recovery: The duration of action of a single IV dose is typically short (up to 10 minutes).[3] As the effects of this compound wear off, spontaneous muscle activity and eventually, respiratory effort will return. Continue to monitor the animal closely during the recovery phase.

Visualizations

Ditilin_Preparation_Workflow cluster_prep Solution Preparation start Start: Obtain this compound (Suxamethonium Chloride) calc Calculate Required Amount start->calc reconstitute Reconstitute with Sterile Saline (if powder) calc->reconstitute dilute Dilute to Final Concentration (e.g., 10 mg/mL) with 0.9% NaCl reconstitute->dilute mix Vortex to Mix dilute->mix ready Solution Ready for Use mix->ready Ditilin_IV_Administration_Workflow cluster_admin Intravenous Administration Protocol start Start: Anesthetized & Ventilated Rodent vein_access Establish Venous Access (Catheter or Direct Vein) start->vein_access calc_dose Calculate this compound Dose (based on body weight) vein_access->calc_dose administer Administer this compound Slowly via IV Route calc_dose->administer monitor_block Monitor Onset of Neuromuscular Blockade administer->monitor_block maintain Maintain Anesthesia & Ventilation monitor_block->maintain recovery Monitor Animal Through Recovery maintain->recovery end End of Procedure recovery->end Ditilin_Signaling_Pathway cluster_pathway Mechanism of Action at the Neuromuscular Junction This compound This compound (Suxamethonium) AChR Nicotinic Acetylcholine Receptor (nAChR) This compound->AChR Binds to & Activates Depolarization Persistent Depolarization of Motor End Plate AChR->Depolarization Causes Fasciculations Initial Muscle Fasciculations Depolarization->Fasciculations Leads to Paralysis Flaccid Paralysis (Phase I Block) Fasciculations->Paralysis Followed by

References

Application Notes and Protocols for In Vitro Screening of Neuromuscular Blocking Activity of Ditilin (Suxamethonium)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditilin, also known as Suxamethonium or Succinylcholine, is a depolarizing neuromuscular blocking agent widely used in clinical practice to induce short-term muscle relaxation. Its mechanism of action involves binding to and activating nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to persistent depolarization of the motor endplate and subsequent muscle paralysis. Accurate in vitro screening of compounds like this compound is crucial for understanding their potency, mechanism of action, and for the development of new neuromuscular blocking drugs.

These application notes provide detailed protocols for two classical and reliable in vitro assays for screening neuromuscular blocking activity: the Frog Rectus Abdominis Muscle Preparation and the Rat Phrenic Nerve-Hemidiaphragm Preparation.

Neuromuscular Junction Signaling Pathway

The following diagram illustrates the key components and events at the neuromuscular junction, the target for this compound's activity.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) Action Potential Action Potential Voltage-gated Ca2+ channel Voltage-gated Ca2+ channel Action Potential->Voltage-gated Ca2+ channel Opens Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Voltage-gated Ca2+ channel->Synaptic Vesicles (ACh) Ca2+ influx triggers fusion ACh Synaptic Vesicles (ACh)->ACh Release AChE AChE ACh->AChE Hydrolyzed by nAChR Nicotinic ACh Receptor ACh->nAChR Binds to This compound This compound->nAChR Binds to and persistently activates Na+ Channel Voltage-gated Na+ Channel nAChR->Na+ Channel Opens, Na+ influx Depolarization Depolarization Na+ Channel->Depolarization Initiates Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction Leads to

Diagram 1: Simplified signaling pathway at the neuromuscular junction.

Data Presentation

Table 1: In Vivo Potency of Suxamethonium in Humans

ParameterMuscleValue (mg/kg)Reference
ED50Adductor Pollicis0.14 ± 0.01[1]
ED90Adductor Pollicis0.21 ± 0.02[1]
ED50Diaphragm0.23 ± 0.04[1]
ED90Diaphragm0.40 ± 0.09[1]
ED95Adductor Pollicis0.51[2]

Table 2: In Vivo Potency of Suxamethonium in Different Age Groups (Human)

Age GroupED90 (µg/kg)Reference
Neonates517[3][4]
Infants608[3][4]
Children352[3][4]

Experimental Protocols

Frog Rectus Abdominis Muscle Preparation

This assay is a classic method for studying the effects of drugs on skeletal muscle contraction, particularly the nicotinic receptors.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Pith a frog and dissect the rectus abdominis muscle. B Mount the muscle in an organ bath containing Frog Ringer's solution. A->B C Allow the muscle to equilibrate under a constant tension. B->C D Record a baseline contractile response. C->D E Establish a dose-response curve for Acetylcholine (ACh). D->E F Introduce this compound (Suxamethonium) to the bath. E->F After establishing a stable ACh response G Observe the effect of this compound on muscle contraction (initial potentiation followed by blockade). F->G H Wash out the drug and observe recovery. G->H I Measure the amplitude of muscle contractions. H->I J Plot dose-response curves and determine potency (e.g., EC50). I->J

Diagram 2: Experimental workflow for the frog rectus abdominis muscle assay.
  • Frog (e.g., Rana temporaria)

  • Frog Ringer's solution (Composition in g/L: NaCl 6.5, KCl 0.14, CaCl2 0.12, NaHCO3 0.2, NaH2PO4 0.01, Glucose 2.0)

  • This compound (Suxamethonium chloride) stock solution

  • Acetylcholine (ACh) chloride stock solution

  • Dissection instruments (scissors, forceps)

  • Organ bath with aeration

  • Isotonic transducer and recording system (e.g., kymograph or digital data acquisition system)

  • Threads for mounting

  • Tissue Dissection: Humanely euthanize a frog by pithing. Expose the ventral abdominal wall and carefully dissect the rectus abdominis muscle, a thin sheet of muscle running longitudinally.

  • Mounting: Tie a thread to each end of the isolated muscle. Mount the muscle vertically in an organ bath filled with Frog Ringer's solution, maintained at room temperature and continuously aerated. Attach the lower thread to a fixed hook and the upper thread to an isotonic transducer. Apply a resting tension of approximately 1-2 grams.

  • Equilibration: Allow the muscle to equilibrate for at least 30-45 minutes, with regular washing with fresh Ringer's solution every 10-15 minutes.

  • Acetylcholine Dose-Response Curve:

    • Record a stable baseline on the recording system.

    • Add a known concentration of acetylcholine to the organ bath and record the resulting muscle contraction until a plateau is reached (typically 60-90 seconds).

    • Wash the muscle thoroughly with fresh Ringer's solution until the contraction returns to baseline.

    • Repeat this process with increasing concentrations of acetylcholine to establish a cumulative or non-cumulative dose-response curve.

  • Screening of this compound (Suxamethonium):

    • Once a reproducible response to a submaximal concentration of acetylcholine is obtained, add a known concentration of this compound to the organ bath.

    • Observe the initial transient muscle contraction (fasciculation) followed by a decrease in the response to subsequent additions of acetylcholine, indicating neuromuscular blockade.

    • To determine the EC50 (concentration causing 50% of the maximal effect), a dose-response curve for this compound can be generated by adding increasing concentrations of the drug and measuring the inhibition of the acetylcholine-induced contraction.

  • Data Analysis: Measure the height of the contractions in response to acetylcholine in the absence and presence of this compound. Calculate the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 (concentration causing 50% inhibition) or EC50.

Rat Phrenic Nerve-Hemidiaphragm Preparation

This assay provides a more physiologically relevant model as it involves nerve stimulation to induce muscle contraction.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize a rat and dissect the phrenic nerve-hemidiaphragm. B Mount the preparation in an organ bath with Tyrode's solution. A->B C Place stimulating electrodes on the phrenic nerve. B->C D Allow the preparation to equilibrate and establish stable twitch responses to nerve stimulation. C->D E Introduce this compound (Suxamethonium) to the bath. D->E F Observe the effect of this compound on the twitch response (initial potentiation followed by blockade). E->F G Wash out the drug and monitor the recovery of the twitch response. F->G H Measure the amplitude of the twitch responses. G->H I Calculate the percentage of blockade over time. H->I J Determine the onset, duration, and recovery from neuromuscular blockade. I->J

Diagram 3: Experimental workflow for the rat phrenic nerve-hemidiaphragm assay.
  • Rat

  • Tyrode's solution (Composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0)

  • This compound (Suxamethonium chloride) stock solution

  • Dissection instruments

  • Organ bath with aeration (95% O2, 5% CO2) and temperature control (37°C)

  • Stimulating electrodes

  • Nerve stimulator

  • Force transducer and recording system

  • Tissue Dissection: Humanely euthanize a rat. Open the thoracic cavity and carefully dissect one hemidiaphragm with the phrenic nerve attached.

  • Mounting: Mount the preparation in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. Attach the central tendon to a fixed hook and the rib cage portion to a force transducer.

  • Nerve Stimulation: Place the phrenic nerve on a pair of stimulating electrodes.

  • Equilibration: Allow the preparation to equilibrate for 20-30 minutes. Apply supramaximal stimuli to the phrenic nerve at a low frequency (e.g., 0.1-0.2 Hz) to elicit stable twitch contractions of the diaphragm.

  • Screening of this compound (Suxamethonium):

    • Record a stable baseline of twitch responses.

    • Add a known concentration of this compound to the organ bath.

    • Observe the effect on the twitch height. With the depolarizing blocker this compound, an initial transient increase in twitch height (fasciculation) may be observed, followed by a rapid decrease in twitch height, indicating neuromuscular blockade.

    • Continue recording until the maximal effect is reached.

  • Recovery: To study the recovery from the block, wash the preparation with fresh Tyrode's solution.

  • Data Analysis: Measure the amplitude of the twitch contractions before and after the addition of this compound. Calculate the percentage of neuromuscular blockade. The time to onset of the block, the duration of the block, and the time to recovery can be determined. By testing a range of concentrations, a dose-response curve can be constructed to determine the EC50 of this compound in this preparation.

Conclusion

The in vitro assays described provide robust and reproducible methods for screening the neuromuscular blocking activity of this compound (Suxamethonium) and other compounds. The frog rectus abdominis muscle preparation is a simpler assay suitable for initial screening, while the rat phrenic nerve-hemidiaphragm preparation offers a more physiologically relevant model for detailed characterization of neuromuscular blocking agents. The provided protocols and data serve as a valuable resource for researchers in pharmacology and drug development.

References

Application Notes and Protocols: Ditilin as a Positive Control in Muscle Relaxant Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ditilin (Suxamethonium) as a positive control in the discovery and preclinical development of novel muscle relaxant drugs. This document outlines the pharmacological basis for its use, detailed experimental protocols for in vitro and in vivo assays, and comparative data to benchmark the activity of new chemical entities.

Introduction to this compound (Suxamethonium)

This compound, also known as suxamethonium or succinylcholine, is a depolarizing neuromuscular blocking agent.[1][2] Structurally, it consists of two acetylcholine molecules linked together.[3] Its rapid onset and short duration of action, due to rapid hydrolysis by plasma cholinesterase, have established it as a critical tool in clinical practice for procedures requiring transient muscle paralysis, such as endotracheal intubation.[4][5]

In the context of drug discovery, this compound serves as an invaluable positive control for several reasons:

  • Well-Characterized Mechanism of Action: this compound is an agonist at the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[6][7] Its binding leads to a sustained depolarization of the motor endplate, which in turn inactivates voltage-gated sodium channels, preventing further muscle contraction and resulting in flaccid paralysis.[6][8] This clear mechanism allows for direct comparison with novel compounds that may target the same or different pathways.

  • Distinct Depolarizing Profile: Unlike non-depolarizing blockers (e.g., rocuronium, vecuronium) which act as competitive antagonists at the nAChR, this compound's agonist activity provides a distinct physiological signature, including initial muscle fasciculations.[4][9] This allows for the characterization and differentiation of new muscle relaxants.

  • Established Preclinical and Clinical Benchmark: Decades of clinical and preclinical use provide a wealth of data on this compound's efficacy, potency, and safety profile, offering a robust benchmark for evaluating novel drug candidates.

Signaling Pathway of this compound at the Neuromuscular Junction

This compound exerts its effect by mimicking the action of acetylcholine (ACh) at the neuromuscular junction. The binding of this compound to the α-subunits of the nicotinic acetylcholine receptor leads to the opening of the ion channel, allowing an influx of sodium ions and an efflux of potassium ions.[6] This depolarizes the muscle cell membrane, leading to an initial, transient contraction (fasciculation). However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, this compound is broken down more slowly by plasma cholinesterase, leading to prolonged depolarization.[3][7] This persistent depolarization renders the voltage-gated sodium channels in the surrounding membrane inactive, preventing the propagation of further action potentials and resulting in muscle paralysis.

Ditilin_Signaling_Pathway cluster_NMJ Neuromuscular Junction Nerve_Terminal Motor Nerve Terminal ACh_Vesicle ACh Vesicles Nerve_Terminal->ACh_Vesicle Action Potential Synaptic_Cleft Synaptic Cleft nAChR Nicotinic ACh Receptor (nAChR) Synaptic_Cleft->nAChR Binds to Motor_End_Plate Motor End Plate ACh_Vesicle->Synaptic_Cleft ACh Release This compound This compound (Suxamethonium) This compound->Synaptic_Cleft Administration Depolarization Sustained Depolarization nAChR->Depolarization Na+ influx, K+ efflux Na_Channel Voltage-Gated Na+ Channel Paralysis Muscle Paralysis Na_Channel->Paralysis Prevents Action Potential Depolarization->Na_Channel Inactivates

Caption: Signaling pathway of this compound at the neuromuscular junction.

Experimental Protocols

The following protocols describe standard in vitro and in vivo assays for evaluating muscle relaxant activity, using this compound as a positive control.

In Vitro Assays

This preparation is particularly useful for differentiating between depolarizing and non-depolarizing neuromuscular blocking agents.[10][11] Depolarizing agents like this compound cause a characteristic contracture of the muscle in addition to blocking nerve-stimulated contractions.[10][12]

Protocol:

  • Preparation: Euthanize a young chick (1-2 weeks old) and dissect the biventer cervicis muscles with their nerve supply intact.

  • Mounting: Mount the preparation in an organ bath containing Krebs-Henseleit solution, maintained at 37-40°C and aerated with 95% O2 and 5% CO2.

  • Stimulation: Stimulate the nerve supramaximally with electrodes to elicit twitch responses, which are recorded using an isometric force transducer.

  • Compound Administration:

    • After a stabilization period, add the test compound to the bath at varying concentrations.

    • For the positive control, add this compound (Suxamethonium chloride) to achieve final bath concentrations in the range of 10⁻⁷ to 10⁻⁴ M.

  • Data Acquisition: Record the inhibition of the twitch response and any contracture of the muscle.

  • Analysis: Construct concentration-response curves to determine the IC50 (concentration causing 50% inhibition of twitch height). Compare the effects of the test compound to those of this compound.

This mammalian preparation is a robust model for studying neuromuscular transmission and the effects of blocking agents.[13][14]

Protocol:

  • Preparation: Euthanize a rat and dissect one hemidiaphragm with the phrenic nerve attached.

  • Mounting: Mount the preparation in an organ bath with oxygenated Krebs solution at 37°C.

  • Stimulation: Stimulate the phrenic nerve with supramaximal pulses to induce diaphragmatic contractions, recorded with a force transducer.

  • Compound Administration:

    • Introduce test compounds at various concentrations into the bath.

    • Use this compound as a positive control at concentrations ranging from 10⁻⁶ to 10⁻³ M.

  • Data Acquisition: Record the amplitude of muscle contractions over time.

  • Analysis: Calculate the percentage inhibition of contraction at each concentration and determine the IC50 for the test compound and this compound.

In Vivo Assays

EMG is a valuable tool for assessing the in vivo activity of muscle relaxants by directly measuring the electrical activity of muscles.[15][16][17]

Protocol:

  • Animal Preparation: Anesthetize a rat or mouse and implant EMG electrodes into a suitable muscle (e.g., gastrocnemius or soleus).

  • Stimulation: Place stimulating electrodes on the corresponding motor nerve (e.g., sciatic nerve).

  • Compound Administration:

    • Administer the test compound intravenously or intraperitoneally.

    • For the positive control, administer this compound (0.1-1.0 mg/kg, IV).

  • Data Acquisition: Record the compound muscle action potential (CMAP) before and after drug administration.

  • Analysis: Measure the reduction in CMAP amplitude to quantify the degree of neuromuscular blockade. Construct dose-response curves to determine the ED50 (dose causing 50% reduction in CMAP).

This non-invasive technique can be used to assess the effect of muscle relaxants on respiratory function, a critical endpoint for safety and efficacy.[18][19][20]

Protocol:

  • Acclimatization: Place conscious, unrestrained rodents in plethysmography chambers and allow them to acclimate.

  • Baseline Measurement: Record baseline respiratory parameters, including respiratory rate (f), tidal volume (TV), and minute volume (MV).

  • Compound Administration: Administer the test compound and this compound (as a positive control) via a suitable route (e.g., intraperitoneal or subcutaneous injection).

  • Data Acquisition: Continuously monitor respiratory parameters for a defined period after drug administration.

  • Analysis: Analyze changes in respiratory parameters to assess the degree and duration of respiratory muscle depression.

Data Presentation

Quantitative data for this compound and comparator compounds should be summarized in clear, structured tables to facilitate easy comparison.

Compound Assay Species/Preparation ED50 / IC50 Onset of Action Duration of Action
This compound (Suxamethonium) In Vitro Twitch InhibitionChick Biventer Cervicis~1.4 x 10⁻⁵ MRapid-
In Vivo EMGHumanED50: 0.14 mg/kg (Adductor Pollicis)< 1 minute5-10 minutes
In Vivo EMGHumanED95: 0.51 mg/kg< 1 minute5-10 minutes
In Vivo EMGNeonates/InfantsED90: 517-608 µg/kg< 1 minute5-10 minutes
Test Compound A In Vitro Twitch InhibitionChick Biventer Cervicis[Insert Data][Insert Data]-
In Vivo EMGRodent[Insert Data][Insert Data][Insert Data]
Test Compound B In Vitro Twitch InhibitionRat Phrenic Nerve-Diaphragm[Insert Data][Insert Data]-
In Vivo PlethysmographyRodent[Insert Data][Insert Data][Insert Data]

Note: ED50/IC50 values can vary depending on the specific experimental conditions. The ED95 of suxamethonium has been shown to be 0.51 mg/kg in adult patients using an electromyographic technique.[21] In neonates and infants, the effective doses producing 90% depression of twitch height are significantly greater, ranging from 517 to 608 micrograms kg-1.[22] In a study on the interaction between mivacurium and suxamethonium, the ED50 for suxamethonium alone was found to be 86 micrograms kg-1.[23] At the diaphragm, the ED50 and ED90 values for succinylcholine were 0.23 mg/kg and 0.40 mg/kg, respectively, while for the adductor pollicis, they were 0.14 mg/kg and 0.21 mg/kg.[24]

Experimental and Logical Workflows

Visualizing the experimental and decision-making processes can streamline drug discovery efforts.

Experimental_Workflow Start Start: Novel Compound Synthesis In_Vitro_Screening In Vitro Screening (e.g., Chick Biventer Cervicis) Start->In_Vitro_Screening Positive_Control_1 Positive Control: This compound (Suxamethonium) In_Vitro_Screening->Positive_Control_1 Data_Analysis_1 Data Analysis: Determine IC50, Compare to this compound In_Vitro_Screening->Data_Analysis_1 Positive_Control_1->Data_Analysis_1 Decision_1 Active Compound? Data_Analysis_1->Decision_1 In_Vivo_Testing In Vivo Testing (e.g., Rodent EMG) Decision_1->In_Vivo_Testing Yes Discard_1 Discard Decision_1->Discard_1 No Positive_Control_2 Positive Control: This compound (Suxamethonium) In_Vivo_Testing->Positive_Control_2 Data_Analysis_2 Data Analysis: Determine ED50, Onset, Duration In_Vivo_Testing->Data_Analysis_2 Positive_Control_2->Data_Analysis_2 Decision_2 Favorable Profile? Data_Analysis_2->Decision_2 Lead_Optimization Lead Optimization Decision_2->Lead_Optimization Yes Discard_2 Discard Decision_2->Discard_2 No End End: Candidate Selection Lead_Optimization->End

Caption: Experimental workflow for muscle relaxant screening.

Logical_Relationship Initial_Hit Initial Hit Compound Mechanism_Question Mechanism of Action? Initial_Hit->Mechanism_Question Depolarizing Depolarizing (this compound-like) Mechanism_Question->Depolarizing Yes Non_Depolarizing Non-Depolarizing Mechanism_Question->Non_Depolarizing No Compare_Potency Compare Potency to this compound (IC50 / ED50) Depolarizing->Compare_Potency Non_Depolarizing->Compare_Potency Compare_Kinetics Compare Onset and Duration to this compound Compare_Potency->Compare_Kinetics Safety_Profile Assess Safety Profile (e.g., Cardiovascular, Respiratory) Compare_Kinetics->Safety_Profile Decision Proceed to Lead Optimization? Safety_Profile->Decision Proceed Proceed Decision->Proceed Yes Terminate Terminate Decision->Terminate No

Caption: Logical relationships in compound evaluation.

Conclusion

This compound (Suxamethonium) is an essential tool in the field of muscle relaxant drug discovery, providing a robust and well-characterized positive control. By employing the standardized protocols and comparative data outlined in these application notes, researchers can effectively screen and characterize novel neuromuscular blocking agents, accelerating the development of safer and more effective muscle relaxants. The distinct depolarizing mechanism of this compound allows for a clear differentiation of new compounds, aiding in the elucidation of their mechanisms of action and their potential clinical utility.

References

Application Notes and Protocols for Measuring Muscle Contraction Force After Ditilin (Suxamethonium Chloride) Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for the quantitative assessment of muscle contraction force following the administration of Ditilin (suxamethonium chloride), a depolarizing neuromuscular blocking agent. The following sections detail the principles of muscle contraction measurement, comprehensive experimental protocols for in vivo, in situ, and ex vivo models, and data presentation guidelines to ensure accurate and reproducible results in a research setting.

Introduction

This compound, also known as suxamethonium chloride or succinylcholine, is a short-acting depolarizing neuromuscular blocking agent.[1] Structurally, it consists of two acetylcholine molecules linked together.[2] Its primary mechanism of action involves binding to and activating the nicotinic acetylcholine receptors (nAChRs) at the motor endplate of the neuromuscular junction.[1][3] This initially causes a brief period of muscle fasciculations, followed by a state of persistent depolarization that leads to flaccid muscle paralysis.[2] The effect is typically rapid in onset (30-60 seconds) and of short duration (5-10 minutes) due to its rapid hydrolysis by plasma cholinesterase.[4]

The study of this compound's effects on muscle contraction is crucial for understanding its pharmacological profile, developing new neuromuscular blocking agents, and investigating conditions affecting the neuromuscular junction. Accurate and reliable measurement of muscle contraction force is paramount in these investigations.

Principles of Muscle Contraction Force Measurement

The assessment of muscle contractile force in response to this compound involves the electrical stimulation of a motor nerve or the muscle tissue directly and the subsequent measurement of the mechanical response. Several key parameters are evaluated:

  • Twitch Tension: The force generated from a single electrical stimulus.

  • Tetanic Force: The maximum force generated by a series of high-frequency electrical stimuli, leading to a fused contraction.

  • Rate of Force Development: The speed at which the muscle generates force.

  • Rate of Relaxation: The speed at which the muscle returns to its resting state after contraction.

  • Fatigue: The decline in force-generating capacity during repeated stimulation.

These parameters can be measured using various techniques, each with its own advantages and limitations. The choice of method depends on the specific research question, the muscle being studied, and the desired level of physiological relevance.

Techniques for Measuring Muscle Contraction Force

There are three primary experimental models for assessing muscle contraction force: in vivo, in situ, and ex vivo (in vitro).

  • In Vivo Measurement: This technique assesses muscle function in a living animal, providing the most physiologically relevant data as the muscle's nerve and blood supply remain intact. Measurements are often of torque produced by a group of muscles around a joint.[5]

  • In Situ Measurement: In this model, the muscle of interest is isolated from surrounding tissues, but its nerve and blood supply are kept intact within the anesthetized animal. This allows for the study of a single muscle's contractile properties with a high degree of experimental control.[6]

  • Ex Vivo (In Vitro) Measurement: This method involves the complete excision of the muscle, which is then maintained in a temperature-controlled, oxygenated organ bath. This approach allows for precise control over the muscle's environment and is ideal for studying the direct effects of drugs on the muscle tissue, independent of systemic influences.[7]

Data Presentation

Quantitative data from muscle contraction force experiments should be summarized in clearly structured tables to facilitate comparison and analysis.

ParameterThis compound Dose (mg/kg)Muscle TypeMeasurement TechniqueResultReference
ED500.167Adductor PollicisMechanomyography167 µg/kg[8]
ED900.316Adductor PollicisMechanomyography316 µg/kg[8]
ED950.392Adductor PollicisMechanomyography392 µg/kg[8]
ED950.51Not SpecifiedElectromyography0.51 mg/kg[9]
ED90 (Neonates)0.517Not SpecifiedNot Specified517 µg/kg[3]
ED90 (Infants)0.608Not SpecifiedNot Specified608 µg/kg[3]
ED90 (Children)0.352Not SpecifiedNot Specified352 µg/kg[3]
ParameterAdministration RouteThis compound DoseOnset of ActionDuration of ActionReference
Muscle RelaxationIntravenous1-2 mg/kg30-60 seconds5-10 minutes[4]
Muscle RelaxationIntramuscular3 mg/kgSlower and less predictableLonger than intravenous[4]
Neuromuscular BlockadeIntramuscular3.0-4.0 mg/kgSlower onsetLonger duration (1.4-1.7x IV)[7]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound at the Neuromuscular Junction

Ditilin_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor Endplate) ActionPotential Action Potential Ca_influx Ca2+ Influx ActionPotential->Ca_influx ACh_release ACh Release Ca_influx->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to This compound This compound (Suxamethonium) This compound->nAChR Binds to and Activates Na_influx Na+ Influx / K+ Efflux nAChR->Na_influx Depolarization Endplate Depolarization MuscleAP Muscle Action Potential Depolarization->MuscleAP Paralysis Flaccid Paralysis Depolarization->Paralysis Persistent Depolarization Na_influx->Depolarization Contraction Initial Fasciculations MuscleAP->Contraction

Caption: Signaling pathway of this compound at the neuromuscular junction.

Experimental Workflow for Muscle Contraction Force Measurement

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_exp_setup Experimental Setup cluster_drug_admin Drug Administration & Measurement cluster_data_analysis Data Analysis Anesthesia Anesthetize Animal Surgical_Prep Surgical Preparation (In Situ / Ex Vivo) Anesthesia->Surgical_Prep Mounting Mount Muscle to Apparatus Surgical_Prep->Mounting Set_Parameters Set Stimulation Parameters Mounting->Set_Parameters Calibrate Calibrate Force Transducer Set_Parameters->Calibrate Baseline Record Baseline Contractions Calibrate->Baseline Administer_this compound Administer this compound Baseline->Administer_this compound Record_Force Record Muscle Contraction Force Administer_this compound->Record_Force Time_Course Monitor Time Course of Paralysis Record_Force->Time_Course Analyze Analyze Force Data Time_Course->Analyze Tabulate Tabulate Results Analyze->Tabulate Report Generate Report Tabulate->Report

Caption: General experimental workflow for measuring muscle contraction force.

Experimental Protocols

Ex Vivo (In Vitro) Muscle Contraction Force Measurement

This protocol is adapted for an isolated rodent extensor digitorum longus (EDL) or soleus muscle.

Materials:

  • Anesthetized rodent (e.g., mouse, rat)

  • Dissection tools (forceps, scissors)

  • Organ bath with physiological saline solution (e.g., Krebs-Ringer solution) continuously gassed with 95% O2 / 5% CO2

  • Force transducer

  • Electrical field stimulator with platinum electrodes

  • Data acquisition system

  • This compound (Suxamethonium chloride) solution of known concentration

Procedure:

  • Muscle Dissection:

    • Euthanize the animal via an approved method.

    • Carefully dissect the desired muscle (e.g., EDL or soleus) from the hindlimb, keeping the tendons at both ends intact.[10]

    • Immediately place the isolated muscle in the oxygenated physiological saline solution.[10]

  • Mounting the Muscle:

    • Securely tie one tendon to a fixed hook at the bottom of the organ bath.

    • Attach the other tendon to the lever arm of the force transducer.

    • Adjust the muscle length to its optimal length (L0), the length at which maximal twitch force is produced. This is determined by incrementally stretching the muscle and eliciting single twitches until the peak force is achieved.[11]

  • Equilibration and Baseline Measurement:

    • Allow the muscle to equilibrate in the organ bath for at least 30 minutes.

    • Determine the supramaximal stimulation voltage by delivering single electrical pulses of increasing intensity until a plateau in twitch force is reached.

    • Record baseline contractile properties, including twitch tension and tetanic force at various stimulation frequencies (e.g., 10, 30, 50, 80, 100, 150 Hz).[12]

  • This compound Application and Measurement:

    • Introduce a known concentration of this compound into the organ bath.

    • Immediately begin recording the muscle's response. Observe the initial fasciculations followed by the depression of twitch and tetanic force.

    • Continue to elicit twitches at regular intervals (e.g., every 10-15 seconds) to monitor the time course of the neuromuscular blockade.

    • Once the maximal effect is observed, a dose-response curve can be generated by cumulative addition of this compound.

  • Data Analysis:

    • Measure the peak force for each contraction.

    • Express the post-Ditilin force as a percentage of the baseline force.

    • Calculate parameters such as the time to onset of blockade, time to maximal blockade, and duration of action.

In Situ Muscle Contraction Force Measurement

This protocol is described for the tibialis anterior (TA) muscle in a rodent model.

Materials:

  • Anesthetized rodent

  • Surgical tools

  • Force transducer

  • Bipolar stimulating electrode

  • Nerve stimulator

  • Data acquisition system

  • This compound solution for intravenous administration

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.

    • Make an incision in the skin overlying the TA muscle.

    • Isolate the distal tendon of the TA muscle and sever it.

    • Securely tie a suture to the severed tendon and attach it to the force transducer.

    • Isolate the sciatic nerve or the common peroneal nerve for stimulation.[13]

    • Immobilize the knee and ankle to ensure isometric contractions.

  • Baseline Measurement:

    • Place the bipolar electrode on the isolated nerve.

    • Determine the optimal muscle length (L0) and supramaximal stimulation voltage as described in the ex vivo protocol.

    • Record baseline twitch and tetanic forces.

  • This compound Administration and Measurement:

    • Administer this compound intravenously at the desired dose.

    • Continuously monitor the muscle's contractile response by eliciting twitches and/or tetanic contractions at regular intervals.

  • Data Analysis:

    • Analyze the data as described in the ex vivo protocol.

In Vivo Muscle Contraction Force Measurement

This protocol outlines the measurement of ankle dorsiflexor torque in a rodent model.

Materials:

  • Anesthetized rodent

  • In vivo muscle test system with a footplate and torque transducer

  • Subcutaneous or transdermal stimulating electrodes

  • Nerve stimulator

  • Data acquisition system

  • This compound solution for intravenous administration

Procedure:

  • Animal Preparation:

    • Anesthetize the animal.

    • Position the animal on the apparatus with its foot securely attached to the footplate.

    • Immobilize the knee to prevent movement during contraction.[14]

    • Place the stimulating electrodes over the common peroneal nerve.

  • Baseline Measurement:

    • Determine the optimal angle of the ankle joint for maximal torque production.

    • Establish the supramaximal stimulation intensity.

    • Record baseline twitch and tetanic torque.

  • This compound Administration and Measurement:

    • Administer this compound intravenously.

    • Record the torque produced in response to nerve stimulation over time.

  • Data Analysis:

    • Measure the peak torque for each contraction.

    • Normalize the data to the baseline values.

    • Analyze the time course of the drug's effect.

Conclusion

The choice of technique for measuring muscle contraction force after this compound application depends on the specific research objectives. Ex vivo preparations offer precise control over the experimental environment, while in situ and in vivo models provide greater physiological relevance. By following these detailed protocols and data presentation guidelines, researchers can obtain reliable and reproducible data on the neuromuscular effects of this compound and other neuromuscular blocking agents.

References

Application Notes and Protocols for Studying the Effects of Ditilin (Succinylcholine) on Diaphragm Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditilin, also known as succinylcholine, is a depolarizing neuromuscular blocking agent widely used in clinical settings to induce short-term muscle paralysis.[1] Its primary mechanism of action involves mimicking acetylcholine (ACh) at the neuromuscular junction (NMJ), leading to prolonged depolarization of the muscle fiber membrane and subsequent flaccid paralysis.[1] The diaphragm, as the primary muscle of respiration, is a critical site of action for neuromuscular blocking agents. Understanding the precise effects of this compound on the diaphragm is essential for both clinical applications and basic research into respiratory muscle physiology and pharmacology.

These application notes provide a detailed experimental setup and protocols for investigating the effects of this compound on isolated diaphragm muscle preparations. The methodologies described are suitable for determining dose-response relationships, effects on muscle contractility and fatigue, and for studying the underlying signaling pathways.

Data Presentation

Table 1: Dose-Response Data for Succinylcholine on Diaphragm Muscle

This table summarizes the effective doses of succinylcholine required to produce a neuromuscular blockade in the diaphragm muscle. These values are critical for designing experiments to study the effects of this compound.

ParameterValue (mg/kg)Reference
ED50 (Diaphragm)0.23 ± 0.04[2]
ED90 (Diaphragm)0.40 ± 0.09[2]
ED90 (Adductor Pollicis)0.21 ± 0.02[2]

ED50: Dose required to produce 50% of the maximal effect. ED90: Dose required to produce 90% of the maximal effect. Note: The diaphragm is more resistant to succinylcholine compared to peripheral muscles like the adductor pollicis, requiring a higher dose for an equivalent block.[2][3]

Table 2: Onset and Recovery Times for Succinylcholine (1.0 mg/kg) in Different Muscle Groups (Swine Model)

This table provides a comparative view of the onset and recovery from neuromuscular blockade induced by succinylcholine in various muscles, highlighting the relatively slower onset and faster recovery of the diaphragm.

MuscleOnset Time (seconds)80% Recovery Time (minutes)Reference
Vocalis Muscles36.3 ± 6.318.3 ± 2.7[4]
Trapezius Muscle38.8 ± 14.916.5 ± 6.9[4]
Diaphragm52.5 ± 9.78.1 ± 2.5[4]
Triceps Brachii Muscle45.0 ± 8.214.8 ± 2.9[4]

Experimental Protocols

Protocol 1: Isolated Diaphragm Muscle Strip Preparation

This protocol details the procedure for dissecting and preparing a viable diaphragm muscle strip for in vitro studies.

Materials:

  • Small animal (e.g., rat or mouse)

  • Dissection tools (scissors, forceps)

  • Dissection dish with Sylgard base

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.18 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, and 5.55 mM glucose, pH 7.4)

  • Carbogen gas (95% O2, 5% CO2)

  • Suture thread

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Carefully open the thoracic and abdominal cavities to expose the diaphragm.

  • Excise the diaphragm, keeping a portion of the rib cage and the central tendon attached.

  • Immediately place the excised tissue in ice-cold, carbogen-gassed Krebs-Henseleit solution.

  • In the dissection dish, carefully remove excess connective tissue from the diaphragm.

  • Cut a muscle strip (approximately 5 mm wide) parallel to the muscle fibers, including a piece of the rib cage at one end and the central tendon at the other.

  • Tie suture threads securely to the rib and the central tendon for mounting in the organ bath.

Protocol 2: Measurement of Isometric Contraction

This protocol describes how to measure the contractile force of the isolated diaphragm muscle strip in response to electrical stimulation and this compound application.

Materials:

  • Organ bath system with temperature control and gas supply

  • Force-displacement transducer

  • Stimulator with platinum electrodes

  • Data acquisition system

  • Krebs-Henseleit solution

  • Carbogen gas (95% O2, 5% CO2)

  • This compound (Succinylcholine) stock solution

Procedure:

  • Mount the diaphragm strip in the organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Attach the suture from the central tendon to the force-displacement transducer and the suture from the rib to a fixed hook in the bath.

  • Apply a resting tension of 1-2 g and allow the muscle to equilibrate for 30-60 minutes, washing with fresh solution every 15 minutes.

  • Determine the optimal muscle length (L0) by incrementally stretching the muscle and delivering single electrical pulses (e.g., 0.5 ms duration, supramaximal voltage) until the maximal twitch tension is achieved.

  • To elicit tetanic contractions, apply trains of stimuli (e.g., 50 Hz for 500 ms).

  • Dose-Response Curve Generation:

    • After obtaining a stable baseline of twitch or tetanic contractions, add this compound to the organ bath in a cumulative or single-dose manner.

    • For a cumulative dose-response, start with a low concentration and increase it stepwise after the response to the previous concentration has stabilized.

    • Record the decrease in contractile force at each concentration.

  • Data Analysis:

    • Express the contractile force as a percentage of the baseline contraction before drug application.

    • Plot the percentage of inhibition of contraction against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the ED50 and ED90 values from this curve.

Protocol 3: Assessment of Muscle Fatigue

This protocol outlines a method to investigate the effect of this compound on the development of muscle fatigue.

Materials:

  • Same as Protocol 2.

Procedure:

  • Prepare and mount the diaphragm muscle strip as described in Protocol 2.

  • Induce fatigue by applying repeated, intermittent tetanic stimulations (e.g., 50 Hz for 300 ms every 2 seconds for 3-5 minutes).

  • Record the decline in force production over time.

  • After a recovery period, incubate a separate muscle strip with a sub-maximal concentration of this compound (e.g., ED50) for a predetermined time.

  • Repeat the fatigue protocol in the presence of this compound.

  • Data Analysis:

    • Compare the rate of force decline and the time to fatigue (e.g., time to 50% of initial force) in the presence and absence of this compound.

Mandatory Visualizations

experimental_workflow cluster_preparation Muscle Preparation cluster_setup Experimental Setup cluster_experiments Experiments cluster_analysis Data Analysis dissection Diaphragm Dissection strip_prep Muscle Strip Preparation dissection->strip_prep mounting Mount in Organ Bath strip_prep->mounting equilibration Equilibration & Optimization mounting->equilibration dose_response Dose-Response Analysis equilibration->dose_response fatigue_study Fatigue Protocol equilibration->fatigue_study data_acquisition Data Acquisition dose_response->data_acquisition fatigue_study->data_acquisition quantification Quantification & Comparison data_acquisition->quantification

Caption: Experimental workflow for studying this compound effects on diaphragm muscle.

signaling_pathway cluster_NMJ Neuromuscular Junction cluster_Contraction Excitation-Contraction Coupling MotorNeuron Motor Neuron Terminal ACh Acetylcholine (ACh) MotorNeuron->ACh releases nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound (Succinylcholine) This compound->nAChR binds to & persistently activates SynapticCleft Synaptic Cleft MuscleFiber Muscle Fiber Membrane (Motor End Plate) Depolarization Membrane Depolarization nAChR->Depolarization Na+ influx ActionPotential Muscle Action Potential Depolarization->ActionPotential Paralysis Flaccid Paralysis Depolarization->Paralysis sustained, prevents repolarization CaRelease Ca2+ Release from SR ActionPotential->CaRelease Contraction Muscle Contraction CaRelease->Contraction

Caption: Signaling pathway of this compound at the neuromuscular junction.

References

Application Notes: The Role of Ditilin (Suxamethonium) in Malignant Hyperthermia Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ditilin, also known as suxamethonium or succinylcholine, is a depolarizing neuromuscular blocking agent widely used in clinical anesthesia. However, in individuals with a genetic predisposition, it is a potent triggering agent of malignant hyperthermia (MH), a life-threatening hypermetabolic crisis of the skeletal muscle.[1][2] This property makes this compound a critical tool in both the diagnosis and investigation of MH. These application notes provide an overview of the use of this compound in MH research, focusing on in vitro and in vivo models.

Mechanism of Action in Malignant Hyperthermia

Malignant hyperthermia is primarily associated with mutations in the ryanodine receptor type 1 (RYR1), a calcium release channel in the sarcoplasmic reticulum of skeletal muscle.[3][4] In susceptible individuals, this compound triggers an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to sustained muscle contraction, a drastic increase in metabolic rate, and the characteristic signs of an MH crisis, such as hyperthermia, tachycardia, and acidosis.[1][4]

In Vitro Studies: The Caffeine-Halothane Contracture Test (CHCT)

The gold standard for diagnosing MH susceptibility is the in vitro contracture test (IVCT), often referred to as the caffeine-halothane contracture test (CHCT).[2][5] While this compound itself is not typically used directly in the standard IVCT protocol due to its variable in vitro effects, understanding this test is crucial as it forms the basis for diagnosing patients who may have experienced a this compound-induced MH episode.[6]

Experimental Protocol: In Vitro Contracture Test (European MH Group Protocol)

This protocol is adapted from the guidelines provided by the European Malignant Hyperthermia Group.[7][8]

1. Muscle Biopsy and Preparation:

  • A muscle biopsy is obtained from the quadriceps muscle (vastus medialis or vastus lateralis) under trigger-free anesthesia.[7]

  • The muscle sample (approximately 20-25 mm in length) is immediately placed in pre-carboxygenated Krebs-Ringer solution at ambient temperature.[7][8]

  • The time from biopsy to the completion of the test should not exceed 5 hours.[7]

  • In the laboratory, the muscle is dissected into small bundles and mounted in experimental chambers (organ baths) maintained at 37°C.[7]

2. Krebs-Ringer Solution Composition: [7][8]

ComponentConcentration (mmol/L)
NaCl118.1
KCl3.4
MgSO40.8
KH2PO41.2
Glucose11.1
NaHCO325.0
CaCl22.5
pH 7.4

3. Test Procedure:

  • At least four muscle specimens are tested, with separate tissue baths for different agents.[7]

  • Caffeine Test: Muscle bundles are exposed to incrementally increasing concentrations of caffeine (0.5, 1.0, 1.5, 2.0, 3.0, 4.0, and 32 mmol/L).[8] The contracture force is measured at each concentration.

  • Halothane Test: Muscle bundles are exposed to increasing concentrations of halothane (e.g., 0.5%, 1%, 2%).[7] The contracture force is recorded.

  • A diagnosis of MH susceptibility is made based on the threshold concentrations of caffeine and halothane that elicit a contracture of at least 2 mN (0.2 g).[7][8]

Data Presentation: In Vitro Contracture Test Thresholds
Test AgentDiagnostic Threshold for MH SusceptibilityReference
Caffeine≥ 2 mN contracture at ≤ 2.0 mmol/L[8]
Halothane≥ 2 mN contracture at ≤ 0.44 mmol/L (2%)[7]

In Vivo Studies: Swine Model of Malignant Hyperthermia

The pig is a well-established animal model for studying MH, as some breeds, like the Pietrain, have a high incidence of MH susceptibility.[9]

Experimental Protocol: this compound-Induced MH in Swine

This protocol is a generalized representation based on published studies.[1][10]

1. Animal Preparation:

  • MH-susceptible (MHS) and non-susceptible (MHN) pigs are used.[1]

  • Anesthesia is induced with non-triggering agents like thiopental.[1]

  • The animals are mechanically ventilated, and vital signs (heart rate, blood pressure, temperature, end-tidal CO2) are continuously monitored.[1]

2. This compound Challenge:

  • A baseline period is established to record stable physiological parameters.

  • This compound (suxamethonium) is administered intravenously. A common dosage is 2.0-4.0 mg/kg.[1][10]

  • In some protocols, this compound is administered in combination with a volatile anesthetic like halothane to potentiate the MH response.[1]

3. Monitoring and Data Collection:

  • Physiological Parameters: Continuous recording of heart rate, arterial blood pressure, core body temperature, and end-tidal CO2.[1]

  • Metabolic Parameters: Arterial blood gas analysis for pH, PaCO2, and lactate levels.[1]

  • Muscle Response: Observation for muscle fasciculations and rigidity.[10]

Data Presentation: Physiological Changes in MHS Swine Following this compound Administration
ParameterChange in MHS SwineReference
Heart RateTachycardia[10]
Arterial Blood PressureInitial severe hypotension[10]
Core Body TemperatureHyperthermia[10]
End-tidal CO2Rapid increase[11]
Arterial PaCO2Increased[10]
Arterial LactateIncreased[10]
Muscle ResponseGeneralized fasciculations and contractures[10]

Visualizations

Signaling Pathway of this compound-Induced Malignant Hyperthermia

MH_Pathway cluster_muscle_cell Skeletal Muscle Cell This compound This compound (Suxamethonium) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Depolarization Membrane Depolarization nAChR->Depolarization Causes RYR1 Mutated Ryanodine Receptor (RYR1) Depolarization->RYR1 Activates Ca_release Uncontrolled Ca2+ Release RYR1->Ca_release Mediates SR Sarcoplasmic Reticulum (SR) Contraction Sustained Muscle Contraction Ca_release->Contraction Leads to Metabolism Increased Metabolism (Heat, CO2, Lactate) Contraction->Metabolism Drives MH_Crisis Malignant Hyperthermia Crisis Metabolism->MH_Crisis Results in

Caption: Signaling pathway of this compound-induced malignant hyperthermia.

Experimental Workflow for In Vivo Swine Study

InVivo_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Ventilation, Monitoring) Start->Animal_Prep Baseline Record Baseline Physiological Data Animal_Prep->Baseline Ditilin_Admin Administer this compound (i.v.) Baseline->Ditilin_Admin Monitor Continuous Monitoring (Vitals, Blood Gas) Ditilin_Admin->Monitor Data_Analysis Data Analysis Monitor->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an in vivo swine study of MH.

References

Application Notes and Protocols for Ditilin (Suxamethonium Chloride) Administration in Imaging Studies of Muscle Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditilin (Suxamethonium chloride, also known as succinylcholine) is a potent, short-acting depolarizing neuromuscular blocking agent. Its unique mechanism of action, which involves initial muscle fasciculations followed by profound muscle relaxation, presents a valuable tool for researchers studying muscle physiology and pathophysiology. When combined with advanced imaging modalities, this compound can be used to investigate the dynamics of muscle contraction, metabolic responses to intense muscle activity, and the characteristics of neuromuscular transmission.

These application notes provide a comprehensive overview and proposed protocols for the administration of this compound in conjunction with various imaging techniques to study muscle function. It is important to note that while the pharmacology of this compound is well-established, its use as a primary tool for inducing muscle activity for imaging studies is not a routine procedure. Therefore, the following protocols are proposed based on existing knowledge of both this compound and the respective imaging modalities. All research involving this compound must be conducted under strict ethical guidelines and with appropriate medical supervision due to its potent effects and potential side effects.

Mechanism of Action

This compound is a quaternary ammonium compound composed of two acetylcholine molecules linked end to end. It acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[1] Its persistence at the neuromuscular junction, due to resistance to degradation by acetylcholinesterase, leads to a prolonged depolarization of the muscle membrane.[2] This results in a transient period of disorganized muscle contractions known as fasciculations, which is then followed by a flaccid paralysis (Phase I block) as the voltage-gated sodium channels in the surrounding membrane become inactivated.[1]

Pharmacokinetic Properties

The onset of action of this compound is rapid, typically within 30 to 60 seconds after intravenous administration.[1] Its duration of action is short, with muscle function usually returning to normal within 5 to 10 minutes, as it is rapidly hydrolyzed by plasma cholinesterase (pseudocholinesterase) into succinylmonocholine, a much weaker neuromuscular blocker.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the administration and effects of this compound.

Table 1: Pharmacokinetics of Intravenous this compound (Suxamethonium Chloride)

ParameterValueReference
Onset of Action30 - 60 seconds[1]
Time to Peak Effect~1 minute[3]
Duration of Action5 - 10 minutes[2]
MetabolismHydrolysis by plasma cholinesterase[2]

Table 2: Recommended Dosages for this compound Administration

Route of AdministrationDosagePurposeReference
Intravenous (IV)0.5 - 1.5 mg/kgShort-term muscle relaxation, intubation[4]
Intramuscular (IM)3 - 4 mg/kgWhen IV access is not available[1]

Table 3: Physiological Effects of this compound

EffectDescriptionQuantitative Measure (if applicable)Reference
FasciculationsTransient, disorganized muscle contractions preceding paralysis.Incidence: ~95% with 1 mg/kg IV dose[4]
Muscle ParalysisFlaccid paralysis following fasciculations.Train-of-Four (TOF) ratio drops to 0[5]
Increased Serum PotassiumTransient increase due to potassium efflux from muscle cells.Can increase by 0.5 mEq/L[2]
Postoperative MyalgiaMuscle pain following administration.Incidence: ~50% at 24 hours[4]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound at the Neuromuscular Junction

Ditilin_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor Endplate) Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles Triggers release ACh ACh ACh_Vesicles->ACh Releases AChE Acetylcholinesterase ACh->AChE Hydrolyzed by nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Binds (agonist) Depolarization Endplate Depolarization nAChR->Depolarization Na+ influx, K+ efflux Na_Channel Voltage-Gated Na+ Channel Action_Potential Muscle Action Potential Na_Channel->Action_Potential Propagates Depolarization->Na_Channel Opens Paralysis Flaccid Paralysis (Phase I Block) Depolarization->Paralysis Sustained, inactivates Na+ channels Ca_Release Ca2+ Release from SR Action_Potential->Ca_Release Contraction Muscle Contraction (Fasciculations) Ca_Release->Contraction

Caption: Signaling pathway of this compound at the neuromuscular junction.

General Experimental Workflow for Imaging Studies

Experimental_Workflow Subject_Preparation Subject Preparation (e.g., fasting, positioning) Baseline_Imaging Baseline Imaging Scan Subject_Preparation->Baseline_Imaging Ditilin_Administration This compound Administration (IV or IM) Baseline_Imaging->Ditilin_Administration Imaging_During_Fasciculations Imaging During Fasciculation Phase Ditilin_Administration->Imaging_During_Fasciculations Imaging_During_Paralysis Imaging During Paralysis Phase Imaging_During_Fasciculations->Imaging_During_Paralysis Post_Recovery_Imaging Post-Recovery Imaging Imaging_During_Paralysis->Post_Recovery_Imaging Data_Analysis Image and Data Analysis Post_Recovery_Imaging->Data_Analysis

Caption: General experimental workflow for imaging studies with this compound.

Experimental Protocols

Important Safety Considerations:

  • Medical Supervision: All protocols involving this compound must be conducted in a facility with full resuscitation capabilities and under the direct supervision of an anesthesiologist or a physician experienced in airway management and advanced cardiac life support.

  • Airway Management: this compound causes paralysis of the respiratory muscles. The subject's airway must be secured, and ventilation must be supported mechanically throughout the period of paralysis.

  • Informed Consent: Subjects must be fully informed of the risks and procedures and provide written informed consent.

  • Exclusion Criteria: Patients with a personal or family history of malignant hyperthermia, known or suspected pseudocholinesterase deficiency, hyperkalemia, severe burns, or neuromuscular diseases that upregulate acetylcholine receptors should be excluded.

Protocol 1: Ultrasound Imaging of this compound-Induced Muscle Fasciculations

Objective: To visualize and quantify the spatial and temporal characteristics of muscle fasciculations induced by this compound.

Methodology:

  • Subject Preparation:

    • The subject should be in a supine and relaxed position.

    • The muscle of interest (e.g., biceps brachii, gastrocnemius) should be exposed.

    • A high-frequency linear ultrasound transducer (7-15 MHz) is recommended for superficial muscles.

  • Baseline Imaging:

    • Acquire a baseline ultrasound video loop (at least 30 seconds) of the resting muscle to ensure no spontaneous fasciculations are present.

  • This compound Administration:

    • Administer a single intravenous bolus of this compound at a dose of 1.0 mg/kg.

    • Simultaneously start a timer upon completion of the injection.

  • Imaging During Fasciculations:

    • Begin continuous ultrasound recording of the muscle of interest immediately after this compound administration.

    • Maintain the transducer in a fixed position to allow for consistent imaging of the same muscle region.

    • Continue recording for the duration of the fasciculations (typically 30-60 seconds).

  • Data Analysis:

    • The recorded video loops can be analyzed to quantify:

      • Fasciculation frequency: The number of fasciculations per unit of time.

      • Fasciculation amplitude: The degree of muscle tissue displacement.

      • Spatial distribution: The location and spread of fasciculations within the muscle.

    • Motion-tracking software can be used for automated detection and analysis of muscle twitches.[6]

Protocol 2: Proposed Magnetic Resonance Imaging (MRI) Study of Muscle Response to this compound

Objective: To assess changes in muscle water content and microstructure following the intense contractile activity and subsequent paralysis induced by this compound, using T2-weighted imaging and Diffusion Tensor Imaging (DTI).

Methodology:

  • Subject Preparation:

    • The subject should be positioned comfortably within the MRI scanner to minimize motion artifacts.

    • The limb containing the muscle of interest should be immobilized.

    • An IV line should be in place for this compound administration.

  • Baseline Imaging:

    • Acquire baseline MRI sequences of the muscle of interest. Recommended sequences include:

      • T2-weighted imaging (e.g., Turbo Spin Echo) to assess for baseline edema.

      • Quantitative T2 mapping to establish baseline T2 relaxation times.

      • Diffusion Tensor Imaging (DTI) to assess baseline muscle fiber architecture (e.g., fractional anisotropy, mean diffusivity).

  • This compound Administration:

    • Administer a single intravenous bolus of this compound at a dose of 1.0-1.5 mg/kg.

    • Note: The subject will be paralyzed, and ventilation must be managed.

  • Post-Fasciculation Imaging:

    • Immediately following the cessation of visible fasciculations (approximately 1-2 minutes post-injection), repeat the T2-weighted and T2 mapping sequences. This is hypothesized to capture any potential increase in muscle water content (edema) resulting from the intense, unsynchronized contractions.

  • Imaging During Paralysis:

    • During the period of flaccid paralysis (approximately 3-8 minutes post-injection), repeat the DTI sequence. The absence of muscle tone may provide a unique window to assess baseline muscle fiber architecture without the influence of resting muscle tension.

  • Post-Recovery Imaging:

    • After the subject has fully recovered from the neuromuscular blockade (confirmed by a Train-of-Four ratio > 0.9), a final set of T2-weighted and T2 mapping images can be acquired to assess the resolution of any changes.

  • Data Analysis:

    • Compare T2 relaxation times before and after this compound administration to quantify changes in muscle water content.

    • Analyze DTI parameters (fractional anisotropy, mean diffusivity) to assess for any subtle changes in muscle microstructure during the paralytic state.

Protocol 3: Proposed Positron Emission Tomography (PET) Study of Muscle Metabolism Following this compound Administration

Objective: To investigate the metabolic response of skeletal muscle to the intense, short-lived contractile activity induced by this compound using [18F]FDG PET.

Methodology:

  • Subject Preparation:

    • The subject should fast for at least 4-6 hours prior to the study to enhance [18F]FDG uptake in muscle tissue.

    • The subject should be positioned in the PET/CT scanner.

    • An IV line should be in place for radiotracer and this compound administration.

  • Radiotracer and this compound Administration:

    • Administer a standard dose of [18F]FDG intravenously.

    • Immediately following the [18F]FDG injection, administer a single intravenous bolus of this compound at a dose of 1.0-1.5 mg/kg. The rationale is that the fasciculations will stimulate glucose uptake in the contracting muscle fibers, leading to trapping of the [18F]FDG.

  • Uptake Period:

    • Allow for a 60-minute uptake period, during which the subject should remain at rest. Ventilation will need to be supported during the initial period of paralysis.

  • PET/CT Imaging:

    • After the uptake period, perform a whole-body or regional PET/CT scan centered on the muscles of interest.

  • Data Analysis:

    • Analyze the PET images to identify muscles with increased [18F]FDG uptake.

    • Calculate Standardized Uptake Values (SUVs) in various muscle groups to quantify the metabolic activity.

    • It is hypothesized that muscles with a higher density of fast-twitch fibers, which are more reliant on glycolysis, may show higher [18F]FDG uptake following this compound-induced fasciculations.[7]

Conclusion

The administration of this compound in a controlled research setting, combined with advanced imaging techniques, offers a unique paradigm for investigating fundamental aspects of muscle function. While these protocols are proposed based on current knowledge, they provide a solid foundation for designing studies to explore neuromuscular transmission, excitation-contraction coupling, and muscle metabolism. The transient yet intense muscle activation induced by this compound, followed by a period of complete paralysis, allows for the separation of contractile and non-contractile phenomena in imaging studies. As with any study involving potent pharmacological agents, meticulous planning, stringent safety protocols, and ethical oversight are paramount.

References

Application Notes and Protocols for Assessing Ditilin Cytotoxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Ditilin, also known as Suxamethonium iodide, is a neuromuscular blocking agent primarily used as a muscle relaxant in clinical settings.[1][2] While its pharmacological effects are well-documented, a comprehensive understanding of its potential cytotoxicity at the cellular level is crucial for evaluating its safety profile and exploring other potential therapeutic or toxicological properties. These application notes provide a framework and detailed protocols for assessing the cytotoxicity of this compound using common in vitro cell culture models.

This document is intended for researchers, scientists, and drug development professionals. It outlines standard methodologies to quantify cell viability and elucidate the mechanisms of cell death, such as apoptosis, following treatment with a test compound like this compound. The protocols described include the MTT assay for metabolic activity, the LDH assay for membrane integrity, and Annexin V/PI staining for the detection of apoptosis.

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. For general cytotoxicity screening, commonly used cell lines such as HeLa (cervical cancer), A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), or a normal cell line like MRC-5 (fetal lung fibroblast) can be employed.[3][4] It is recommended to use cell lines from different origins to assess tissue-specific effects.

General Cell Culture Protocol:

  • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency to maintain exponential growth.

Assessment of Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability based on mitochondrial dehydrogenase activity.[5][6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.[7][8]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[9][10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Include a "maximum LDH release" control by treating cells with a lysis buffer.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity.

    • % Cytotoxicity = [(Absorbance of Treated - Absorbance of Control) / (Absorbance of Maximum Release - Absorbance of Control)] * 100

Assessment of Apoptosis

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[13]

Protocol:

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in 6-well plates, allow them to attach, and then treat with this compound for the desired time.

  • Cell Collection: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation

Quantitative data from the cytotoxicity and apoptosis assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values)

Cell Line Assay Incubation Time (h) IC50 (µM) [95% CI]
HeLa MTT 24 Data to be filled
HeLa MTT 48 Data to be filled
A549 MTT 24 Data to be filled
A549 MTT 48 Data to be filled
HepG2 LDH 24 Data to be filled

| HepG2 | LDH | 48 | Data to be filled |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Table 2: Apoptotic Effects of this compound on HeLa Cells (48h Treatment)

This compound Conc. (µM) Healthy Cells (%) Early Apoptotic Cells (%) Late Apoptotic/Necrotic Cells (%)
0 (Control) Data to be filled Data to be filled Data to be filled
IC50/2 Data to be filled Data to be filled Data to be filled
IC50 Data to be filled Data to be filled Data to be filled

| IC50*2 | Data to be filled | Data to be filled | Data to be filled |

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding treatment Incubate with this compound cell_seeding->treatment ditilin_prep This compound Dilution ditilin_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh flow Annexin V/PI Staining treatment->flow readout Spectrophotometry / Flow Cytometry mtt->readout ldh->readout flow->readout calc Calculate Viability, Cytotoxicity, Apoptosis % readout->calc ic50 Determine IC50 calc->ic50

Caption: General workflow for in vitro cytotoxicity assessment of this compound.

While the specific mechanism of this compound-induced cytotoxicity is not established, many compounds induce apoptosis through intrinsic or extrinsic pathways. The diagram below illustrates a generalized model of these pathways.

Intrinsic (Mitochondrial) Pathway: Cellular stress leads to the activation of pro-apoptotic proteins (Bax, Bak), causing mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c, which binds to Apaf-1 to form the apoptosome, activating caspase-9 and subsequently the executioner caspase-3.[14][15]

Extrinsic (Death Receptor) Pathway: The binding of death ligands (e.g., FasL, TNF-α) to their receptors on the cell surface triggers the formation of the death-inducing signaling complex (DISC), which activates caspase-8, leading to the activation of caspase-3.[15][16]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., FasR) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Caspase-8 (Initiator) DISC->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Stress Cellular Stress (e.g., this compound) Bcl2 Bax/Bak Activation Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Casp-9) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

Troubleshooting

IssuePossible CauseSuggestion
High background in MTT assay Contamination; high cell density.Use sterile technique; optimize cell seeding density.
Low signal in LDH assay Cells are resistant; insufficient incubation time.Increase compound concentration or incubation time; check that the maximum LDH release control works.
High PI staining in controls Harsh cell handling during collection.Handle cells gently; reduce centrifugation speed/time.
Inconsistent replicates Pipetting errors; uneven cell seeding.Calibrate pipettes; ensure a homogenous cell suspension before seeding.

References

Troubleshooting & Optimization

Ditilin (Succinylcholine) Experimental Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ditilin (succinylcholine). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro and in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I observing inconsistent muscle relaxation effects with this compound in my experiments?

Inconsistent effects of this compound, a depolarizing neuromuscular blocker, can stem from several factors related to the compound itself, the experimental setup, or the biological system.[1][2] Key areas to investigate include drug stability, solution preparation, and administration.

Troubleshooting Steps:

  • Verify Drug Stability: this compound (succinylcholine chloride) is susceptible to degradation under certain conditions.[3] Ensure that your stock solutions are fresh and have been stored correctly. Refer to the stability data in Table 1.

  • Check Solution pH: The pH of the this compound solution can impact its stability.[3][4] Prepare solutions in a buffer system appropriate for your experimental model and ensure the final pH is within a stable range (pH 3.0-4.2).[3]

  • Standardize Administration: The method and speed of administration can influence the onset and duration of action.[1][5] Standardize your protocol for intravenous or local administration to ensure consistent delivery to the neuromuscular junction.

  • Monitor Temperature: Temperature can affect the rate of drug degradation and biological processes.[3][4] Maintain a consistent temperature for both your drug solutions and the experimental environment.

FAQ 2: My preparation of this compound seems to have lost potency over time. What could be the cause?

Loss of this compound potency is a common issue and is primarily linked to its chemical stability.[3] Succinylcholine undergoes hydrolysis, which is accelerated by factors such as temperature, pH, and light exposure.

Troubleshooting Steps:

  • Review Storage Conditions: this compound solutions are most stable when refrigerated (4-6°C) and protected from light.[3] Storing solutions at room temperature for extended periods will lead to a significant loss of potency.[3][4]

  • Prepare Fresh Solutions: Due to its limited stability in solution, it is best practice to prepare this compound solutions fresh for each experiment. If storing, adhere strictly to the recommended temperature and light-protection guidelines outlined in Table 1.

  • Consider Lyophilized Forms: If you require longer-term storage, consider using a lyophilized form of this compound and reconstituting it immediately before use.

FAQ 3: I am observing unexpected cardiovascular or respiratory side effects in my animal model. Is this related to this compound?

Yes, as a neuromuscular blocker, this compound can induce significant physiological side effects, including respiratory depression and cardiovascular effects.[1] These are expected pharmacological actions of the drug.

Troubleshooting Steps:

  • Ensure Proper Ventilation: In in vivo experiments, particularly with whole-animal models, it is critical to provide mechanical ventilation to prevent respiratory arrest following muscle paralysis.

  • Monitor Vital Signs: Continuously monitor cardiovascular parameters such as heart rate and blood pressure. The effects of this compound on these can be complex, involving initial stimulation of autonomic ganglia followed by a block.

  • Dose-Response Analysis: Perform a careful dose-response study to determine the minimum effective dose for muscle relaxation with the fewest side effects in your specific model.

Data and Protocols

Table 1: Stability of Succinylcholine Chloride Injection

This table summarizes the stability of succinylcholine chloride solutions under various storage conditions, based on published data.[3][4]

Storage TemperatureConcentrationAcceptable Potency LossDuration of StabilityLight Protection
4-6°C10 mg/mLMinimal HydrolysisUp to 2 yearsRecommended
20-26°C (Room Temp)10 mg/mL10%5 monthsRequired
20-26°C (Room Temp)20 mg/mL10%8.3 monthsNot Specified
20-26°C (Room Temp)50 mg/mL10%4.8 monthsNot Specified
35°C10 mg/mL10%1 monthNot Specified
70°C10 mg/mL10%1 dayNot Specified
Experimental Protocol: Preparation of this compound (Succinylcholine Chloride) Solution

This protocol provides a general methodology for preparing a this compound solution for experimental use.

Materials:

  • Succinylcholine chloride powder

  • Sterile water for injection or appropriate buffer (e.g., phosphate-buffered saline)

  • Sodium chloride (if preparing an isotonic solution)

  • Hydrochloric acid or sodium hydroxide (for pH adjustment)

  • Sterile filters (0.22 µm)

  • Sterile, light-protected storage vials

Procedure:

  • Weighing: Accurately weigh the desired amount of succinylcholine chloride powder in a sterile environment.

  • Dissolution: Dissolve the powder in the appropriate volume of sterile water or buffer. If preparing an isotonic solution, add sodium chloride.

  • pH Adjustment: Measure the pH of the solution and adjust to a range of 3.0-4.2 using hydrochloric acid or sodium hydroxide for optimal stability.[3]

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile, light-protected vial.

  • Storage: Store the prepared solution at 4-6°C and protect from light.[3] For immediate use, solutions can be kept at room temperature for a limited time as indicated in Table 1.

Visualizations

Mechanism of Action of this compound (Succinylcholine)

This compound acts as a depolarizing neuromuscular blocker by binding to and activating nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to persistent depolarization and subsequent muscle paralysis.

Ditilin_Mechanism cluster_NMJ Neuromuscular Junction Nerve_Terminal Nerve Terminal Synaptic_Cleft Synaptic Cleft Nerve_Terminal->Synaptic_Cleft ACh nAChR Nicotinic ACh Receptor (nAChR) Synaptic_Cleft->nAChR ACh Binds Motor_End_Plate Motor End Plate ACh_Release 1. Acetylcholine (ACh) Release Ditilin_Admin This compound (Succinylcholine) Ditilin_Admin->nAChR Binds to nAChR Depolarization 2. Initial Depolarization (Muscle Fasciculations) nAChR->Depolarization Activates Desensitization 3. Persistent Depolarization & Receptor Desensitization Depolarization->Desensitization Leads to Paralysis 4. Flaccid Paralysis Desensitization->Paralysis Results in

Caption: Signaling pathway of this compound at the neuromuscular junction.

Troubleshooting Workflow for Inconsistent this compound Effects

This workflow provides a logical sequence of steps to diagnose and resolve variability in this compound's experimental effects.

Troubleshooting_Workflow Start Inconsistent this compound Effects Observed Check_Storage 1. Verify Drug Storage Conditions (Temp, Light, Age) Start->Check_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage No Proper_Storage Proper Storage Check_Storage->Proper_Storage Yes Prepare_Fresh Prepare Fresh Solution & Re-run Experiment Improper_Storage->Prepare_Fresh Check_Prep 2. Review Solution Preparation (pH, Buffer, Concentration) Proper_Storage->Check_Prep Prep_Error Preparation Error Check_Prep->Prep_Error No Prep_OK Preparation OK Check_Prep->Prep_OK Yes Correct_Prep Correct Preparation Protocol & Re-run Experiment Prep_Error->Correct_Prep Check_Admin 3. Standardize Administration (Route, Rate, Volume) Prep_OK->Check_Admin Admin_Variable Variable Administration Check_Admin->Admin_Variable No Admin_OK Administration OK Check_Admin->Admin_OK Yes Standardize_Admin Standardize Administration Protocol & Re-run Admin_Variable->Standardize_Admin Consider_Bio Consider Biological Factors (Model, Temp, Anesthesia) Admin_OK->Consider_Bio

Caption: A step-by-step guide to troubleshooting this compound inconsistencies.

References

Technical Support Center: Optimizing Ditilin (Succinylcholine) Concentration for In Vitro Muscle Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ditilin (succinylcholine) in in vitro muscle bath experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in skeletal muscle?

This compound is a common trade name for succinylcholine, a depolarizing neuromuscular blocking agent.[1] It is structurally similar to two joined acetylcholine (ACh) molecules.[1] Its primary mechanism involves binding to and activating nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, mimicking the effect of ACh.[2][3] This leads to a sustained depolarization of the muscle cell membrane (sarcolemma).[2]

Initially, this depolarization causes a transient period of uncoordinated muscle contractions, known as fasciculations.[4] However, because succinylcholine is not rapidly broken down by acetylcholinesterase in the synaptic cleft, the membrane remains depolarized.[2] This persistent depolarization leads to the inactivation of voltage-gated sodium channels, rendering the muscle fiber unresponsive to further stimulation from nerve impulses, resulting in flaccid paralysis (Phase I block).[1][5] With prolonged exposure, the nAChRs may become desensitized, leading to a state that resembles a non-depolarizing block (Phase II block).[3]

Q2: What is the typical biphasic response to this compound in a muscle bath experiment, and how should I interpret it?

A hallmark of this compound's action is a biphasic response: an initial, transient increase in muscle tension (fasciculation) followed by a dose-dependent decrease in twitch response and eventual paralysis. When constructing a concentration-response curve for its paralytic effect, the primary endpoint is the inhibition of nerve-evoked muscle twitches, not the initial contraction. The initial fasciculation should be noted as a characteristic of the drug's depolarizing mechanism.

Q3: What is a typical effective concentration range for this compound in an in vitro muscle bath?

The effective concentration of this compound can vary significantly depending on the muscle preparation, species, and experimental conditions. It is always recommended to perform a pilot study to determine the optimal concentration range for your specific setup. The table below provides some reported values to serve as a starting point.

Data Presentation: In Vitro Efficacy of Succinylcholine

PreparationSpeciesParameterValueCitation
Muscle-type nAChR (expressed in Xenopus oocytes)HumanEC50 (activation)10.8 µM[6]
DiaphragmHuman (in vivo)ED500.23 mg/kg[7]
Adductor PollicisHuman (in vivo)ED500.14 mg/kg[7]
DiaphragmHuman (in vivo)ED900.40 mg/kg[7]
Adductor PollicisHuman (in vivo)ED900.21 mg/kg[8]

Note: In vivo doses (mg/kg) are provided for reference but will require conversion and optimization for in vitro bath concentrations (molar).

Experimental Protocols

Protocol: Generating a Cumulative Concentration-Response Curve for this compound

This protocol outlines the steps to determine the potency (EC50) of this compound in inhibiting nerve-evoked muscle contractions in an isolated muscle preparation (e.g., rat phrenic nerve-diaphragm).

1. Preparation and Mounting:

  • Dissect the desired muscle with its nerve supply intact (e.g., phrenic nerve-diaphragm) in a dissecting dish filled with chilled, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Securely mount the muscle in a tissue bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Attach one end of the muscle to a fixed hook and the other to an isometric force transducer.

  • Place the nerve in a stimulating electrode.

2. Equilibration and Viability Check:

  • Allow the muscle to equilibrate for at least 60 minutes under a determined optimal resting tension. During this time, wash the tissue with fresh, pre-warmed physiological salt solution every 15-20 minutes.

  • After equilibration, stimulate the nerve with single supramaximal pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz) to elicit stable baseline twitch contractions.

3. Cumulative Dosing:

  • Once a stable baseline twitch height is established, begin the cumulative addition of this compound.

  • Prepare a stock solution of this compound. Add a small volume of the stock solution to the bath to achieve the lowest desired concentration.

  • Wait for the response to the drug to reach a steady state (i.e., the twitch height is stable for several minutes).

  • Without washing out the previous dose, add the next, higher concentration of this compound.

  • Continue this cumulative addition until a maximal inhibition of the twitch response is achieved or surpassed.

4. Data Analysis:

  • For each concentration, express the twitch height as a percentage of the initial baseline twitch height.

  • Plot the percentage of twitch inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

Ditilin_Signaling_Pathway cluster_NMJ Neuromuscular Junction cluster_Muscle_Cell Muscle Fiber Nerve_Terminal Nerve Terminal Synaptic_Cleft Synaptic Cleft Nerve_Terminal->Synaptic_Cleft ACh Release (Blocked) Motor_End_Plate Motor End Plate (Sarcolemma) VGSC Voltage-Gated Na+ Channel Motor_End_Plate->VGSC Initial Activation Motor_End_Plate->VGSC Inactivation nAChR Nicotinic ACh Receptor (nAChR) nAChR->Motor_End_Plate Sustained Depolarization SR Sarcoplasmic Reticulum (SR) VGSC->SR Triggers Paralysis Paralysis (Phase I Block) VGSC->Paralysis Ca_Release Ca2+ Release SR->Ca_Release Contraction Muscle Contraction (Fasciculation) Ca_Release->Contraction This compound This compound (Succinylcholine) This compound->nAChR Binds & Activates

Caption: Signaling pathway of this compound at the neuromuscular junction.

Experimental_Workflow A 1. Muscle Dissection & Mounting B 2. Set Optimal Resting Tension A->B C 3. Equilibration (60 min) & Washout (15-20 min intervals) B->C D 4. Elicit Stable Baseline Nerve-Evoked Twitches C->D E 5. Begin Cumulative Addition of this compound (Low to High Concentration) D->E F 6. Record Steady-State Twitch Inhibition at Each Dose E->F G 7. Plot Concentration-Response Curve F->G H 8. Calculate EC50 G->H Troubleshooting_Guide Start Experiment Start Issue Problem Encountered Start->Issue NoResponse No response or very weak response to this compound Issue->NoResponse No Response InconsistentResponse Inconsistent or irreproducible responses Issue->InconsistentResponse Inconsistent Response BiphasicIssue Initial contraction (fasciculation) is interfering with measurements Issue->BiphasicIssue Biphasic Response Issues Check1 Is the nerve-muscle junction intact and viable? - Check baseline twitch amplitude. - Re-prepare tissue if necessary. NoResponse->Check1 Check2 Is the this compound solution prepared correctly and not degraded? - Prepare fresh solution. - Check storage conditions. NoResponse->Check2 Check3 Is the tissue properly equilibrated? - Ensure stable baseline before drug addition. InconsistentResponse->Check3 Check4 Is tachyphylaxis (receptor desensitization) occurring? - Increase washout time between experiments. - Consider single-dose instead of cumulative protocol. InconsistentResponse->Check4 Check5 Are you measuring the correct endpoint? - Focus on the inhibition of subsequent nerve-evoked twitches, not the initial contraction. BiphasicIssue->Check5 Check6 Consider a 'defasciculating' dose of a non-depolarizing blocker prior to this compound if studying other phenomena. BiphasicIssue->Check6

References

Technical Support Center: Prevention of Ditilin (Suxamethonium Chloride) Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Ditilin (suxamethonium chloride) in aqueous solutions for experimental use. Find answers to frequently asked questions and troubleshoot common issues to ensure the stability and integrity of your research materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary degradation pathway for this compound (suxamethonium chloride) in aqueous solutions is hydrolysis.[1] The ester linkages in the suxamethonium molecule are susceptible to cleavage by water, leading to the formation of succinylmonocholine and choline, and subsequently succinic acid and choline.[2] This process is significantly influenced by temperature and pH.[3]

Q2: What is the optimal pH for storing this compound solutions?

A2: Aqueous solutions of suxamethonium chloride are most stable in the acidic pH range of 4.0 to 5.0.[4] Alkaline solutions (pH > 8.5) are incompatible and will accelerate degradation.[5]

Q3: How does temperature affect the stability of this compound solutions?

A3: Temperature is a critical factor in the stability of this compound solutions. Storage at lower temperatures markedly improves stability.[3] It is recommended to store solutions under refrigeration at 2°C to 8°C.[5] Storing at room temperature, and especially at elevated temperatures, will lead to a significant loss of potency over time.[2]

Q4: Can I use standard laboratory glassware to prepare and store this compound solutions?

A4: While not explicitly contraindicated, it is important to be aware that some studies have noted adsorption of suxamethonium to glassware. The use of plastic containers may be a suitable alternative.[3]

Q5: Are there any known incompatibilities with other substances?

A5: Yes, this compound solutions are incompatible with alkaline solutions (pH > 8.5), amino acid solutions, lipid emulsions, and heparin.[5] It is crucial to avoid mixing this compound with these substances in the same solution.

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound potency in my experiments.

Possible Cause Troubleshooting Action
Incorrect pH of the solution Ensure the pH of your aqueous solution is maintained between 4.0 and 5.0. Use a suitable buffer system, such as a phosphate buffer, to stabilize the pH.
High storage temperature Store all this compound stock and working solutions at 2°C to 8°C.[5] Avoid prolonged exposure to room temperature or higher.
Light exposure Protect solutions from light, as this can contribute to degradation, although to a lesser extent than temperature and pH.[6] Use amber vials or cover containers with foil.
Incompatible solution components Verify that your solution does not contain any incompatible substances such as alkaline agents, amino acids, or lipids.[5]

Problem: My analytical results for this compound concentration are inconsistent.

Possible Cause Troubleshooting Action
Degradation during sample preparation Prepare samples for analysis immediately before use and keep them cooled if possible.
Inadequate analytical method Ensure your analytical method is validated for stability-indicating properties, meaning it can distinguish intact this compound from its degradation products.[1] Refer to the detailed experimental protocols below.
Adsorption to labware Consider using plastic volumetric ware and vials for sample preparation and storage to minimize potential adsorption to glass surfaces.[3]

Quantitative Data on this compound Stability

The following table summarizes the degradation rates of suxamethonium chloride solutions under various storage conditions.

ConcentrationStorage TemperaturepHDegradation RateReference
20 mg/mLRoom Temperature3.521.2% per month
50 mg/mLRoom Temperature3.12.1% per month
20 mg/mL4°C3.520.18% per month
50 mg/mL4°C3.10.30% per month
20 mg/mL37°C3.525.4% per month
50 mg/mL37°C3.18.1% per month
Not Specified20-26°CNot Specified10% loss in 5 months[6]
Not Specified35°CNot Specified10% loss in 1 month[6]
Not Specified70°CNot Specified10% loss in 1 day[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This method is for the quantitative analysis of suxamethonium chloride and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column.[6]

  • Mobile Phase: An isocratic mobile phase of 100% water.[6] Alternatively, a mobile phase of 30% phosphate buffer (0.05 M, pH 4.0) in acetonitrile can be used.[2]

  • Flow Rate: 0.6 mL/min.[6]

  • Detection Wavelength: 218 nm.[6]

  • Procedure:

    • Prepare a series of standard solutions of suxamethonium chloride in the mobile phase.

    • Prepare your unknown sample by diluting it to an appropriate concentration with the mobile phase.

    • Inject a fixed volume (e.g., 20 µL) of each standard and the sample onto the HPLC system.

    • Record the chromatograms and determine the peak area of suxamethonium chloride.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Calculate the concentration of suxamethonium chloride in your sample using the calibration curve.

Spectrophotometric Determination of this compound Degradation Products

This method, a modified Draganic procedure, is suitable for estimating the degree of this compound degradation by measuring its hydrolysis products.[1]

  • Principle: The hydrolysis products, succinic acid monocholine chloride and succinic acid, form a colored complex with a copper-benzidine reagent, which can be measured spectrophotometrically.

  • Reagents:

    • Copper sulfate solution

    • Benzidine solution

    • Suxamethonium chloride standards and samples

  • Procedure:

    • To a known volume of your sample or standard, add the copper-benzidine reagent.

    • Allow the color to develop according to the specific protocol for the Draganic procedure.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for the complex.

    • The degree of degradation can be calculated from the sum of the molar concentrations of the hydrolysis products, as their molar extinction coefficients are in agreement.[1]

Thin-Layer Chromatography (TLC) for Qualitative Analysis

TLC can be used for the qualitative detection of suxamethonium chloride and its degradation products.[1]

  • Stationary Phase: Cellulose plate for TLC.[4]

  • Mobile Phase (Developing Solvent): A mixture of a 1 in 100 solution of ammonium acetate, acetone, 1-butanol, and formic acid in a 20:20:20:1 ratio.[4]

  • Procedure:

    • Spot a small volume (e.g., 1 µL) of your sample and a suxamethonium chloride standard solution onto the TLC plate.[4]

    • Develop the plate in a TLC chamber containing the mobile phase until the solvent front has traveled a sufficient distance (e.g., about 10 cm).[4]

    • Dry the plate at 105°C for 15 minutes.[4]

    • Visualize the spots by spraying with Dragendorff's reagent followed by a bromocresol green indicator solution.[1] The presence of spots corresponding to the degradation products will indicate the extent of hydrolysis.

Visualizations

Ditilin_Degradation_Pathway This compound This compound (Suxamethonium Chloride) Succinylmonocholine Succinylmonocholine + Choline This compound->Succinylmonocholine Hydrolysis Succinic_Acid Succinic Acid + Choline Succinylmonocholine->Succinic_Acid Hydrolysis HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions Injection Inject onto HPLC Standard_Prep->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection Separation Isocratic Separation (C18 Column) Injection->Separation Detection UV Detection (218 nm) Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Sample Concentration Calibration->Quantification Troubleshooting_Logic Start Potency Loss? Check_pH pH 4.0-5.0? Start->Check_pH Check_Temp Stored at 2-8°C? Check_pH->Check_Temp Yes Unstable Solution Unstable Check_pH->Unstable No Check_Light Protected from Light? Check_Temp->Check_Light Yes Check_Temp->Unstable No Check_Compatibility Solution Compatible? Check_Light->Check_Compatibility Yes Check_Light->Unstable No Stable Solution Stable Check_Compatibility->Stable Yes Check_Compatibility->Unstable No

References

Technical Support Center: Addressing Tachyphylaxis to Succinylcholine in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing tachyphylaxis to succinylcholine in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is succinylcholine tachyphylaxis?

A1: Succinylcholine tachyphylaxis is the rapid development of tolerance to the neuromuscular blocking effects of the drug with repeated or continuous administration. This phenomenon necessitates the administration of progressively higher doses to achieve the desired level of muscle relaxation. Tachyphylaxis is often associated with the transition from a Phase I to a Phase II block.

Q2: What is the underlying mechanism of succinylcholine tachyphylaxis?

A2: The primary mechanism is the desensitization of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1][2] Prolonged exposure to succinylcholine, an nAChR agonist, leads to conformational changes in the receptor, rendering it less responsive to further stimulation.[1][2] This is also known as a Phase II block. Another proposed mechanism is "self-antagonism," where succinylcholine itself may antagonize the residual neuromuscular block from previous doses.[3][4] It is important to note that tachyphylaxis is not due to increased metabolism of succinylcholine.[5]

Q3: How quickly does tachyphylaxis to succinylcholine develop?

A3: The onset of tachyphylaxis can be quite rapid. In clinical studies involving children, tachyphylaxis was observed to begin at a mean of 23 minutes after the start of a continuous infusion.[6][7] The development of a Phase II block, a hallmark of tachyphylaxis, occurred at a mean of 29 minutes.[6][7]

Q4: What is the difference between a Phase I and Phase II block?

A4: A Phase I block is the initial depolarizing neuromuscular blockade caused by succinylcholine. It is characterized by muscle fasciculations followed by paralysis. During this phase, the response to a train-of-four (TOF) nerve stimulation shows no fade.

A Phase II block , which develops with prolonged or repeated succinylcholine administration, resembles the block produced by non-depolarizing muscle relaxants. It is characterized by a fade in the response to TOF stimulation. The transition to a Phase II block is indicative of receptor desensitization and is associated with tachyphylaxis.

Q5: Can a Phase II block be reversed?

A5: Yes, a Phase II block can often be antagonized by acetylcholinesterase inhibitors, such as neostigmine.[5] These drugs increase the concentration of acetylcholine at the neuromuscular junction, which can then compete with succinylcholine and help to restore neuromuscular transmission. However, the response can be unpredictable.[8][9] It is crucial to allow sufficient time for the initial depolarizing effects (Phase I) to subside before attempting reversal.[5]

Troubleshooting Guides

Issue 1: Rapid Loss of Neuromuscular Blockade Efficacy In Vivo

  • Possible Cause: Development of tachyphylaxis and a Phase II block due to continuous or frequent administration of succinylcholine.

  • Troubleshooting Steps:

    • Monitor Neuromuscular Function: Continuously monitor the degree of neuromuscular blockade using a peripheral nerve stimulator to observe the train-of-four (TOF) ratio. A fade in the TOF response is indicative of a Phase II block.

    • Adjust Dosage: Gradually increase the infusion rate or the dose of intermittent boluses to maintain the desired level of neuromuscular blockade. Be aware that this will also increase the total drug administered.

    • Consider an Alternative Agent: For long-term experiments requiring sustained neuromuscular blockade, consider switching to a non-depolarizing neuromuscular blocking agent such as rocuronium or vecuronium, which do not exhibit tachyphylaxis to the same extent.[10][11][12][13]

    • Attempt Reversal of Phase II Block (with caution): If a profound Phase II block is present and recovery is desired, administration of an acetylcholinesterase inhibitor like neostigmine can be considered after allowing a sufficient washout period for the initial depolarizing effects to diminish.[5]

Issue 2: High Variability in Succinylcholine Dose Requirements Between Experimental Animals

  • Possible Cause: Individual differences in plasma cholinesterase activity, the enzyme responsible for metabolizing succinylcholine. Genetic variations can lead to significantly prolonged effects of the drug in some animals.

  • Troubleshooting Steps:

    • Baseline Screening: If possible, perform a baseline assessment of plasma cholinesterase activity in your animal cohort to identify individuals with potential deficiencies.

    • Individualized Dosing: Start with a conservative dose of succinylcholine and titrate to effect for each animal while closely monitoring neuromuscular function.

    • Extended Monitoring: Be prepared for prolonged recovery times in some animals and ensure continuous ventilatory support is available until full spontaneous respiration returns.

Data Presentation

Table 1: Onset of Tachyphylaxis and Phase II Block with Continuous Succinylcholine Infusion in a Pediatric Clinical Study

ParameterMean Time to Onset (minutes)Mean Cumulative Dose (mg/kg)
Tachyphylaxis23 ± 23.0 ± 0.4
Phase II Block (TOF ratio < 50%)29 ± 54.1 ± 0.6

Data adapted from a study in children anesthetized with halothane and N2O/O2.[6][7]

Table 2: Dose-Response Characteristics of Succinylcholine

ParameterValue (mg/kg)
ED50 (single dose)0.14
ED90 (single dose)0.27 ± 0.03
ED90 (cumulative dose with infusion)0.26 ± 0.02

ED50 and ED90 represent the doses required to produce 50% and 90% neuromuscular blockade, respectively. Data from studies in adult patients.[14][15]

Experimental Protocols

Protocol 1: In Vivo Induction and Monitoring of Succinylcholine Tachyphylaxis in a Rodent Model

  • Animal Preparation: Anesthetize the rodent (e.g., rat, mouse) with an appropriate anesthetic agent and ensure adequate ventilation. Place stimulating electrodes over a peripheral nerve (e.g., sciatic or ulnar nerve) and recording electrodes over the corresponding muscle to monitor neuromuscular transmission.

  • Baseline Measurement: Deliver single twitch stimuli (0.1 Hz) to establish a baseline twitch height.

  • Induction of Neuromuscular Blockade: Administer an initial bolus dose of succinylcholine (e.g., 0.5-1.0 mg/kg, IV) to achieve >90% twitch depression.

  • Maintenance of Blockade and Induction of Tachyphylaxis: Commence a continuous intravenous infusion of succinylcholine (e.g., starting at 50-100 µg/kg/min).

  • Monitoring for Tachyphylaxis:

    • Continuously monitor the twitch height. An increase in twitch height despite a constant infusion rate indicates the development of tachyphylaxis.

    • Periodically (e.g., every 10-15 minutes), deliver a train-of-four (TOF) stimulus (2 Hz for 2 seconds). The development of a fade in the T4/T1 ratio signifies the transition to a Phase II block.

  • Dose Adjustment: Titrate the infusion rate of succinylcholine upwards to maintain the desired level of >90% twitch depression as tachyphylaxis develops. Record the changes in dose requirements over time.

  • Recovery: Discontinue the succinylcholine infusion and monitor the spontaneous recovery of twitch height and the resolution of the TOF fade.

Protocol 2: In Vitro Characterization of nAChR Desensitization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Prepare Xenopus laevis oocytes and inject them with cRNA encoding the subunits of the desired nicotinic acetylcholine receptor (nAChR) subtype. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution. Impale the oocyte with two microelectrodes for voltage clamping.

  • Agonist Application: Apply acetylcholine or succinylcholine to the oocyte using a rapid perfusion system.

  • Induction of Desensitization:

    • To induce desensitization, apply a prolonged pulse of a high concentration of succinylcholine (e.g., 10-100 µM) for a duration sufficient to observe a decay in the current response.

    • Alternatively, use a double-pulse protocol where a conditioning pulse of succinylcholine is followed by a test pulse at varying time intervals to measure the rate of recovery from desensitization.[2]

  • Data Analysis: Measure the peak current amplitude and the rate of current decay (desensitization). For double-pulse experiments, plot the amplitude of the test pulse response as a function of the inter-pulse interval to determine the time course of recovery from desensitization.

Mandatory Visualizations

Succinylcholine_Tachyphylaxis_Pathway Succinylcholine Succinylcholine (Continuous/Repeated Dosing) nAChR Nicotinic Acetylcholine Receptor (nAChR) Succinylcholine->nAChR Binds to PhaseI Phase I Block (Depolarization) nAChR->PhaseI Initial Activation Desensitization Receptor Desensitization (Conformational Change) PhaseI->Desensitization Prolonged Agonist Exposure PhaseII Phase II Block (Non-depolarizing characteristics) Desensitization->PhaseII Tachyphylaxis Tachyphylaxis (Decreased Response) PhaseII->Tachyphylaxis

Caption: Signaling pathway of succinylcholine-induced tachyphylaxis.

Experimental_Workflow_InVivo cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Anesthesia & Instrumentation Baseline Establish Baseline Neuromuscular Response Animal_Prep->Baseline SCh_Admin Succinylcholine Administration (Bolus + Infusion) Baseline->SCh_Admin Monitoring Continuous Monitoring (Twitch Height, TOF) SCh_Admin->Monitoring Dose_Adj Dose Titration Monitoring->Dose_Adj Tachyphylaxis Detected Tachy_Onset Determine Onset of Tachyphylaxis & Phase II Block Monitoring->Tachy_Onset Dose_Adj->Monitoring Dose_Req Quantify Increase in Dose Requirement Dose_Adj->Dose_Req

Caption: Experimental workflow for in vivo tachyphylaxis studies.

Troubleshooting_Logic Start Decreased Efficacy of Succinylcholine Check_TOF TOF Fade Present? Start->Check_TOF PhaseII_Tachy Phase II Block & Tachyphylaxis Likely Check_TOF->PhaseII_Tachy Yes Enzyme_Deficiency Consider Plasma Cholinesterase Deficiency Check_TOF->Enzyme_Deficiency No Increase_Dose Increase Succinylcholine Dose PhaseII_Tachy->Increase_Dose Alt_Agent Consider Alternative (Non-depolarizing) Agent PhaseII_Tachy->Alt_Agent Reversal Consider Reversal with Acetylcholinesterase Inhibitor (with caution) PhaseII_Tachy->Reversal

Caption: Troubleshooting logic for decreased succinylcholine efficacy.

References

Ditilin (Suxamethonium Chloride) Impurity Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and quantification of impurities in Ditilin (Suxamethonium Chloride).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of this compound (Suxamethonium Chloride)?

The most common impurities in this compound, also known as Suxamethonium Chloride or Succinylcholine Chloride, are primarily degradation products and synthesis-related substances. These include:

  • Succinylmonocholine: A hydrolysis product where one of the choline esters is cleaved.[1][2][3]

  • Succinic Acid: The final hydrolysis product where both choline esters are cleaved.[1][3]

  • Choline: Released during the hydrolysis of suxamethonium to succinylmonocholine and further to succinic acid.[2]

  • Synthesis-Related Impurities: A study identified potential synthesis-related impurities such as [2-(trimethylaminium)ethyl]-[2'-(trimethylaminium)vinyl] succinate and [2-(dimethylamino)etyl]-[2'-(trimethylaminium)etyl] succinate.[1]

Q2: What are the recommended analytical techniques for quantifying this compound and its impurities?

Several analytical techniques are employed for the quantification of this compound and its impurities. The choice of method often depends on the specific impurity and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, is a widely used method. A common wavelength for detection is 214 nm.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for separating the highly polar this compound and its impurities like succinylmonocholine and succinic acid.[1][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and specific quantification, especially in biological matrices, LC-MS/MS is the method of choice.[5][6]

  • Thin-Layer Chromatography (TLC): TLC can be used for the qualitative detection of the active agent in the presence of its degradation products.[7]

Q3: Are there official pharmacopeial methods for this compound impurity analysis?

Yes, pharmacopeias like the United States Pharmacopeia (USP) provide monographs for Suxamethonium Chloride that include tests for impurities. These monographs specify the analytical procedures and acceptance criteria for known and unknown impurities. For instance, the USP sets limits for succinic acid and succinylmonocholine.[8]

Troubleshooting Guide

Issue 1: Poor separation between this compound and Succinylmonocholine peaks in HPLC.

  • Potential Cause: Inadequate chromatographic resolution.

  • Troubleshooting Steps:

    • Switch to HILIC: HILIC provides excellent resolution between suxamethonium and its main impurity, succinylmonocholine.[1][4] A high resolution (Rs > 3) has been reported using a HILIC method.[1]

    • Optimize Mobile Phase: In a HILIC system, adjust the ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile). A mobile phase of 30% phosphate buffer (pH 4.0; 0.05 M) in acetonitrile has been shown to be effective.[1]

    • Adjust pH: The pH of the mobile phase can significantly impact the retention and separation of these ionizable compounds. Experiment with pH adjustments within the stable range of the column.

    • Consider Ion-Pair Chromatography: While HILIC is often preferred, ion-pair chromatography can also be used for separation.[8]

Issue 2: Low sensitivity for detecting trace-level impurities.

  • Potential Cause: The detector is not sensitive enough for the low concentration of the impurity.

  • Troubleshooting Steps:

    • Utilize LC-MS/MS: For trace-level impurities, LC-MS/MS offers significantly higher sensitivity and selectivity compared to UV detection.[5][6]

    • Optimize UV Wavelength: Ensure the detection wavelength is set to the absorption maximum of the impurities. For this compound and its primary impurities, 214 nm is commonly used.[1]

    • Sample Pre-concentration: If possible, develop a sample preparation method that includes a pre-concentration step, such as solid-phase extraction (SPE).[6]

Issue 3: this compound degradation during sample preparation or analysis.

  • Potential Cause: this compound is susceptible to hydrolysis, especially under alkaline conditions.[8]

  • Troubleshooting Steps:

    • Control pH: Maintain acidic conditions (e.g., pH 4) during sample preparation and in the mobile phase to minimize hydrolysis.[1][8]

    • Temperature Control: Store samples at recommended refrigerated temperatures (2-8 °C) to slow down degradation.[2] One study noted that 10% degradation was observed after approximately 90 days in non-refrigerated ambulance compartments.[2]

    • Use Freshly Prepared Solutions: Prepare standards and sample solutions fresh daily to avoid analyzing degraded samples.

Experimental Protocols

Method 1: HILIC-UV for Quantification of this compound, Succinylmonocholine, and Succinic Acid

This method is adapted from a published study for the analysis of Active Pharmaceutical Ingredient (API) and medicinal products.[1][4]

  • Chromatographic System:

    • Column: COSMOSIL HILIC (e.g., 250 x 4.6 mm, 5 µm)[4]

    • Mobile Phase: Isocratic elution with 30% 0.05 M phosphate buffer (pH 4.0) in acetonitrile.[1][4]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection: 214 nm[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm filter before injection.

  • Validation Parameters:

    • A study using a similar method reported the following validation data:[1]

      • Linearity: 7.3 µg/mL - 670 µg/mL (R² = 0.999)

      • LOD: 2.4 µg/mL (Succinic Acid), 6.0 µg/mL (Succinylmonocholine), 11.5 µg/mL (Succinylcholine)

      • Recovery: 95.7% - 98.9%

      • Precision (CV): 1.0% - 5.9%

Quantitative Data Summary

AnalyteLinearity Range (µg/mL)LOD (µg/mL)Recovery (%)
Succinic Acid-2.495.7 - 98.9
Succinylmonocholine-6.095.7 - 98.9
Succinylcholine (this compound)7.3 - 67011.595.7 - 98.9

Table based on data from a published HILIC method.[1]

Visualizations

Ditilin_Degradation_Pathway This compound This compound (Suxamethonium) Succinylmonocholine Succinylmonocholine + Choline This compound->Succinylmonocholine Hydrolysis Succinic_Acid Succinic Acid + Choline Succinylmonocholine->Succinic_Acid Hydrolysis

Caption: Hydrolytic degradation pathway of this compound.

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis HILIC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HILIC System Filter->Inject Separate Isocratic Separation (ACN/Buffer) Inject->Separate Detect UV Detection (214 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify

Caption: Experimental workflow for HILIC analysis.

Troubleshooting_Logic Start Poor Peak Separation HILIC Use HILIC Method? Start->HILIC Optimize_Mobile Optimize Mobile Phase (ACN/Buffer Ratio, pH) HILIC->Optimize_Mobile Yes Ion_Pair Consider Ion-Pair Chromatography HILIC->Ion_Pair No Resolved Peaks Resolved Optimize_Mobile->Resolved Ion_Pair->Resolved

Caption: Troubleshooting logic for poor peak separation.

References

Managing pH sensitivity of Ditilin solutions for reliable results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the pH sensitivity of Ditilin (suxamethonium chloride) solutions to ensure reliable and reproducible experimental results. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its pH sensitivity a concern?

A1: this compound, also known as suxamethonium or succinylcholine, is a depolarizing neuromuscular blocking agent.[1] It functions as an agonist at nicotinic acetylcholine receptors (nAChRs) on the motor endplate of skeletal muscle.[2][3] The stability of this compound in aqueous solutions is highly dependent on pH. Deviations from the optimal pH range can lead to rapid hydrolysis, resulting in a loss of potency and the formation of degradation products, which can affect experimental outcomes. Aqueous solutions of suxamethonium chloride typically have a pH of around 4.[4]

Q2: What is the optimal pH range for storing this compound solutions?

A2: The optimal pH range for the stability of this compound solutions is between 3.0 and 4.2.[5] Within this acidic range, the rate of hydrolysis is minimized, ensuring the integrity of the compound for a longer duration. Alkaline solutions, with a pH greater than 8.5, are incompatible and will cause rapid degradation.[2][6]

Q3: What are the primary degradation products of this compound?

A3: this compound undergoes hydrolysis in a two-step process. First, it is hydrolyzed to succinylmonocholine and choline. Succinylmonocholine is then further hydrolyzed to succinic acid and choline.[7] The rate of this degradation is significantly influenced by the pH of the solution.

Q4: How should I prepare a stock solution of this compound for my experiments?

A4: It is recommended to prepare this compound solutions fresh for each experiment. If a stock solution is necessary, it should be prepared in an appropriate acidic buffer (pH 3.0-4.5) and stored at 2-8°C.[2] For in-vitro experiments, using a suitable buffer such as a citrate or acetate buffer is recommended over simply dissolving in water to maintain a stable pH.

Q5: Are there any visual indicators of this compound degradation?

A5: While subtle chemical degradation may not be visually apparent, significant degradation or instability can sometimes manifest as a change in the clarity or color of the solution. However, the absence of visual changes does not guarantee the stability of the solution. The most reliable way to assess the integrity of a this compound solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: pH-Related Issues with this compound Solutions

Problem Probable Cause(s) Solution(s)
Inconsistent or weaker than expected experimental results. 1. Degradation of this compound due to improper pH. The pH of the solution may have shifted outside the optimal range (3.0-4.2), leading to hydrolysis and loss of potency.[5] 2. Use of alkaline solutions for dilution. Diluting this compound in alkaline buffers or solutions will accelerate its degradation.[2]1. Prepare fresh solutions for each experiment. 2. Use an appropriate acidic buffer (e.g., citrate or acetate buffer, pH 4.0) to prepare your solutions. 3. Verify the pH of your final solution using a calibrated pH meter. 4. Store stock solutions at 2-8°C and for a limited time.[2]
Precipitate formation in the this compound solution. 1. pH of the solution is outside the optimal range , leading to the formation of less soluble degradation products. 2. Interaction with components of the buffer or medium. Certain salts or compounds in your experimental medium could be reacting with this compound.1. Ensure the pH of your solution is within the 3.0-4.2 range. [5] 2. Prepare the solution in a recommended buffer (see Experimental Protocols). 3. If using a complex medium, test the compatibility of this compound with the medium beforehand.
Rapid loss of this compound activity over a short period. 1. High storage temperature. Elevated temperatures significantly accelerate the hydrolysis of this compound. 2. Exposure to light. Although pH and temperature are the primary factors, prolonged exposure to light can also contribute to degradation.1. Always store this compound solutions, especially stock solutions, at 2-8°C. [2] 2. Protect solutions from light by using amber vials or by wrapping the container in foil.

Data Presentation: pH and Temperature Stability of Suxamethonium Chloride

The following table summarizes the degradation rates of suxamethonium chloride solutions at various temperatures and initial pH values.

ConcentrationInitial pHTemperature (°C)Degradation Rate (% per month)Time to 10% Potency Loss (months)
20 mg/mL3.5240.18~55.6
20 mg/mL3.52Room Temperature1.28.3
20 mg/mL3.52375.4~1.9
50 mg/mL3.140.30~33.3
50 mg/mL3.1Room Temperature2.14.8
50 mg/mL3.1378.1~1.2

Data adapted from a study on the stability of succinylcholine solutions. The study noted that the hydrolysis of succinylcholine is catalyzed by hydrogen ions, and the production of succinic acid during degradation can further decrease the pH, potentially accelerating the reaction.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Citrate Buffer (pH 4.0)

Materials:

  • This compound (Suxamethonium Chloride) powder

  • Citric Acid Monohydrate

  • Sodium Citrate Dihydrate

  • Deionized water

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • 0.22 µm sterile filter

Procedure:

  • Prepare 0.1 M Citric Acid Solution: Dissolve 21.01 g of citric acid monohydrate in 1 L of deionized water.

  • Prepare 0.1 M Sodium Citrate Solution: Dissolve 29.41 g of sodium citrate dihydrate in 1 L of deionized water.

  • Prepare 0.1 M Citrate Buffer (pH 4.0): In a beaker, combine approximately 61.5 mL of 0.1 M citric acid solution with 38.5 mL of 0.1 M sodium citrate solution. Verify the pH with a calibrated pH meter and adjust as necessary with the citric acid or sodium citrate solutions.

  • Prepare 10 mM this compound Stock Solution:

    • Calculate the required mass of this compound powder for your desired volume of 10 mM stock solution (Molar Mass of Suxamethonium Chloride Dihydrate ≈ 397.3 g/mol ).

    • Accurately weigh the this compound powder and dissolve it in a small volume of the prepared citrate buffer (pH 4.0).

    • Once fully dissolved, transfer the solution to a volumetric flask and bring it to the final desired volume with the citrate buffer.

  • Sterilization and Storage:

    • Sterile-filter the solution through a 0.22 µm filter into a sterile, light-protected container.

    • Store the stock solution at 2-8°C. It is recommended to use the solution as soon as possible.

Protocol 2: Stability Testing of a this compound Solution

Objective: To determine the stability of a prepared this compound solution under specific storage conditions.

Materials:

  • Prepared this compound solution

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 218 nm)[9]

  • Mobile phase (e.g., 100% water)[9]

  • Reference standard of this compound

  • Incubators or water baths set to desired temperatures

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the this compound solution, take an aliquot and analyze it by HPLC to determine the initial concentration. This will serve as your baseline.

  • Sample Storage: Aliquot the remaining solution into several sealed, light-protected vials. Place the vials in the desired storage conditions (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of this compound remaining.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the degradation rate.

Mandatory Visualizations

Ditilin_Signaling_Pathway cluster_NMJ Neuromuscular Junction This compound This compound (Suxamethonium) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds and Activates MotorEndplate Motor Endplate nAChR->MotorEndplate Opens Ion Channel (Na+ influx, K+ efflux) Na_Channel Voltage-Gated Na+ Channels MotorEndplate->Na_Channel Depolarization Repolarization_Block Repolarization Blocked MotorEndplate->Repolarization_Block Persistent Depolarization Ca_Release Ca2+ Release from Sarcoplasmic Reticulum Na_Channel->Ca_Release Action Potential Propagation Contraction Muscle Fiber Contraction (Fasciculations) Ca_Release->Contraction Paralysis Flaccid Paralysis Repolarization_Block->Paralysis

Caption: Signaling pathway of this compound at the neuromuscular junction.

Ditilin_Solution_Workflow start Start prep_buffer Prepare Acidic Buffer (e.g., Citrate pH 4.0) start->prep_buffer dissolve Dissolve this compound in Buffer prep_buffer->dissolve weigh_this compound Weigh this compound Powder weigh_this compound->dissolve check_ph Verify pH of Solution dissolve->check_ph adjust_ph Adjust pH if Necessary check_ph->adjust_ph adjust_ph->dissolve If out of range final_volume Bring to Final Volume adjust_ph->final_volume If in range filter Sterile Filter (0.22 µm) final_volume->filter store Store at 2-8°C, Protected from Light filter->store use Use in Experiment store->use

Caption: Experimental workflow for preparing a this compound solution.

Ditilin_Troubleshooting_Logic start Inconsistent Experimental Results Observed check_solution_prep Was the solution prepared fresh? start->check_solution_prep check_ph Was the pH of the solution verified? check_solution_prep->check_ph Yes prepare_fresh Action: Prepare a fresh solution. check_solution_prep->prepare_fresh No check_buffer Was an acidic buffer used? check_ph->check_buffer Yes verify_ph Action: Verify and adjust pH to 3.0-4.2. check_ph->verify_ph No check_storage How was the solution stored? check_buffer->check_storage Yes use_buffer Action: Use a recommended acidic buffer (e.g., citrate). check_buffer->use_buffer No check_storage->prepare_fresh Improperly check_storage->prepare_fresh Properly (Re-evaluate other experimental variables) proper_storage Action: Store at 2-8°C, protected from light.

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Technical Support Center: Troubleshooting Ditilin-Induced Fasciculations in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Ditilin (suxamethonium)-induced fasciculations in research animals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (suxamethonium) and why does it cause muscle fasciculations?

A1: this compound, also known as suxamethonium or succinylcholine, is a depolarizing neuromuscular blocking agent.[1][2] It functions as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of skeletal muscle.[1][3][4] Upon administration, this compound binds to these receptors, mimicking the action of acetylcholine and causing a prolonged depolarization of the muscle membrane.[1][4][5] This initial, widespread, and uncoordinated depolarization of muscle fibers manifests as transient, involuntary muscle twitches known as fasciculations.[1][3] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound is broken down more slowly by plasma cholinesterase (pseudocholinesterase), leading to a persistent depolarization and subsequent muscle paralysis.[1][3]

Q2: Are fasciculations a necessary side effect of this compound administration?

A2: While common, with an incidence as high as 95% in some cases, fasciculations are not an unavoidable side effect.[6] Various pretreatment strategies can be employed to significantly reduce or even eliminate the occurrence and intensity of this compound-induced fasciculations.[1][6]

Q3: What are the potential negative consequences of this compound-induced fasciculations in research animals?

A3: Beyond the visible muscle twitching, fasciculations can lead to several complications that may impact experimental outcomes and animal welfare. These include:

  • Post-procedural myalgia (muscle pain): This is a significant concern and can be a source of post-operative distress for the animal.[1]

  • Increased intraocular and intragastric pressure: The intense muscle contractions can raise pressure within the eyes and stomach.[3][7]

  • Hyperkalemia: The depolarization of muscle cells can lead to a release of potassium into the bloodstream, which can be particularly dangerous in animals with pre-existing conditions like burns or neuromuscular diseases.[2][3][5]

  • Rhabdomyolysis: In susceptible individuals, severe fasciculations can contribute to the breakdown of muscle tissue.[2]

Q4: What are the primary methods to prevent or mitigate this compound-induced fasciculations?

A4: The most common and effective strategies involve pretreatment with specific pharmacological agents before this compound administration. These include:

  • Non-depolarizing neuromuscular blocking agents (NMBAs): Administering a small, "defasciculating" dose of a non-depolarizing NMBA (e.g., rocuronium, atracurium, vecuronium) 3-5 minutes before this compound can effectively prevent fasciculations.[1][8][9]

  • Lidocaine: This local anesthetic can also prevent fasciculations when administered prior to this compound.[1][6]

  • Magnesium sulfate: Magnesium has been shown to reduce the incidence and severity of fasciculations.[6][10]

  • Opioids: Certain opioids, like remifentanil and alfentanil, have been shown to attenuate the intensity of fasciculations.[7][11]

Troubleshooting Guide

Problem: Severe or persistent fasciculations observed after this compound administration.

Possible Cause Suggested Solution
No pretreatment administered. Implement a pretreatment protocol. The most effective approach is to administer a small dose of a non-depolarizing neuromuscular blocker 3-5 minutes prior to this compound.[1]
Inadequate dose of pretreatment agent. Review and adjust the dose of the pretreatment agent. The optimal dose will provide a defasciculating effect without causing significant muscle paralysis before the this compound is administered.
Incorrect timing of pretreatment. Ensure the pretreatment agent is given with sufficient time to take effect, typically 3-5 minutes before this compound injection.[1]
Animal model is particularly sensitive. Consider alternative neuromuscular blocking agents if fasciculations remain a significant issue despite pretreatment. The choice of agent may depend on the species and the specific experimental requirements.
Incorrect route of administration. Verify that both the pretreatment and this compound are administered via the correct route, typically intravenously for rapid onset.[12]

Problem: Animal exhibits signs of post-procedural pain or distress (myalgia).

Possible Cause Suggested Solution
Fasciculations were not adequately prevented. Improve the pretreatment protocol to minimize fasciculations, as this is a primary cause of myalgia.[1]
Inflammatory response to muscle contractions. Administer nonsteroidal anti-inflammatory drugs (NSAIDs) to manage post-procedural pain.[6]
Individual animal sensitivity. Provide appropriate analgesic support post-procedure and monitor the animal closely for signs of pain.

Data on Prevention of this compound-Induced Fasciculations

The following table summarizes the effectiveness of various pretreatment strategies in reducing the incidence of fasciculations.

Pretreatment Agent Dosage Effectiveness in Preventing Fasciculations Reference
Non-depolarizing NMBAs Varies by agent (e.g., Rocuronium 0.06 mg/kg)High (Number Needed to Treat: 1.2-2.5)[6][13]
Lidocaine Varies by protocolHigh (Number Needed to Treat: 1.2-2.5)[6]
Magnesium Sulfate 6 mg/kgSignificant reduction in incidence and degree of fasciculations[10]
Remifentanil 1.5 µg/kgDecreased intensity of fasciculations[11]
Alfentanil 50 µg/kgEffectively inhibits incidence and intensity of fasciculations[7]

Experimental Protocols

Protocol 1: Administration of this compound with Pretreatment to Mitigate Fasciculations

Objective: To induce neuromuscular blockade using this compound while minimizing or preventing fasciculations.

Materials:

  • This compound (Suxamethonium chloride) solution for injection

  • Non-depolarizing neuromuscular blocking agent (e.g., Rocuronium)

  • Sterile saline for dilution

  • Appropriate syringes and needles for the animal model

  • Intravenous catheter

  • General anesthetic agent (as per approved institutional protocol)[12]

  • Monitoring equipment (e.g., for heart rate, respiration)

Procedure:

  • Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.[12]

  • Place an intravenous catheter for reliable vascular access.

  • Administer a pre-calculated "defasciculating" dose of a non-depolarizing neuromuscular blocker (e.g., 10% of the ED95 for rocuronium) intravenously.[1]

  • Wait for 3-5 minutes to allow the pretreatment to take effect.[1]

  • Administer the calculated dose of this compound intravenously. The typical dose for rapid sequence induction is 0.75-1.50 mg/kg.[3]

  • Observe the animal for the presence and severity of fasciculations. A grading scale can be used for quantification (e.g., 0 = no fasciculations, 1 = mild, 2 = moderate, 3 = severe).

  • Proceed with the experimental procedure requiring neuromuscular blockade.

  • Continuously monitor the animal's vital signs and depth of anesthesia. It is crucial to ensure adequate anesthesia as neuromuscular blockers do not provide analgesia or sedation.[12]

  • Provide mechanical ventilation as this compound will cause paralysis of the respiratory muscles.[12]

Visualizations

Ditilin_Signaling_Pathway cluster_NMJ Neuromuscular Junction Motor_Neuron Motor Neuron Terminal Synaptic_Cleft Synaptic Cleft Motor_End_Plate Motor End Plate This compound This compound (Suxamethonium) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to and activates Depolarization Prolonged Depolarization nAChR->Depolarization Causes Fasciculations Initial Muscle Fasciculations (Uncoordinated Contractions) Depolarization->Fasciculations Leads to Paralysis Phase I Block: Flaccid Paralysis Depolarization->Paralysis Maintains, resulting in

Caption: Mechanism of this compound-induced fasciculations and paralysis.

Experimental_Workflow Start Start: Animal Preparation and Anesthesia Pretreatment Administer Pretreatment Agent (e.g., non-depolarizing NMBA) Start->Pretreatment Wait Wait 3-5 Minutes Pretreatment->Wait Administer_this compound Administer this compound (Suxamethonium) Wait->Administer_this compound Observe Observe and Score Fasciculations Administer_this compound->Observe Procedure Proceed with Experimental Procedure Observe->Procedure Monitor Continuous Monitoring (Vital Signs, Anesthesia Depth) Procedure->Monitor End End of Procedure/ Recovery or Euthanasia Monitor->End Troubleshooting_Fasciculations Start Severe Fasciculations Observed? Pretreatment_Used Was Pretreatment Administered? Start->Pretreatment_Used Check_Dose_Timing Was Dose and Timing of Pretreatment Correct? Pretreatment_Used->Check_Dose_Timing Yes Implement_Protocol Action: Implement Pretreatment Protocol Pretreatment_Used->Implement_Protocol No Consider_Sensitivity Is the Animal Model Particularly Sensitive? Check_Dose_Timing->Consider_Sensitivity Yes Adjust_Protocol Action: Adjust Dose and/or Timing Check_Dose_Timing->Adjust_Protocol No Alternative_NMBA Action: Consider Alternative NMBA Consider_Sensitivity->Alternative_NMBA Yes No_Issue No Action Needed Consider_Sensitivity->No_Issue No

References

Technical Support Center: Ditilin (Suxamethonium Chloride) Powder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for handling and storing Ditilin (Suxamethonium Chloride) powder for researchers, scientists, and drug development professionals. Suxamethonium chloride is a depolarizing neuromuscular blocking agent.[1]

Frequently Asked Questions (FAQs)

1. What is this compound (Suxamethonium Chloride)? Suxamethonium chloride, also known as succinylcholine, is a sterile, non-pyrogenic, aqueous solution for intravenous (IV) or intramuscular (IM) use.[2] It is a short-acting muscle relaxant used in anesthesia to facilitate procedures like tracheal intubation.[3][4] Structurally, it consists of two acetylcholine molecules linked by their acetyl groups.[3]

2. What are the primary hazards associated with this compound powder? this compound powder is toxic if swallowed.[5][6] It can cause skin and eye irritation.[5] Inhalation of the powder should be avoided.[5] The material may form an explosible dust-air mixture if dispersed.[5]

3. What personal protective equipment (PPE) is required when handling this compound powder? A comprehensive risk assessment should guide PPE selection.[5] Recommended PPE includes:

  • Respiratory Protection: A negative pressure air-purifying respirator (half face mask) with a P3 filter is recommended if the risk assessment indicates it's necessary.[5]

  • Eye Protection: Safety glasses should be used to protect against direct contact.[5]

  • Skin and Body Protection: Protective clothing and impervious gloves are necessary to prevent direct contact with the substance.[5]

4. How should this compound powder be stored? this compound powder is hygroscopic and sensitive to light.[5][7] Therefore, it should be stored in a tightly closed, dry container in a cool, well-ventilated place, protected from light.[5][7] Recommended storage is refrigerated at temperatures between 2°C and 8°C.[7]

5. What is the stability of this compound in solution? Diluted solutions of suxamethonium should be used within 24 hours of preparation.[8][9] Studies have shown that suxamethonium solution for injection can remain stable with at least 95% of its original concentration for 17 days at ambient temperature (22°C-26°C).[10] One study indicated stability for up to 30 days at 15°C to 25°C and up to 18 months at 2°C to 8°C.[11] However, another study noted a degradation rate of 2.1% per month at room temperature.[12]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Powder has clumped or changed color. Moisture absorption due to improper storage.Do not use. Dispose of the powder according to local regulations. Review storage procedures to ensure the container is tightly sealed and stored in a dry environment.
Reduced potency of prepared solution. Degradation due to improper storage or prolonged storage after dilution. Suxamethonium is unstable in aqueous solutions and undergoes hydrolysis.[12]Prepare fresh solutions daily and store them under recommended conditions. If using a pre-prepared solution, ensure it is within its stability window. Consider performing a potency assay if degradation is suspected.
Unexpected experimental results. Contamination of the powder or solution. Incorrect concentration of the prepared solution.Review the solution preparation protocol. Ensure all glassware is clean and that the correct solvent and concentration were used. Use a calibrated balance for weighing the powder.
Spill of this compound powder. Accidental mishandling.Evacuate the area. Wear full personal protective equipment, including respiratory protection, during cleanup.[5] Moisten the spillage with water to avoid dust generation, then transfer it to a container for disposal.[5] Wash the spillage area with water.[5]

Quantitative Data on Stability

TemperatureConcentrationDurationRemaining ConcentrationReference
22°C - 26°C50 mg/mL17 days≥ 95%[10]
15°C - 25°C50 mg/mL30 daysSatisfactory[11]
2°C - 8°C50 mg/mL18 monthsSatisfactory[11]
Room Temperature50 mg/mL1 monthDegradation rate of 2.1%[12]
40°C50 mg/mL63 days< 90%[12]
Room TemperatureSolution2 monthsStable[12]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound (Suxamethonium Chloride) Solution (0.1% - 0.2%)

  • Objective: To prepare a 1-2 mg/mL solution of suxamethonium chloride for experimental use.

  • Materials:

    • Suxamethonium chloride powder

    • 5% dextrose solution or sterile isotonic saline[9]

    • Sterile volumetric flasks and pipettes

    • Appropriate PPE (gloves, safety glasses, lab coat)

  • Procedure:

    • Weigh the required amount of suxamethonium chloride powder using an analytical balance.

    • Transfer the powder to a sterile volumetric flask.

    • Add a small amount of the chosen diluent (5% dextrose or saline) to dissolve the powder.

    • Once dissolved, add the diluent to the final volume.

    • Mix the solution thoroughly.

    • Use the diluted solution within 24 hours.[8][9]

Protocol 2: Handling a this compound Powder Spill

  • Objective: To safely clean and decontaminate an area after a this compound powder spill.

  • Materials:

    • Full PPE, including respiratory protection[5]

    • Water for moistening

    • Absorbent material

    • Sealable container for waste disposal

    • Detergent and water for cleaning

  • Procedure:

    • Immediately alert others in the area and evacuate if necessary.

    • Don the appropriate PPE.[5]

    • Avoid generating dust.[5] Moisten the spilled powder with water.[5]

    • Carefully transfer the moistened powder into a labeled, sealable container for hazardous waste disposal.[5]

    • Clean the spill area thoroughly with water and detergent.[6]

    • Dispose of all contaminated materials, including PPE, as hazardous waste according to local regulations.[6]

Visualizations

Ditilin_Handling_Workflow Workflow for Safe Handling of this compound Powder start Start: Receive this compound Powder storage Store in a cool, dry, dark place (2-8°C) in a tightly sealed container. start->storage ppe Wear appropriate PPE: - Safety Glasses - Gloves - Lab Coat - Respirator (if needed) storage->ppe weighing Weigh powder in a ventilated enclosure. ppe->weighing dissolving Dissolve in appropriate solvent. weighing->dissolving use Use solution in experiment. dissolving->use disposal Dispose of waste according to hazardous waste protocols. use->disposal end End disposal->end

Caption: Workflow for the safe handling of this compound powder from receipt to disposal.

Ditilin_Degradation_Pathway Hydrolysis Degradation Pathway of Suxamethonium suxamethonium Suxamethonium succinylmonocholine Succinylmonocholine suxamethonium->succinylmonocholine Hydrolysis by Butyrylcholinesterase succinic_acid Succinic Acid succinylmonocholine->succinic_acid choline Choline succinylmonocholine->choline

Caption: The primary degradation pathway of suxamethonium is through hydrolysis.[12][13]

References

Technical Support Center: Overcoming Resistance to Succinylcholine in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding resistance to succinylcholine in experimental models.

Troubleshooting Guide: Succinylcholine Insensitivity

This section addresses specific issues users might encounter during their experiments, providing a step-by-step approach to identify and resolve the problem.

Question: My experimental model shows little to no response to a standard dose of succinylcholine. What are the immediate troubleshooting steps?

Answer: When encountering apparent resistance to succinylcholine, a systematic approach is crucial to pinpoint the cause. Resistance can stem from issues with the drug itself, the dose administered, or underlying physiological mechanisms in the animal model.[1][2]

Initial Troubleshooting Workflow:

  • Verify Drug Integrity and Dose:

    • Storage: Confirm that the succinylcholine solution has been stored correctly. While it can be stored at room temperature for 5-6 months with an approximate 10% loss of potency, improper or prolonged storage, especially in warmer conditions, can lead to degradation.[2]

    • Dosage Calculation: Double-check the dose calculation and the volume administered. An insufficient dose is a common reason for inadequate paralysis.[2][3] For rapid sequence induction, underdosing can lead to poor intubating conditions, and a higher dose is generally safer than an insufficient one.[3][4]

  • Evaluate Administration and Onset Timing:

    • Administration Route: Ensure the drug was administered correctly via the intended route (typically intravenous for rapid onset).[3]

    • Timing: Be patient. The time from injection to maximum blockade can range from 21 to 72 seconds.[2] Attempting a procedure too early, such as at the start of fasciculations rather than waiting for approximately 60 seconds, may result in inadequate muscle relaxation.[2][5]

  • Assess for Pharmacological Causes:

    • If the drug, dose, and timing are correct, the resistance is likely due to a pharmacological mechanism within the experimental model. The two primary causes are accelerated breakdown of the drug before it reaches the neuromuscular junction or alterations at the receptor site itself.[1][6]

G cluster_0 Initial Troubleshooting Start Inadequate Response to Succinylcholine Check_Drug Step 1: Verify Drug Integrity & Dose Start->Check_Drug Check_Admin Step 2: Evaluate Administration & Timing Check_Drug->Check_Admin If dose/storage is correct Assess_Pharm Step 3: Investigate Pharmacological Causes Check_Admin->Assess_Pharm If admin/timing is correct

Caption: Initial workflow for troubleshooting succinylcholine resistance.

Frequently Asked Questions (FAQs)

This section delves into the common mechanisms of resistance and how to investigate them.

Question: What are the primary mechanisms of succinylcholine resistance?

Answer: Succinylcholine resistance can be broadly categorized into two main types:

  • Pharmacokinetic Resistance (Increased Drug Metabolism): This is most commonly due to elevated activity of butyrylcholinesterase (BChE), also known as plasma cholinesterase.[1] Succinylcholine is rapidly hydrolyzed by BChE in the plasma, and normally only about 10% of the injected dose reaches the neuromuscular junction.[1][2][7] Increased BChE activity breaks down the drug even faster, further reducing the amount that can act on the receptors. This can be an inherited genetic trait or an acquired condition.[2][6]

  • Pharmacodynamic Resistance (Altered Effector Site): This involves changes at the neuromuscular junction itself, specifically with the nicotinic acetylcholine receptors (nAChRs).[1] Key causes include:

    • Decreased Number of Functional Receptors: Conditions like myasthenia gravis, where antibodies block or destroy nAChRs, lead to resistance because a normal dose of succinylcholine cannot depolarize the reduced number of receptors effectively.[5][6][8]

    • Upregulation of Fetal-Type Receptors: In states of skeletal muscle denervation, burns, trauma, or prolonged immobility, there is a proliferation of fetal-type nAChRs (containing a γ-subunit instead of the adult ε-subunit) across the muscle membrane.[8][9] This upregulation can alter the muscle's sensitivity and response to succinylcholine.[9][10]

G cluster_pk Causes cluster_pd Causes Resistance Succinylcholine Resistance Pharmacokinetic Pharmacokinetic (Drug Metabolism) Resistance->Pharmacokinetic Pharmacodynamic Pharmacodynamic (Receptor Site) Resistance->Pharmacodynamic Increased_BChE Increased BChE Activity Pharmacokinetic->Increased_BChE Decreased_AChR Decreased Receptor Number (e.g., Myasthenia Gravis) Pharmacodynamic->Decreased_AChR Upreg_AChR Upregulation of Fetal AChRs (e.g., Denervation, Burns) Pharmacodynamic->Upreg_AChR

Caption: Primary mechanisms contributing to succinylcholine resistance.

Question: How can I determine if my experimental model has increased Butyrylcholinesterase (BChE) activity?

Answer: Investigating BChE activity is a key step in diagnosing pharmacokinetic resistance.

  • Biochemical Assay: The most direct method is to measure BChE enzyme activity in a plasma or serum sample from the animal.[2] This involves a laboratory assay where BChE in the sample catalyzes the breakdown of a specific substrate. The rate of breakdown is measured to quantify enzyme activity.[5] It is important to note that the measured activity can vary depending on the substrate used (e.g., benzoylcholine vs. succinylcholine), and this may not always correlate perfectly with the clinical response.[2]

  • Genetic Analysis: If a hereditary cause is suspected, genetic analysis of the BCHE gene can identify variants known to cause increased enzyme activity, such as the C5+ or E-Cynthiana variants.[2] Over 50 mutations in the BCHE gene have been characterized.[11]

  • Phenotyping: In clinical settings, a "dibucaine number" is used to phenotype BChE variants. This test measures the percentage of enzyme activity inhibited by the local anesthetic dibucaine, which helps identify atypical variants that may lead to prolonged paralysis, but similar principles can be applied to investigate variants causing resistance.[7][12]

Question: What strategies can be used to overcome succinylcholine resistance in an experimental setting?

Answer: The strategy depends on the underlying cause of resistance.

  • For Pharmacokinetic Resistance (High BChE):

    • Increase the Dose: A straightforward approach is to increase the dose of succinylcholine. A higher dose can overcome the accelerated metabolism by saturating the BChE enzyme, allowing more of the drug to reach the neuromuscular junction.[4][6] Doses of 1.5 mg/kg or 2.0 mg/kg have been studied to achieve more reliable intubating conditions.[2][13]

    • Administer a BChE Inhibitor (Caution Advised): While cholinesterase inhibitors like neostigmine are used to reverse non-depolarizing blockers, their effect on succinylcholine is complex. They inhibit BChE, which slows the breakdown of succinylcholine and can prolong its effect.[14][15] However, this can also lead to a prolonged and unpredictable block, especially if a Phase II block develops, and is not a standard method for overcoming initial resistance.[16][17]

  • For Pharmacodynamic Resistance (Receptor Changes):

    • Dose Adjustment: In cases of receptor downregulation (e.g., myasthenia gravis), a higher dose of succinylcholine may be required to achieve the desired effect.[6] Conversely, in states with receptor upregulation (e.g., denervation), there is an increased sensitivity to succinylcholine's depolarizing action and a risk of hyperkalemia, even though resistance to non-depolarizing agents is observed.[8][9][18]

    • Use an Alternative Neuromuscular Blocker: The most reliable strategy is to switch to a non-depolarizing neuromuscular blocking agent, such as rocuronium or atracurium.[12][16] These agents have a different mechanism of action (competitive antagonism) and are not metabolized by BChE.[19] Their effects can also be reliably reversed with agents like sugammadex (for rocuronium) or neostigmine.[20][21]

Question: Can I use a cholinesterase inhibitor like neostigmine to reverse a succinylcholine block?

Answer: No, this is generally not recommended and can be dangerous. Succinylcholine causes a depolarizing block (Phase I). Anticholinesterase agents like neostigmine increase the amount of acetylcholine at the neuromuscular junction, which can actually potentiate or prolong the depolarizing block caused by succinylcholine.[14][16]

With prolonged exposure or high doses, a succinylcholine block can transition to a Phase II block, which has characteristics similar to a non-depolarizing block (e.g., fade on train-of-four stimulation).[18][22] While some studies have explored using anticholinesterases to reverse a confirmed Phase II block, the results are mixed and can lead to potentiation of the block.[17] Therefore, the standard and safest approach is to provide supportive care (e.g., mechanical ventilation) until the succinylcholine is metabolized and function returns spontaneously.[16]

Quantitative Data Summary

The following tables summarize key quantitative data related to succinylcholine administration and resistance from experimental and clinical studies.

Table 1: Succinylcholine Dosing and Neuromuscular Block Onset/Recovery

Parameter Value Species/Context Citation
Standard Intubating Dose 1.0 - 1.5 mg/kg Human Adults [4][6]
Onset of Action (IV) 30 - 60 seconds Human [18]
Time to Maximum Blockade 21 - 72 seconds Human [2]
Recovery to First TOF Response (Normal BChE) 4 - 8 minutes Human [2]
Recovery to First TOF Response (Increased BChE) As early as 2.5 minutes Human [2]
Recovery to 90% Muscle Strength (Normal BChE) 9 - 13 minutes Human [4][23]

| Recommended Infant Dose (IV) | 2.0 mg/kg | Human Infants |[3][18] |

Table 2: Factors Influencing Succinylcholine Efficacy

Factor Effect on Succinylcholine Response Mechanism Citation
Increased BChE Activity Resistance (shorter duration) Rapid hydrolysis of succinylcholine in plasma. [1][4]
Atypical/Deficient BChE Prolonged Blockade (longer duration) Impaired hydrolysis of succinylcholine. [3][7]
Myasthenia Gravis Resistance Decreased number of functional nAChRs. [5][6][8]
Denervation/Burns/Trauma Increased Sensitivity (risk of hyperkalemia) Upregulation of extrajunctional fetal nAChRs. [8][9][18]

| Chronic Anticonvulsant Use | Prolonged Duration (hypersensitivity) | Possible mild upregulation of nAChRs. |[10] |

Detailed Experimental Protocols

Protocol 1: Measurement of Neuromuscular Blockade Using Train-of-Four (TOF) Stimulation

This protocol describes the standard method for quantitatively assessing the degree of neuromuscular blockade in an experimental model.

Objective: To measure the onset, depth, and recovery from neuromuscular blockade induced by succinylcholine.

Materials:

  • Anesthetized experimental animal

  • Peripheral nerve stimulator

  • Recording electrodes (placed over a distal muscle, e.g., gastrocnemius or adductor pollicis)

  • Force transducer or electromyography (EMG) recording system

  • Data acquisition software

Methodology:

  • Animal Preparation: Anesthetize the animal according to an approved protocol. Ensure the limb being monitored is secured to prevent movement artifacts.

  • Electrode Placement: Place stimulating electrodes along the path of a peripheral motor nerve (e.g., the ulnar or sciatic nerve). Place recording electrodes over the belly of the corresponding muscle.

  • Baseline Measurement: Before administering any neuromuscular blocking agent, determine the supramaximal stimulus intensity. This is done by delivering single twitch stimuli at increasing intensity until the muscle twitch response (T1) reaches a plateau. The supramaximal stimulus is typically set at 10-20% above this level.

  • Drug Administration: Administer succinylcholine intravenously.

  • TOF Stimulation: Immediately after administration, begin applying TOF stimuli. This consists of four supramaximal stimuli delivered at a frequency of 2 Hz (one stimulus every 0.5 seconds).[20]

  • Data Recording:

    • Onset: Record the time from drug administration to the disappearance of the twitch responses.

    • Depth of Block: For a depolarizing (Phase I) block, all four twitches are equally suppressed. Monitor the height of the first twitch (T1) relative to its baseline height.[23]

    • Recovery: Monitor the return of the twitch responses. The primary measure of recovery is the TOF ratio (T4/T1), which is the ratio of the amplitude of the fourth twitch to the first. For a Phase I block, there is no fade, so the TOF ratio should remain near 1.0 as the twitches recover. Recovery is generally considered clinically adequate when the TOF ratio is ≥ 0.9.[20]

  • Data Analysis: Plot the twitch height and TOF ratio over time to characterize the pharmacodynamic profile of the succinylcholine dose.

G Prep Anesthetize Animal & Secure Limb Baseline Determine Supramaximal Stimulus (Baseline T1) Prep->Baseline Admin Administer Succinylcholine (IV) Baseline->Admin Stimulate Apply Repetitive Train-of-Four (TOF) Stimulation (2 Hz) Admin->Stimulate Record Record Twitch Heights (T1, T2, T3, T4) Stimulate->Record Analyze Analyze Onset, Depth, and Recovery (TOF Ratio = T4/T1) Record->Analyze

Caption: Experimental workflow for monitoring neuromuscular blockade.

References

Technical Support Center: Minimizing Ditilin (Suxamethonium)-Induced Hyperkalemia in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for minimizing Ditilin (suxamethonium/succinylcholine)-induced hyperkalemia in animal research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound-induced hyperkalemia and what is the underlying mechanism?

A1: this compound-induced hyperkalemia is a rapid increase in serum potassium (K+) levels following the administration of this compound (suxamethonium). Suxamethonium is a depolarizing neuromuscular blocking agent that mimics acetylcholine (ACh) at the neuromuscular junction.[1][2] It binds to nicotinic acetylcholine receptors (nAChRs) on the muscle cell membrane, causing the ion channels to open.[3][4] This leads to an influx of sodium ions and a simultaneous efflux of potassium ions from the muscle cells into the bloodstream.[1][3][5] In normal subjects, this results in a transient, small increase in serum potassium of about 0.5-1.0 mEq/L.[1]

Q2: Why is the hyperkalemic response exaggerated in some animal models or conditions?

A2: The hyperkalemic response is dangerously exaggerated in conditions that cause an "upregulation" of nAChRs.[6][7] In states such as burns, nerve damage (denervation), prolonged immobilization, muscle trauma, or certain muscular dystrophies, the number of nAChRs increases and they spread beyond the neuromuscular junction across the entire muscle membrane.[1][6][8] When suxamethonium is administered in these conditions, the widespread and prolonged activation of this increased number of receptors leads to a massive efflux of potassium, resulting in severe, potentially lethal hyperkalemia.[6][7]

Q3: My animal experienced sudden bradycardia and ECG changes after this compound administration. What should I do?

A3: These are classic signs of severe hyperkalemia.[1] Immediate intervention is critical.

  • Stop the Experiment: Cease any further administration of suxamethonium.

  • Confirm Hyperkalemia: If possible, obtain an immediate blood sample to confirm serum potassium levels.

  • Administer Treatment: Standard emergency treatment for severe hyperkalemia includes:

    • Calcium Gluconate: Administer intravenously to stabilize myocardial membranes and counteract the cardiotoxic effects of potassium. This does not lower serum potassium but protects the heart.

    • Insulin and Dextrose: Administering insulin along with dextrose drives potassium from the extracellular fluid back into the cells.[9]

    • Beta-2 Agonists: Drugs like terbutaline can also help shift potassium intracellularly.[9]

  • Supportive Care: Ensure adequate ventilation and circulation.

Q4: Can I prevent or minimize this hyperkalemic response?

A4: Yes, several pretreatment strategies can be employed to attenuate the rise in potassium. The most common and effective method is "precurarization," which involves administering a small, non-paralyzing dose of a non-depolarizing neuromuscular blocking agent (NMBA) before suxamethonium.

  • Non-depolarizing NMBAs: Pretreating with agents like rocuronium or vecuronium can significantly reduce the magnitude of potassium increase.[10][11] These agents work by occupying a portion of the nAChRs, thereby reducing the number of receptors available for suxamethonium to activate.

  • Magnesium Sulfate: Pretreatment with magnesium sulfate has also been shown to significantly reduce the suxamethonium-induced increase in serum potassium.[12][13]

Q5: Are there any drugs that can worsen this compound-induced hyperkalemia?

A5: Yes. Studies in canine models have shown that pretreatment with the calcium channel blocker verapamil can significantly exacerbate the hyperkalemic response to succinylcholine.[14] The increase in potassium concentration was significantly greater in dogs pretreated with verapamil compared to controls.[14] Therefore, calcium channel blockers of this class should be used with caution.

Quantitative Data on Pretreatment Strategies

The following tables summarize quantitative data from studies evaluating methods to minimize suxamethonium-induced hyperkalemia.

Table 1: Effect of Magnesium Sulfate Pretreatment

SpeciesPretreatment DoseSuxamethonium DoseAverage K+ Increase (Control)Average K+ Increase (Pretreated)Reference
Human60 mg/kg1.5 mg/kg+0.57 mmol/L-0.05 mmol/L (No increase)[13]
HumanNot specifiedNot specified+0.34 mmol/L+0.034 mmol/L[12]

Table 2: Effect of Non-Depolarizing NMBA Pretreatment (Precurarization)

SpeciesPretreatment Agent & DoseSuxamethonium DoseBaseline K+ (mmol/L)Peak K+ (Control Group)Peak K+ (Pretreated Group)Reference
HumanRocuronium (unspecified)Unspecified~4.09~4.90~4.32[10]

Table 3: Effect of Verapamil Pretreatment (Cautionary Data)

SpeciesPretreatment ProtocolSuxamethonium Dose% K+ Increase (Control)% K+ Increase (Pretreated)Reference
CanineVerapamil (0.15 mg/kg bolus + infusion)1 mg/kg14% +/- 6%24% +/- 8%[14]

Experimental Protocols

Protocol 1: General Procedure for Evaluating Pretreatment Efficacy in a Rodent Model (Rat)

This protocol outlines a general procedure. Specifics such as anesthetic choice, drug doses, and animal strain should be determined based on institutional guidelines (IACUC) and experimental goals.

  • Animal Preparation:

    • Acclimate male Wistar rats (250-300g) to the facility for at least one week.

    • Fast animals overnight with free access to water.

    • Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

    • Place the animal on a heating pad to maintain body temperature.

    • Establish vascular access via a tail vein or jugular vein for intravenous (IV) administration and blood sampling.

  • Baseline Blood Sampling (T= -5 min):

    • Collect a baseline blood sample (approx. 0.2 mL) from the catheter into a heparinized tube. This is the T= -5 min sample.

  • Pretreatment Administration (T= -3 min):

    • Control Group: Administer an IV bolus of sterile saline (e.g., 1 mL/kg).

    • Treatment Group 1 (Magnesium): Administer an IV bolus of Magnesium Sulfate (e.g., 60 mg/kg).

    • Treatment Group 2 (Rocuronium): Administer an IV bolus of a precurarizing dose of Rocuronium (e.g., 0.05 mg/kg).

  • Suxamethonium Administration (T= 0 min):

    • Administer an IV bolus of suxamethonium (e.g., 1.5 mg/kg). Observe for muscle fasciculations.

  • Post-Suxamethonium Blood Sampling (T= 1, 3, 5, 10 min):

    • Collect blood samples (approx. 0.2 mL) at 1, 3, 5, and 10 minutes post-suxamethonium administration. The peak potassium rise typically occurs within 3-5 minutes.[10]

  • Sample Processing and Analysis:

    • Immediately centrifuge blood samples to separate plasma.

    • Analyze plasma for potassium concentration using a calibrated electrolyte analyzer.

  • Post-Procedure:

    • Monitor the animal until recovery from anesthesia.

    • Provide appropriate postoperative care as per IACUC protocol.

Visualizations

Signaling Pathway & Experimental Workflow Diagrams

G cluster_0 Mechanism of Suxamethonium-Induced K+ Efflux cluster_1 Mechanism of Pretreatment Inhibition Sux Suxamethonium (ACh Agonist) nAChR Nicotinic ACh Receptor (nAChR) on Muscle Membrane Sux->nAChR Binds to Channel_Open Ion Channel Opens nAChR->Channel_Open Activates Na_Influx Na+ Influx Channel_Open->Na_Influx K_Efflux K+ Efflux Channel_Open->K_Efflux Depolarization Membrane Depolarization (Muscle Fasciculation) Na_Influx->Depolarization Hyperkalemia Increased Extracellular [K+] (Hyperkalemia) K_Efflux->Hyperkalemia ND_NMBA Non-Depolarizing NMBA (e.g., Rocuronium) nAChR2 Nicotinic ACh Receptor (nAChR) ND_NMBA->nAChR2 Competitively Binds Reduced_Binding Reduced Sux. Binding Sites nAChR2->Reduced_Binding Sux2 Suxamethonium Sux2->nAChR2 Binding is blocked Reduced_Efflux Attenuated K+ Efflux Reduced_Binding->Reduced_Efflux

Caption: Cellular mechanism of suxamethonium action and pretreatment.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis acclimatize Animal Acclimatization (e.g., 1 week) fasting Overnight Fasting acclimatize->fasting anesthesia Anesthesia Induction & Monitoring fasting->anesthesia cannulation Vascular Cannulation (IV Access & Sampling) anesthesia->cannulation baseline Baseline Blood Sample (T = -5 min) cannulation->baseline pretreatment Administer Pretreatment (T = -3 min) baseline->pretreatment control_group Control (Saline) pretreatment->control_group Group 1 treatment_group Treatment (e.g., MgSO4) or Rocuronium pretreatment->treatment_group Group 2 sux_admin Administer Suxamethonium (T = 0 min) control_group->sux_admin treatment_group->sux_admin post_sampling Serial Blood Sampling (T = 1, 3, 5, 10 min) sux_admin->post_sampling processing Centrifuge Samples & Separate Plasma post_sampling->processing analysis Measure [K+] (Electrolyte Analyzer) processing->analysis data_comp Data Comparison & Statistical Analysis analysis->data_comp

Caption: General experimental workflow for assessing pretreatments.

References

Validation & Comparative

A Comparative Analysis of Ditilin (Suxamethonium) and Rocuronium for Neuromuscular Blockade in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

In the field of pharmacology and anesthesia research, the selection of an appropriate neuromuscular blocking agent is critical for procedural success and subject safety. This guide provides a detailed comparison of two commonly utilized agents: Ditilin, a depolarizing muscle relaxant with the active ingredient suxamethonium (also known as succinylcholine), and rocuronium, a non-depolarizing agent. This comparison is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform preclinical and clinical research design.

Mechanism of Action: A Fundamental Divergence

The primary difference between this compound and rocuronium lies in their interaction with the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.

This compound (Suxamethonium): As a depolarizing agonist, suxamethonium mimics acetylcholine, binding to and activating the nAChR.[1][2][3] This initially causes muscle fasciculations, a transient contraction of muscle motor units.[4] Subsequently, the persistent depolarization of the motor endplate leads to a state of "accommodation block" (Phase I block), where the membrane becomes inexcitable, resulting in flaccid paralysis.[1][4] With prolonged exposure, the membrane may repolarize but remain desensitized to acetylcholine, a state known as Phase II block.[1][4]

Rocuronium: In contrast, rocuronium is a competitive antagonist of the nAChR.[5][6][7] It binds to the receptor without activating it, thereby preventing acetylcholine from binding and initiating muscle contraction.[6][8] This competitive inhibition leads to muscle relaxation without the initial fasciculations seen with suxamethonium.

G cluster_Sux This compound (Suxamethonium) Signaling Pathway cluster_Roc Rocuronium Signaling Pathway sux Suxamethonium nachr_s Nicotinic ACh Receptor sux->nachr_s Binds and Activates depol Persistent Depolarization (Initial Fasciculations) nachr_s->depol block Inactivation of Voltage-gated Na+ Channels depol->block paralysis_s Flaccid Paralysis block->paralysis_s roc Rocuronium nachr_r Nicotinic ACh Receptor roc->nachr_r Competitively Blocks ach Acetylcholine ach->nachr_r Binding Prevented no_depol No Depolarization nachr_r->no_depol paralysis_r Flaccid Paralysis no_depol->paralysis_r

Caption: Signaling pathways of this compound (Suxamethonium) and Rocuronium.

Efficacy and Performance: A Quantitative Comparison

The efficacy of neuromuscular blocking agents is primarily assessed by their onset of action, duration of action, and the quality of conditions they provide for procedures such as tracheal intubation.

ParameterThis compound (Suxamethonium)RocuroniumNotes
Onset of Action 30-60 seconds[4]60-90 seconds (dose-dependent)[9][10]Suxamethonium generally has a more rapid onset of action.[11] Higher doses of rocuronium (0.9-1.2 mg/kg) can achieve an onset time similar to suxamethonium.[9][12]
Duration of Action 5-10 minutes[2][4]20-35 minutes (intermediate)[9][10]The duration of rocuronium is significantly longer than that of suxamethonium.[10]
Intubation Conditions Generally excellent[13][14]Good to excellent (dose-dependent)[13]Suxamethonium is often considered the gold standard for providing excellent intubating conditions rapidly.[14][15] However, higher doses of rocuronium provide comparable conditions.[12][16]

Adverse Effect Profiles

A critical component of drug comparison in a research setting is the evaluation of potential adverse effects, which can impact subject welfare and data integrity.

Adverse EffectThis compound (Suxamethonium)RocuroniumNotes
Muscle Fasciculations Present[4]AbsentSuxamethonium-induced fasciculations can lead to postoperative myalgia (muscle pain).[15][17]
Hyperkalemia Risk of significant increase in serum potassium[4][18]No significant effect on potassium levelsThis is a major concern in subjects with burns, nerve damage, or certain neuromuscular diseases.[2][4]
Malignant Hyperthermia A known trigger[18]Not a triggerSuxamethonium is contraindicated in susceptible individuals.
Cardiovascular Effects Can cause bradycardia or tachycardia, and hypertension[11]Generally hemodynamically stable[15]Rocuronium is associated with more stable cardiovascular parameters.[15]
Anaphylaxis Higher incidence compared to other neuromuscular blockers[12]Lower incidence than suxamethonium, but still a risk[12]Both agents carry a risk of allergic reactions.
Reversal Spontaneous reversal through plasma cholinesterase[1][2]Reversible with acetylcholinesterase inhibitors (e.g., neostigmine) or a specific binding agent (sugammadex)[12]The availability of sugammadex provides a rapid and reliable reversal for rocuronium-induced blockade.[12]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for evaluating key parameters of neuromuscular blocking agents.

Assessment of Intubating Conditions

A common method for evaluating intubating conditions involves a scoring system, often assessed at a predefined time point after drug administration (e.g., 60 seconds).

  • Subject Preparation: Anesthetize the subject according to the approved institutional protocol. Common induction agents include thiopentone or propofol.[19][20]

  • Drug Administration: Administer a bolus dose of the neuromuscular blocking agent. For comparative studies, doses are typically standardized (e.g., suxamethonium 1.0-1.5 mg/kg or rocuronium 0.6-1.2 mg/kg).[19][20]

  • Laryngoscopy and Intubation: Perform laryngoscopy and tracheal intubation at a fixed time point (e.g., 45 or 60 seconds) after drug administration.[19]

  • Scoring: An observer, ideally blinded to the administered drug, scores the intubating conditions based on a validated scale. This typically includes assessment of:

    • Jaw relaxation

    • Vocal cord position and movement

    • Response to intubation (e.g., coughing, diaphragmatic movement)[13][14]

Conditions are often categorized as excellent, good, or poor.[20]

Measurement of Onset and Duration of Action

Neuromuscular function monitoring provides objective data on the pharmacodynamics of these agents.

  • Monitoring Setup: Place stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve) and a sensor to measure the evoked muscle response (e.g., adductor pollicis muscle).[11]

  • Baseline Measurement: Establish a stable baseline of neuromuscular transmission, typically using a train-of-four (TOF) stimulation pattern.

  • Drug Administration: Administer the neuromuscular blocking agent.

  • Onset Time: Record the time from drug administration to a predefined level of neuromuscular blockade (e.g., 95% depression of the first twitch of the TOF).

  • Duration of Action: Measure the time from drug administration until the neuromuscular function recovers to a certain point (e.g., 25% or 75% recovery of the first twitch or a TOF ratio of 0.9).[11]

G cluster_protocol Experimental Workflow for Neuromuscular Blockade Assessment cluster_onset Onset Measurement cluster_intubation Intubation Assessment (at 60s) cluster_duration Duration Measurement start Anesthetize Subject baseline Establish Baseline Neuromuscular Function (TOF) start->baseline administer Administer Neuromuscular Blocker baseline->administer monitor_onset Monitor TOF Response administer->monitor_onset laryngoscopy Perform Laryngoscopy and Intubation administer->laryngoscopy monitor_recovery Monitor TOF Recovery administer->monitor_recovery onset_time Record Time to 95% Twitch Depression monitor_onset->onset_time score Score Intubating Conditions (Jaw, Vocal Cords, Response) laryngoscopy->score duration_time Record Time to 25% Twitch Recovery monitor_recovery->duration_time

Caption: Workflow for assessing neuromuscular blocking agents.

Conclusion

The choice between this compound (suxamethonium) and rocuronium in a research setting depends on the specific requirements of the experimental protocol. This compound offers a rapid onset and short duration of action, which can be advantageous for brief procedures. However, its significant side-effect profile, including the risk of hyperkalemia and malignant hyperthermia, necessitates careful subject screening and monitoring.

Rocuronium provides a more stable hemodynamic profile and lacks the severe adverse effects associated with suxamethonium.[15] While its onset of action is generally slower, this can be mitigated with higher doses. The longer duration of action and the availability of a specific reversal agent, sugammadex, offer greater control and safety in many research scenarios. For studies requiring rapid sequence induction, high-dose rocuronium (≥ 0.9 mg/kg) is considered a suitable alternative to suxamethonium, providing comparable intubating conditions.[12] The selection should be based on a thorough risk-benefit analysis tailored to the specific research objectives and subject population.

References

Comparative Guide to HPLC Methods for Ditilin Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantification of Ditilin (also known as suxamethonium or succinylcholine) in plasma. The following sections present a summary of quantitative data, detailed experimental protocols for key methodologies, and a generalized experimental workflow to aid in method selection and implementation.

Data Presentation: Comparison of Validated HPLC Methods

The selection of an appropriate HPLC method for this compound quantification is critical and depends on the required sensitivity, specificity, and available instrumentation. The following table summarizes the performance of different HPLC-based methods described in the literature.

MethodStationary PhaseMobile PhaseDetectionLinearity RangeLOQAccuracy (%)Precision (RSD %)
RP-HPLC-ED Cyano columnPhosphoric acid-acetonitrile-methanol (45:35:25), apparent pH 5Electrochemical250-8000 ng/mL[1]250 ng/mL104%[1]Within-day: 1.7%, Between-day: 5.1%[1]
RP-HPLC-FL Not SpecifiedNot SpecifiedFluorometric (Ex: 257 nm, Em: 282 nm)100 ng/mL - 100 µg/mL[2]100 ng/mLNot ReportedNot Reported
UPLC-MS/MS Not SpecifiedAcetonitrile: 0.1% formic acid in 5 mmol L⁻¹ ammonium acetateESI-MS/MSNot ReportedNot ReportedNot ReportedNot Reported
CE-C⁴D Fused silica capillary100mM Tris-acetate buffer (pH 4.2) and acetonitrile (90:10, v/v)Capacitively Coupled Contactless ConductivityNot ReportedNot Reported98.8-101.1%Repeatability: 0.7-1.3%, Intermediate Precision: 1.2-1.6%[2]
Indirect HPLC-ED Reversed-phase columnNot SpecifiedElectrochemical156 pmol/mL - 200 nmol/mL (for choline)[3]156 pmol/mL (for choline)95% recovery (of choline)[3]Within-day: 3.7%, Between-day: 3.8%[3]

Abbreviations: RP-HPLC-ED: Reversed-Phase High-Performance Liquid Chromatography with Electrochemical Detection; RP-HPLC-FL: Reversed-Phase High-Performance Liquid Chromatography with Fluorometric Detection; UPLC-MS/MS: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry; CE-C⁴D: Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detector; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.

1. Reversed-Phase HPLC with Electrochemical Detection (RP-HPLC-ED)

This method offers a balance of sensitivity and accessibility for the quantification of this compound.

  • Sample Preparation:

    • Spike plasma samples with this compound standard solutions.

    • Perform solid-phase extraction (SPE) using a C1 cartridge to extract the drug.[1]

  • Chromatographic Conditions:

    • Column: Cyano stationary phase.[1]

    • Mobile Phase: A mixture of phosphoric acid, acetonitrile, and methanol in a ratio of 45:35:25 (v/v/v), with the apparent pH adjusted to 5.[1]

    • Flow Rate: Not specified.

    • Temperature: Not specified.

  • Detection:

    • Detector: Electrochemical detector.

    • Potential: 450 mV and 750 mV.[1]

  • Quantification:

    • Generate a standard curve using drug-spiked plasma samples. The method has demonstrated linearity in the range of 250-8000 ng/mL.[1]

2. Reversed-Phase HPLC with Fluorometric Detection (RP-HPLC-FL)

This method takes advantage of the native fluorescence of this compound for its detection.

  • Sample Preparation:

    • Detailed sample preparation protocols are not specified in the available literature. A protein precipitation or liquid-liquid extraction step would typically be employed.

  • Chromatographic Conditions:

    • Column: Specific column details are not provided in the abstract. A C8 or C18 column is commonly used for reversed-phase separation of similar compounds.

    • Mobile Phase: Specific mobile phase composition is not detailed.

  • Detection:

    • Detector: Fluorometric detector.

    • Excitation Wavelength: 257 nm.[2]

    • Emission Wavelength: 282 nm.[2]

  • Quantification:

    • The assay is reported to be linear for concentrations ranging from 100 ng/mL to 100 µg/mL.[2]

3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a highly sensitive and specific method for the determination of this compound and its metabolites.

  • Sample Preparation:

    • Extract the sample with heptafluorobutyric acid.

    • Clean up the extract using a solid-phase extraction (SPE) cartridge.[2]

  • Chromatographic Conditions:

    • Column: Not specified.

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in 5 mmol L⁻¹ ammonium acetate.[2]

  • Detection:

    • Detector: Tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Mode: Positive ion multiple reaction monitoring (MRM).[2]

  • Quantification:

    • Quantitative results are based on the MRM transitions of the parent and product ions.

4. Indirect HPLC with Electrochemical Detection

This method measures the concentration of choline, a breakdown product of this compound, to infer the original concentration of the drug.

  • Sample Preparation:

    • Collect two blood or plasma samples.

    • In one sample, inhibit the hydrolysis of succinylcholine using physostigmine (10⁻⁵ M).

    • In the second sample, induce complete hydrolysis of succinylcholine by adding butyrylcholinesterase (200 mU) and incubating at 37°C for 20 minutes.[3][4]

  • Chromatographic Conditions:

    • Column: Reversed-phase column.[4]

    • Post-Column Reactor: An immobilized enzyme reactor containing acetylcholinesterase and choline oxidase.[4]

  • Detection:

    • Detector: Electrochemical detector to measure the peroxide produced from the enzymatic reaction.[4]

  • Quantification:

    • The difference in choline concentration between the two samples corresponds to the initial succinylcholine concentration.[3] The standard curves for choline are linear from 156 pmol/mL to 200 nmol/mL.[3]

Experimental Workflow

The following diagram illustrates a generalized workflow for the quantification of this compound in plasma using HPLC-based methods.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection extraction Extraction (SPE, LLE, or Protein Precipitation) plasma_sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Injection into HPLC System reconstitution->injection separation Chromatographic Separation (e.g., Reversed-Phase) injection->separation detection Detection (ED, FL, or MS/MS) separation->detection quantification Quantification using Calibration Curve detection->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Caption: General workflow for HPLC-based this compound quantification in plasma.

This guide provides a comparative overview to assist researchers in selecting and implementing a suitable HPLC method for this compound quantification. For specific applications, further method development and validation are recommended.

References

A Comparative Guide to the Cross-Reactivity of Ditilin (Succinylcholine) with Other Cholinergic Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ditilin (succinylcholine) with other key cholinergic ligands, focusing on their cross-reactivity with nicotinic and muscarinic acetylcholine receptors. The information is compiled from experimental data to assist researchers in understanding the pharmacological profile of these compounds.

Comparative Analysis of Cholinergic Ligand Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other selected cholinergic ligands at muscle-type nicotinic acetylcholine receptors (nAChRs) and various muscarinic acetylcholine receptor (mAChR) subtypes. This data is crucial for assessing the selectivity and potential off-target effects of these compounds.

Table 1: Binding Affinities (Ki) and Potencies (EC50/IC50) at Muscle-Type Nicotinic Acetylcholine Receptors (nAChR)

LigandReceptor SubtypeKi (µM)EC50 (µM)IC50 (µM)Ligand Type
This compound (Succinylcholine) Muscle-type (α1)2β1δεData not available10.8[1]>100 (neuronal subtypes)[1]Agonist (Depolarizing Blocker)
AcetylcholineMuscle-type (α1)2β1δε0.16 (KD)[2]11.6 - 19.1[2]-Endogenous Agonist
CarbacholMuscle-type (α1)2β1δε0.8 (KD)[2]1.98[2]-Agonist
NicotineMuscle-type (α1)2β1δε2.6 (KD)[2]Data not available-Agonist
AtracuriumMuscle-type (embryonic)~1 (KB)[3]-Data not availableAntagonist (Non-depolarizing)
VecuroniumMuscle-typeData not available-0.0099Antagonist (Non-depolarizing)
PancuroniumMuscle-type (embryonic)~0.01 (KB)[3]-Data not availableAntagonist (Non-depolarizing)

Note: KD (dissociation constant) and KB (blocking constant) are reported where Ki is unavailable, as they provide a measure of binding affinity. Data for a wider range of neuronal nAChR subtypes is extensive and beyond the scope of this direct comparison.

Table 2: Binding Affinities (Ki) and Potencies (EC50/IC50) at Muscarinic Acetylcholine Receptors (mAChR)

LigandM1 (Ki, µM)M2 (Ki, µM)M3 (Ki, µM)M4 (Ki, µM)M5 (Ki, µM)EC50/IC50 (µM)
This compound (Succinylcholine) Data not availableData not availableData not availableData not availableData not availableKnown to stimulate muscarinic receptors, particularly M2, leading to bradycardia, but quantitative data is limited.
Acetylcholine17.38 (pKd=4.76)[4]High affinity (Kd ~0.03)[5]Data not availableIncreased affinity with thiochrome[6]Data not availableM4: 0.11[7]
Carbachol5.3 (pKi)[8]Data not availableData not available6.81 (pEC50)[8]Data not availableM2/M3: 7.5[4]
PancuroniumData not available0.541 (IC50)[9]Data not availableData not availableData not available-
VecuroniumData not available3.97 (IC50)[9]Data not availableData not availableData not available-

Note: pKi and pEC50 values have been converted to molar concentrations for consistency. The interaction of succinylcholine with muscarinic receptors is clinically recognized but less characterized by quantitative binding data in readily available literature.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of ligand-receptor interactions. Below are protocols for two key experimental techniques used to generate the data in this guide.

Radioligand Binding Assay for Competitive Inhibition (Ki Determination)

This assay determines the binding affinity of a test ligand by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target cholinergic receptor are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[10]

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for nAChRs or [³H]-N-methylscopolamine for mAChRs), and varying concentrations of the unlabeled test ligand (the competitor).

  • For determining non-specific binding, a high concentration of a known potent unlabeled ligand (e.g., nicotine for nAChRs, atropine for mAChRs) is added to a set of wells.

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand is determined (IC50).

  • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Potency (EC50 Determination)

This technique is used to measure the functional response of ion channels, such as nAChRs, to agonist application in Xenopus laevis oocytes.

1. Oocyte Preparation and Receptor Expression:

  • Oocytes are surgically harvested from a female Xenopus laevis frog.

  • The oocytes are treated with collagenase to remove the follicular cell layer.

  • cRNA encoding the subunits of the desired nAChR subtype is injected into the oocytes.

  • The injected oocytes are incubated for 2-7 days to allow for the expression of functional receptors on the cell membrane.[11]

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a Ringer's solution.

  • Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

  • The membrane potential is clamped at a holding potential (typically between -50 mV and -90 mV).

  • The agonist of interest is applied to the oocyte at various concentrations through the perfusion system.

3. Data Acquisition and Analysis:

  • The ion current flowing through the activated receptor channels is recorded by the amplifier.

  • The peak current amplitude at each agonist concentration is measured.

  • A dose-response curve is generated by plotting the normalized current response against the logarithm of the agonist concentration.

  • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response equation (e.g., the Hill equation).[12]

Signaling Pathways and Ligand Interaction

The following diagrams illustrate the signaling pathways of nicotinic and muscarinic acetylcholine receptors and the points of interaction for the discussed ligands.

Nicotinic_Acetylcholine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine nAChR Nicotinic AChR (Ion Channel) Acetylcholine->nAChR Binds & Activates This compound This compound (Succinylcholine) This compound->nAChR Binds & Activates (Persistent) Nicotine Nicotine Nicotine->nAChR Binds & Activates Carbachol Carbachol Carbachol->nAChR Binds & Activates Atracurium_Vecuronium_Pancuronium Atracurium, Vecuronium, Pancuronium Atracurium_Vecuronium_Pancuronium->nAChR Binds & Blocks (Competitive Antagonist) Na_Influx Na+ Influx nAChR->Na_Influx K_Efflux K+ Efflux nAChR->K_Efflux Depolarization Depolarization Na_Influx->Depolarization K_Efflux->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction

Nicotinic Acetylcholine Receptor Signaling Pathway

Muscarinic_Acetylcholine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M1_M3_M5 M1, M3, M5 (Gq-coupled) Acetylcholine->M1_M3_M5 Binds & Activates M2_M4 M2, M4 (Gi-coupled) Acetylcholine->M2_M4 Binds & Activates Carbachol Carbachol Carbachol->M1_M3_M5 Binds & Activates Carbachol->M2_M4 Binds & Activates This compound This compound (Succinylcholine) (Weak Agonist) This compound->M2_M4 Binds & Activates (e.g., Bradycardia) Gq Gq M1_M3_M5->Gq Activates Gi Gi M2_M4->Gi Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2_Increase Intracellular Ca2+ Increase IP3_DAG->Ca2_Increase AC Adenylyl Cyclase Gi->AC Inhibits cAMP_Decrease cAMP Decrease AC->cAMP_Decrease

Muscarinic Acetylcholine Receptor Signaling Pathways

Conclusion

This compound (succinylcholine) is a potent agonist at the muscle-type nicotinic acetylcholine receptor, leading to its clinical use as a depolarizing neuromuscular blocker. Its cross-reactivity with neuronal nAChR subtypes is significantly lower. While it is known to cause muscarinic side effects, particularly through the activation of M2 receptors, comprehensive quantitative binding data for its interaction with all muscarinic subtypes is not as readily available. The data and protocols presented in this guide offer a framework for researchers to further investigate the nuanced pharmacology of this compound and other cholinergic ligands, aiding in the development of more selective and safer therapeutic agents.

References

A Comparative Analysis of Depolarizing vs. Non-Depolarizing Neuromuscular Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of depolarizing and non-depolarizing neuromuscular blockers (NMBs), offering researchers, scientists, and drug development professionals an objective analysis of their performance supported by experimental data. The information presented herein is intended to facilitate a deeper understanding of these agents' mechanisms, clinical profiles, and the experimental methodologies used for their evaluation.

Introduction

Neuromuscular blockers are essential tools in both clinical practice and research, primarily used to induce muscle relaxation.[1] They are broadly classified into two categories based on their mechanism of action at the neuromuscular junction: depolarizing and non-depolarizing agents.[1] The sole depolarizing agent in clinical use is succinylcholine, while the non-depolarizing class includes compounds like rocuronium, vecuronium, atracurium, and cisatracurium.[2][3] This guide will delve into a comparative analysis of these two classes, focusing on their pharmacology, clinical characteristics, and the experimental protocols for their assessment.

Mechanism of Action

The fundamental difference between these two classes of NMBs lies in their interaction with the nicotinic acetylcholine receptors (nAChRs) at the motor endplate.[2][3]

Depolarizing Neuromuscular Blockers

Depolarizing NMBs, such as succinylcholine, act as agonists at nAChRs.[4] They mimic the action of acetylcholine (ACh), binding to the receptors and causing depolarization of the muscle cell membrane.[2] This initial depolarization leads to transient muscle fasciculations.[5] However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, depolarizing agents are not, leading to persistent depolarization. This sustained depolarization results in the inactivation of voltage-gated sodium channels, rendering the muscle fiber resistant to further stimulation by ACh and leading to flaccid paralysis.[4]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Nerve Impulse Nerve Impulse ACh Vesicles ACh Vesicles Nerve Impulse->ACh Vesicles triggers ACh Release ACh Vesicles->ACh Release fusion ACh ACh Succinylcholine Succinylcholine nAChR Nicotinic ACh Receptor Succinylcholine->nAChR Binds & Activates (Agonist) Depolarization Depolarization nAChR->Depolarization causes Na+ Influx Na+ Influx Muscle Fasciculation Muscle Fasciculation Depolarization->Muscle Fasciculation leads to Prolonged Depolarization Prolonged Depolarization Depolarization->Prolonged Depolarization sustained by Succinylcholine Na+ Channel Inactivation Na+ Channel Inactivation Prolonged Depolarization->Na+ Channel Inactivation causes Paralysis Paralysis Na+ Channel Inactivation->Paralysis results in

Figure 1. Signaling pathway of depolarizing neuromuscular blockers.

Non-Depolarizing Neuromuscular Blockers

In contrast, non-depolarizing NMBs are competitive antagonists of ACh at the nAChRs.[3] They bind to the receptors but do not cause depolarization.[6] By occupying the ACh binding sites, they prevent ACh from binding and activating the receptors, thereby inhibiting muscle contraction and leading to muscle relaxation and paralysis.[6] This competitive antagonism can be overcome by increasing the concentration of ACh in the synaptic cleft, which is the principle behind their reversal by acetylcholinesterase inhibitors.[3]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Nerve Impulse Nerve Impulse ACh Vesicles ACh Vesicles Nerve Impulse->ACh Vesicles triggers ACh Release ACh Vesicles->ACh Release fusion ACh ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binding Prevented Rocuronium Non-depolarizing NMB Rocuronium->nAChR Competitively Binds & Blocks (Antagonist) No Depolarization No Depolarization nAChR->No Depolarization results in Paralysis Paralysis No Depolarization->Paralysis leading to cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Electrode Placement 1. Place Electrodes (Ulnar Nerve) Lead Connection 2. Connect Leads (Distal: Black, Proximal: Red) Electrode Placement->Lead Connection Supramaximal Stim 3. Determine Supramaximal Stimulation Lead Connection->Supramaximal Stim Administer NMB 4. Administer Neuromuscular Blocker Supramaximal Stim->Administer NMB TOF Stimulation 5. Apply TOF Stimulation (4 stimuli at 2 Hz) Administer NMB->TOF Stimulation Measure Response 6. Measure Muscle Response (Adductor Pollicis) TOF Stimulation->Measure Response TOF Count 7. Determine TOF Count (Number of Twitches) Measure Response->TOF Count TOF Ratio 8. Calculate TOF Ratio (T4/T1 Amplitude) Measure Response->TOF Ratio Assess Blockade 9. Assess Degree of Neuromuscular Blockade TOF Count->Assess Blockade TOF Ratio->Assess Blockade

References

A Comparative Analysis of Synthesized Ditilin Purity Against a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly synthesized batch of Ditilin (Suxamethonium Chloride) against a certified reference standard (CRS). The objective is to rigorously assess the purity of the synthesized compound, identify and quantify any impurities, and determine its suitability for further pharmaceutical development. This document outlines the analytical methodologies employed, presents the comparative data in a clear and concise format, and provides detailed experimental protocols.

Introduction

This compound, chemically known as Suxamethonium Chloride, is a depolarizing neuromuscular blocking agent used clinically to induce muscle relaxation during surgical procedures.[1][2][3] The purity of the active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, robust analytical methods are required to ensure that the levels of impurities in any synthesized batch are within pharmaceutically acceptable limits.

This guide details the purity assessment of "Synthesized this compound Batch #SYN-DTL-001" by comparing it to a commercially available Suxamethonium Chloride Certified Reference Standard. The analytical techniques employed include High-Performance Liquid Chromatography (HPLC) for purity determination and quantification of impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.

Materials and Methods

2.1. Reference Standard and Samples

  • Reference Standard: Suxamethonium Chloride CRS (USP Grade), Purity: 99.8%

  • Synthesized Sample: Synthesized this compound Batch #SYN-DTL-001

2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for impurity identification.[4][5]

2.3. Experimental Protocols

2.3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the separation, quantification, and purity evaluation of this compound.

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: A solution of sodium perchlorate in water and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Sample Preparation:

    • Reference Standard Solution: Accurately weigh and dissolve the Suxamethonium Chloride CRS in water to obtain a concentration of 1.0 mg/mL.

    • Synthesized this compound Solution: Accurately weigh and dissolve the Synthesized this compound Batch #SYN-DTL-001 in water to obtain a concentration of 1.0 mg/mL.

2.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This method is employed to identify the chemical structure of impurities detected by HPLC.

  • LC System: UPLC system.

  • MS System: Tandem mass spectrometer.[6][7]

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Scan Range: m/z 50-500.

  • The chromatographic conditions were similar to the HPLC method to ensure correlation of retention times.

Results

The purity of the Synthesized this compound Batch #SYN-DTL-001 was compared against the Suxamethonium Chloride CRS. The HPLC chromatograms revealed the presence of the main peak corresponding to this compound and several minor impurity peaks.

3.1. Data Presentation

The quantitative data from the HPLC analysis is summarized in the table below. The percentage of each impurity was calculated based on the area of the peaks in the chromatogram.

Compound Retention Time (min) Reference Standard (% Area) Synthesized this compound (% Area)
Impurity A4.2Not Detected0.15
Impurity B5.80.080.35
This compound 7.5 99.8 99.2
Impurity C9.10.120.30

3.2. Impurity Identification

The impurities detected in the Synthesized this compound sample were further analyzed by LC-MS to determine their identity.

Impurity Proposed Identity Observed m/z
Impurity ASuccinic Acid117.01
Impurity BCholine104.10
Impurity CSuccinylmonocholine249.15

Diagrams

4.1. Experimental Workflow

The following diagram illustrates the workflow for the purity assessment of synthesized this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation prep_ref Prepare Reference Standard Solution hplc HPLC Analysis (Purity & Quantification) prep_ref->hplc prep_synth Prepare Synthesized This compound Solution prep_synth->hplc compare Compare Chromatograms hplc->compare quantify Quantify Impurities hplc->quantify lcms LC-MS Analysis (Impurity Identification) identify Identify Impurities lcms->identify report Generate Purity Report compare->report quantify->lcms identify->report G synthesis This compound Synthesis purification Purification synthesis->purification hplc_test HPLC Purity Test purification->hplc_test lcms_id LC-MS Impurity ID hplc_test->lcms_id spec_check Check Against Specifications lcms_id->spec_check pass Batch Passes QC spec_check->pass Purity > 99.0% Impurities < 0.5% fail Batch Fails QC spec_check->fail Out of Spec

References

Quantitative Comparison of Succinylcholine's (Ditilin) Effects on Different Muscle Fiber Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuromuscular blocking agent succinylcholine's (Ditilin) performance on different skeletal muscle fiber types, supported by experimental data. Succinylcholine is a depolarizing neuromuscular blocking agent that mimics the action of acetylcholine at the motor endplate, leading to muscle relaxation and paralysis.[1] Its rapid onset and short duration of action make it a staple in clinical settings for procedures requiring transient muscle paralysis, such as endotracheal intubation.[2]

Data Summary: Succinylcholine's Differential Effects on Fast-Twitch and Slow-Twitch Muscle Fibers

Experimental evidence indicates that succinylcholine exhibits a differential effect on fast-twitch and slow-twitch muscle fibers. A key study conducted on an animal model provides quantitative insights into this phenomenon.

Muscle TypePredominant Fiber TypeDose of Succinylcholine (mg/kg)Maximum Twitch SuppressionObservations
GastrocnemiusFast-Twitch0.05More significant than soleusTrain-of-four ratio dropped below 0.7. No evidence of Phase II block.
0.075More significant than soleusTrain-of-four ratio dropped below 0.7. No evidence of Phase II block.
0.1More significant than soleusTrain-of-four ratio dropped below 0.7. No evidence of Phase II block.
SoleusSlow-Twitch0.05Less significant than gastrocnemius-
0.075Less significant than gastrocnemius-
0.1Less significant than gastrocnemiusTrain-of-four ratio dropped below 0.7. Evidence of fatigue suggestive of a Phase II block.

Data extracted from Choi et al. (1984).[3]

The data clearly demonstrates that the fast-twitch gastrocnemius muscle is more sensitive to the neuromuscular blocking effects of succinylcholine than the slow-twitch soleus muscle, as indicated by a more significant twitch suppression.[3] Furthermore, the soleus muscle showed signs of a Phase II block, a phenomenon where the muscle membrane repolarizes but remains unresponsive to acetylcholine, which was not observed in the gastrocnemius muscle under the studied conditions.[3]

Experimental Protocols

The following is a detailed methodology based on the key experimental study cited:

In Vivo Assessment of Succinylcholine's Effects on Cat Fast and Slow Muscles

  • Animal Model: Cats were used for the in vivo study.

  • Muscle Preparations:

    • Fast-Twitch Muscle: The gastrocnemius muscle was used as a representative fast-twitch muscle.

    • Slow-Twitch Muscle: The soleus muscle was used as a representative slow-twitch muscle.

  • Stimulation:

    • The respective motor nerves to the gastrocnemius and soleus muscles were stimulated indirectly.

    • Stimulation patterns included single twitches, train-of-four (TOF), and tetanic stimuli.

  • Drug Administration:

    • Succinylcholine was administered at doses of 0.05, 0.075, and 0.1 mg/kg.

  • Measurements:

    • The contractile response of the muscles to nerve stimulation was measured to determine the degree of neuromuscular blockade.

    • Maximum twitch suppression was recorded approximately 2 minutes after drug injection.

    • The duration of the neuromuscular blockade was observed to be 9 minutes or more in both muscle types.[3]

    • The train-of-four ratio was calculated to assess the nature of the block.

    • The response to tetanic stimulation was observed at 5 and 10 minutes post-injection.

  • Key Findings:

    • A significant difference in the response of the two muscles to succinylcholine was observed.[3]

    • The gastrocnemius muscle showed a more profound suppression of twitch response compared to the soleus muscle at all tested doses.[3]

    • The soleus muscle exhibited fatigue during tetanic stimulation at 5 minutes, suggesting the onset of a Phase II block, a characteristic not seen in the gastrocnemius muscle.[3]

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Assessing Succinylcholine's Differential Muscle Fiber Effects

experimental_workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis Animal_Model Animal Model (Cat) Muscle_Prep Muscle Preparation (Gastrocnemius & Soleus) Animal_Model->Muscle_Prep Stimulation Nerve Stimulation (Twitch, TOF, Tetanic) Muscle_Prep->Stimulation Drug_Admin Succinylcholine Administration Stimulation->Drug_Admin Measurement Measure Contractile Response Drug_Admin->Measurement Comparison Compare Twitch Suppression, TOF Ratio, & Tetanic Fade Measurement->Comparison

Experimental workflow for studying succinylcholine's effects.

Signaling Pathway of Succinylcholine at the Neuromuscular Junction

Succinylcholine, being a depolarizing agent, acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[4] Its persistence at the receptor site leads to a prolonged depolarization of the muscle fiber membrane.[5]

signaling_pathway cluster_NMJ Neuromuscular Junction cluster_Muscle_Cell Muscle Fiber ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (Motor Endplate) ACh->nAChR Binds & Activates (Transient) SCh Succinylcholine (this compound) SCh->nAChR Binds & Activates (Persistent) Depolarization Initial Depolarization (Fasciculations) nAChR->Depolarization Prolonged_Depolarization Prolonged Depolarization (Phase I Block) Depolarization->Prolonged_Depolarization Sustained by SCh Repolarization Repolarization Prolonged_Depolarization->Repolarization Followed by Paralysis Muscle Paralysis Prolonged_Depolarization->Paralysis Desensitization Receptor Desensitization (Phase II Block) Repolarization->Desensitization Desensitization->Paralysis

References

Ditilin vs. Vecuronium: A Comparative Analysis of Recovery Time in Neuromuscular Blockade

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuromuscular blocking agents, the choice between a depolarizing agent like Ditilin (suxamethonium) and a non-depolarizing agent such as vecuronium is critical and hinges on the desired onset, duration of action, and recovery profile for a given clinical scenario. This guide provides a detailed, evidence-based comparison of the recovery times associated with this compound and vecuronium, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Fundamental Divergence

The contrasting recovery profiles of this compound and vecuronium are rooted in their distinct mechanisms of action at the neuromuscular junction.

This compound (Suxamethonium): As a depolarizing agent, this compound mimics acetylcholine (ACh) and binds to nicotinic ACh receptors on the motor endplate, causing an initial depolarization that leads to transient muscle fasciculations.[1] However, this compound is not readily hydrolyzed by acetylcholinesterase, leading to a prolonged depolarization that renders the motor endplate refractory to further stimulation, resulting in muscle paralysis.[1] Its recovery is primarily dependent on its diffusion away from the neuromuscular junction and hydrolysis in the plasma by butyrylcholinesterase.

Vecuronium: In contrast, vecuronium is a non-depolarizing agent that acts as a competitive antagonist at the nicotinic ACh receptors.[2][3][4][5] It blocks ACh from binding to these receptors, thereby preventing depolarization of the motor endplate and subsequent muscle contraction.[2][3][4][5] Recovery from vecuronium-induced blockade occurs as the drug is redistributed, metabolized (primarily by the liver), and excreted, allowing ACh to once again bind to the receptors. The effects of vecuronium can also be actively reversed with agents like neostigmine.[6][7][8][9]

cluster_this compound This compound (Suxamethonium) Pathway cluster_Vecuronium Vecuronium Pathway This compound This compound Receptor_D Nicotinic ACh Receptor This compound->Receptor_D Agonist Binding Depolarization Prolonged Depolarization Receptor_D->Depolarization Activation Paralysis_D Flaccid Paralysis Depolarization->Paralysis_D Vecuronium Vecuronium Receptor_V Nicotinic ACh Receptor Vecuronium->Receptor_V Competitive Antagonist ACh Acetylcholine ACh->Receptor_V Blocked No_Depolarization No Depolarization Receptor_V->No_Depolarization Paralysis_V Flaccid Paralysis No_Depolarization->Paralysis_V

Diagram 1: Mechanisms of action for this compound and vecuronium.

Comparative Recovery Time: Experimental Data

The recovery from neuromuscular blockade is a critical factor in clinical practice. The following table summarizes key recovery parameters for this compound and vecuronium based on data from comparative clinical studies. It is important to note that recovery from this compound is typically spontaneous, while recovery from vecuronium can be spontaneous or actively reversed.

ParameterThis compound (Suxamethonium)Vecuronium
Drug Class Depolarizing Neuromuscular BlockerNon-depolarizing Neuromuscular Blocker
Onset of Action 30-60 seconds2-3 minutes
Clinical Duration (Time to 25% Twitch Recovery) 4-6 minutes25-40 minutes
Time to 95% Recovery 10-15 minutes45-65 minutes (spontaneous)[5]
Recovery Index (Time from 25% to 75% Recovery) ~2.2 minutes~10-20 minutes (spontaneous)[2]
Reversibility Not reversed by anticholinesterasesReversible with agents like neostigmine or sugammadex[6][7][8][9]

Note: Recovery times can be influenced by dosage, patient factors, and anesthetic agents used.

Experimental Protocols

A robust understanding of the methodologies used in comparative studies is essential for interpreting the resulting data. Below is a representative experimental protocol for a clinical trial comparing the recovery times of this compound and vecuronium.

Objective: To compare the spontaneous recovery profiles of this compound and vecuronium following a single intubating dose.

Study Design: A prospective, randomized, single-blind clinical trial.

Patient Population:

  • Inclusion Criteria: Adult patients (ASA physical status I or II) scheduled for elective surgery requiring endotracheal intubation and muscle relaxation.

  • Exclusion Criteria: Patients with neuromuscular diseases, significant renal or hepatic impairment, or known allergies to the study drugs.

Anesthetic Protocol:

  • Premedication: Administer a standard premedication, such as midazolam, 30-60 minutes before induction of anesthesia.

  • Induction: Induce general anesthesia with a standard intravenous agent like propofol or thiopental, supplemented with an opioid analgesic such as fentanyl.

  • Drug Administration: Following induction, patients are randomly assigned to receive either:

    • Group A: this compound (suxamethonium) 1.5 mg/kg IV

    • Group B: Vecuronium 0.1 mg/kg IV

  • Maintenance of Anesthesia: Maintain anesthesia with an inhalational agent (e.g., sevoflurane or isoflurane) in a mixture of nitrous oxide and oxygen.[2]

Neuromuscular Monitoring:

  • Stimulation: Use a peripheral nerve stimulator to deliver a Train-of-Four (TOF) stimulation pattern to the ulnar nerve at the wrist every 15 seconds.

  • Measurement: Quantitatively measure the evoked twitch response of the adductor pollicis muscle using acceleromyography or mechanomyography.

  • Data Collection: Record the following parameters:

    • Time from drug administration to disappearance of the fourth twitch (T4).

    • Time to reappearance of the first twitch (T1).

    • Time to 25%, 75%, and 90% recovery of the T1 twitch height.

    • Time to recovery of the TOF ratio to 0.7 and 0.9.

Data Analysis:

  • Compare the mean recovery times between the two groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).

  • A p-value of <0.05 is considered statistically significant.

cluster_protocol Comparative Experimental Workflow A Patient Selection (ASA I-II, Elective Surgery) B Induction of Anesthesia (e.g., Propofol, Fentanyl) A->B C Randomization B->C D1 Administer this compound (1.5 mg/kg) C->D1 D2 Administer Vecuronium (0.1 mg/kg) C->D2 E Neuromuscular Monitoring (TOF Stimulation, Acceleromyography) D1->E D2->E F Record Recovery Times (T1 Recovery, TOF Ratio) E->F G Statistical Analysis (Compare Recovery Profiles) F->G

Diagram 2: Experimental workflow for comparing this compound and vecuronium.

References

A Comparative Statistical Analysis of Ditilin (Succinylcholine) and Other Neuromuscular Blocking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the comparative efficacy and safety of neuromuscular blocking agents is paramount. This guide provides a detailed statistical analysis of Ditilin (Succinylcholine), a depolarizing muscle relaxant, in comparison to commonly used non-depolarizing muscle relaxants such as Rocuronium, Vecuronium, and Atracurium. The following sections present quantitative data from clinical trials, detailed experimental protocols for the assessment of neuromuscular blockade, and visualizations of the relevant signaling pathways.

Data Presentation: Quantitative Comparison of Neuromuscular Blocking Agents

The following tables summarize key performance indicators for this compound and its alternatives, derived from comparative clinical studies. These metrics are crucial for evaluating the suitability of each agent for specific clinical scenarios, such as rapid sequence intubation (RSI).

Table 1: Onset of Action and Duration of Action

Muscle RelaxantTypeDose (mg/kg)Onset of Action (seconds)Clinical Duration of Action (minutes)
This compound (Succinylcholine) Depolarizing1.0 - 1.530 - 60[1][2]4 - 6[1][3]
Rocuronium Non-depolarizing0.660 - 90[4]30 - 90[5]
0.9 - 1.255 - 75[6]Longer than Succinylcholine[6]
Vecuronium Non-depolarizing0.1144 ± 39Similar to Rocuronium (0.6-0.9 mg/kg)[6]
Atracurium Non-depolarizing0.5~15020 - 30[7]

Table 2: Intubating Conditions and Side Effect Profile

Muscle RelaxantIntubating ConditionsCommon Side EffectsNotable Contraindications/Cautions
This compound (Succinylcholine) Excellent, rapid onset ideal for RSI[8][9]Muscle fasciculations, myalgia, hyperkalemia, malignant hyperthermia, increased intracranial and intraocular pressure[2][5]History of malignant hyperthermia, severe burns, skeletal muscle myopathies, upper motor neuron injury, hyperkalemia, glaucoma[8][10]
Rocuronium Good to excellent, can be an alternative to succinylcholine at higher doses[6][11]Minimal cardiovascular effects, potential for histamine release (less than others)[5]Hypersensitivity
Vecuronium Good, but with a slower onset compared to succinylcholine and rocuronium[11]Hemodynamically stable[9]Hypersensitivity
Atracurium Good, but with a slower onsetHistamine release, potential for hypotension[12]Hypersensitivity

Experimental Protocols

The evaluation and comparison of neuromuscular blocking agents rely on standardized clinical and preclinical methodologies. Below are detailed protocols for key experiments cited in the comparative data.

Clinical Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Stimulation

Objective: To quantitatively monitor the depth of neuromuscular blockade during anesthesia.

Methodology:

  • Patient Preparation: The patient is under general anesthesia. Electrodes are typically placed over the ulnar nerve at the wrist to stimulate the adductor pollicis muscle of the thumb.

  • Stimulation: A peripheral nerve stimulator delivers four supramaximal electrical stimuli in a sequence, with each stimulus separated by 0.5 seconds (a frequency of 2 Hz). This sequence is known as the Train-of-Four (TOF).

  • Measurement: The muscular response (twitch) to each of the four stimuli is measured. This can be done qualitatively (by feeling or observing the thumb adduction) or quantitatively using acceleromyography, which measures the acceleration of the thumb's movement.

  • Data Analysis: The primary outcome is the TOF ratio, which is the ratio of the amplitude of the fourth twitch to the amplitude of the first twitch (T4/T1).

    • A TOF ratio of >0.9 is generally considered indicative of adequate recovery from neuromuscular blockade.

    • During a deep block, some or all of the twitches may be absent. The number of observed twitches (TOF count) is then used to assess the block depth.

  • Application in Comparative Studies: In clinical trials comparing muscle relaxants, TOF monitoring is used to determine the onset of action (time to disappearance of the first twitch) and the duration of action (time to recovery of the TOF ratio to a certain level, e.g., 0.9).

Assessment of Intubating Conditions

Objective: To evaluate the clinical effectiveness of a muscle relaxant in facilitating endotracheal intubation.

Methodology:

  • Patient Population: Patients scheduled for surgery requiring general anesthesia and endotracheal intubation are recruited. Exclusion criteria often include anticipated difficult airway, neuromuscular diseases, and contraindications to the study drugs.

  • Anesthesia Induction: Anesthesia is induced using a standardized protocol (e.g., with propofol and an opioid).

  • Muscle Relaxant Administration: Patients are randomized to receive a specific dose of the muscle relaxant being tested (e.g., succinylcholine 1.5 mg/kg or rocuronium 0.6 mg/kg).

  • Laryngoscopy and Intubation: A blinded, experienced anesthesiologist performs laryngoscopy and intubation at a predefined time point after muscle relaxant administration (e.g., 60 or 90 seconds).

  • Scoring: The intubating conditions are assessed using a validated scoring system (e.g., the Cooper scoring system). This system typically grades factors such as:

    • Ease of laryngoscopy (jaw relaxation)

    • Vocal cord position (abducted, moving, or closed)

    • Patient response to intubation (coughing or movement)

  • Data Analysis: The scores for each factor are summed to give an overall score, which is then categorized as excellent, good, or poor. The success rate of first-pass intubation is also a key outcome.

Mandatory Visualization

The following diagrams illustrate the signaling pathways at the neuromuscular junction, detailing the mechanisms of action for both depolarizing and non-depolarizing muscle relaxants.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx ACh Vesicles ACh Vesicles Ca2+ Influx->ACh Vesicles triggers fusion ACh Release ACh Release ACh Vesicles->ACh Release ACh Acetylcholine (ACh) ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound (Succinylcholine) This compound->nAChR binds to & activates Na+ Influx / K+ Efflux Na+ Influx / K+ Efflux nAChR->Na+ Influx / K+ Efflux opens channel Depolarization Depolarization Na+ Influx / K+ Efflux->Depolarization Muscle Contraction\n(Initial Fasciculations) Muscle Contraction (Initial Fasciculations) Depolarization->Muscle Contraction\n(Initial Fasciculations) Prolonged Depolarization\n(Flaccid Paralysis) Prolonged Depolarization (Flaccid Paralysis) Depolarization->Prolonged Depolarization\n(Flaccid Paralysis) sustained by this compound cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx ACh Vesicles ACh Vesicles Ca2+ Influx->ACh Vesicles triggers fusion ACh Release ACh Release ACh Vesicles->ACh Release ACh Acetylcholine (ACh) ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binding blocked NonDepolarizingBlocker Non-Depolarizing Blocker (e.g., Rocuronium) NonDepolarizingBlocker->nAChR competitively binds to No Ion Flow No Ion Flow nAChR->No Ion Flow channel remains closed No Depolarization No Depolarization No Ion Flow->No Depolarization Muscle Relaxation\n(Flaccid Paralysis) Muscle Relaxation (Flaccid Paralysis) No Depolarization->Muscle Relaxation\n(Flaccid Paralysis) cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Patient Anesthetized Patient Electrodes Stimulating Electrodes (Ulnar Nerve) Patient->Electrodes Sensor Acceleromyography Sensor (Adductor Pollicis) Patient->Sensor NerveStimulator Peripheral Nerve Stimulator NerveStimulator->Electrodes ApplyTOF Apply Train-of-Four (TOF) Stimulation (2 Hz) Electrodes->ApplyTOF MeasureResponse Measure Twitch Response Sensor->MeasureResponse AdministerDrug Administer Muscle Relaxant AdministerDrug->ApplyTOF ApplyTOF->MeasureResponse CalculateRatio Calculate TOF Ratio (T4/T1) MeasureResponse->CalculateRatio AssessBlock Assess Depth of Blockade CalculateRatio->AssessBlock

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Ditilin (Suxamethonium Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of Ditilin (Suxamethonium Chloride), a depolarizing neuromuscular blocking agent. Adherence to these step-by-step procedures is vital for laboratory safety, environmental protection, and regulatory compliance. This compound is classified as toxic if swallowed and requires management as a hazardous waste.[1][2][3]

Immediate Safety and Hazard Assessment

Before handling this compound for disposal, it is critical to understand its associated hazards. Personnel must be familiar with the information provided in the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) includes:

  • Eye Protection: Safety glasses or goggles.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4][5]

  • Body Protection: A laboratory coat to protect personal clothing.[4]

Hazard and Safety Summary for Suxamethonium Chloride

For quick reference, the following table summarizes key quantitative safety data.

ParameterValueSource
Chemical Name Suxamethonium chloride (Succinylcholine chloride)[1][6]
Hazard Classification Acute Toxicity 3 (Oral), H301 - Toxic if Swallowed[1][2]
Median Lethal Dose (LD50) Oral (Mouse): 125 mg/kg[2]
Median Lethal Dose (LD50) Oral (Guinea pig): 450 mg/kg[7]
Recommended Storage Keep refrigerated at 2°C to 8°C. Protect from light.[8][9]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all applicable local, regional, and national regulations.[1][10] Never dispose of this compound down the drain or in regular trash.[1][4]

Step 1: Waste Segregation Proper segregation is the foundational step in the disposal workflow. All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

  • Unused or expired solid this compound powder.

  • Solutions containing this compound.

  • Contaminated consumables such as vials, pipette tips, gloves, and syringes.[4]

Step 2: Handling of Unused or Expired Product Solid, unused, or expired this compound should be collected and sealed in a dedicated, clearly labeled hazardous waste container.[6][8] Avoid generating dust during transfer.[6][8]

Step 3: Management of Liquid Waste All liquid waste, such as prepared solutions or experimental media containing this compound, must be collected in a leak-proof, sealable hazardous waste container.[4] The container must be clearly labeled with "Hazardous Waste," the chemical name "Suxamethonium Chloride," and all relevant hazard symbols.[11]

Step 4: Disposal of Contaminated Materials

  • Sharps: Needles and syringes that have been in contact with this compound must be placed in a designated sharps container.[4]

  • Solid Waste: Contaminated items like gloves, empty vials, and pipette tips should be collected in a designated hazardous waste bag or container.[4]

  • Packaging: Dispose of the container and packaging in the same way as the product itself, as hazardous waste.[10]

Step 5: Final Disposal All collected hazardous waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor.[2][3][8] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and to ensure all documentation is completed in accordance with regulatory requirements.[4][11]

Experimental Protocols

The provided safety and regulatory documentation does not contain specific experimental protocols for the chemical inactivation or neutralization of this compound (Suxamethonium Chloride). The standard procedure mandated by regulatory bodies is to manage it as hazardous waste through a licensed disposal service.[1][3][10] Any attempt to treat hazardous waste on-site would require specific permits and adherence to strict regulatory standards, which may vary by jurisdiction.[12]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

Ditilin_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste ppe->segregate solid_waste Unused/Expired Solid this compound segregate->solid_waste Solid liquid_waste Solutions Containing this compound segregate->liquid_waste Liquid contaminated_materials Contaminated Consumables (Vials, Gloves, Sharps) segregate->contaminated_materials Contaminated collect_solid 3a. Place in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid 3b. Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid collect_contaminated 3c. Place in Designated Hazardous Waste Containers (Sharps Box, Lined Bin) contaminated_materials->collect_contaminated store 4. Store Sealed Containers in Designated Accumulation Area collect_solid->store collect_liquid->store collect_contaminated->store contact_ehs 5. Contact EHS for Pickup by Licensed Waste Contractor store->contact_ehs end End: Compliant Disposal contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.